Product packaging for 4,5-Dimethyl-1,3-dioxol-2-one(Cat. No.:CAS No. 37830-90-3)

4,5-Dimethyl-1,3-dioxol-2-one

Cat. No.: B143725
CAS No.: 37830-90-3
M. Wt: 114.1 g/mol
InChI Key: QYIOFABFKUOIBV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-dioxol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B143725 4,5-Dimethyl-1,3-dioxol-2-one CAS No. 37830-90-3

Properties

IUPAC Name

4,5-dimethyl-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIOFABFKUOIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958862
Record name 4,5-Dimethyl-2H-1,3-dioxol-2-one
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37830-90-3
Record name 1,3-Dioxol-2-one, 4,5-dimethyl-
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Record name 4,5-Dimethyl-2H-1,3-dioxol-2-one
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Record name 4,5-Dimethyl-1,3-dioxol-2-one
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Foundational & Exploratory

Technical Guide: Physical Properties of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4,5-Dimethyl-1,3-dioxol-2-one (CAS No. 37830-90-3), an important intermediate in organic and pharmaceutical synthesis.[1][2] The information is presented to support research and development activities where this compound is utilized.

Chemical Identity and Structure

This compound, also known as dimethylvinylene carbonate, is a heterocyclic compound.[3] Its structure consists of a five-membered dioxol-2-one ring with two methyl groups attached to the carbon atoms of the double bond. The planar nature of this molecule has been confirmed by single-crystal X-ray diffraction.[4]

Below is a diagram illustrating the key identifiers and structural information for this compound.

chemical_identity Figure 1. Chemical Identity of this compound cluster_identifiers Identifiers cluster_structure Structural Information A This compound B CAS Number 37830-90-3 A->B C Molecular Formula C5H6O3 A->C D IUPAC Name This compound A->D E Synonyms DMDO, Dimethyldioxolone A->E F Molecular Weight ~114.10 g/mol A->F G SMILES CC1=C(OC(=O)O1)C A->G H InChIKey QYIOFABFKUOIBV-UHFFFAOYSA-N A->H

Caption: Figure 1. Key identifiers and structural data for this compound.

Tabulated Physical Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

PropertyValueNotes
Molecular Formula C₅H₆O₃[3][5][6]
Molecular Weight 114.10 g/mol [3][5]
Appearance White to light yellow solid, powder, or crystal[1]
Melting Point 77 - 81 °CA range of 77-78.5 °C is frequently cited.[1][7]
Boiling Point 130 °C @ 6 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 55.8 ± 16.7 °C
Refractive Index 1.455

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectral information is available in public databases:

  • ¹H NMR: Data is available and can be used to confirm the presence and environment of the methyl protons.[3][8]

  • Mass Spectrometry (GC-MS): The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[3][6]

  • Infrared (FTIR) and Raman (FT-Raman) Spectroscopy: The FT-IR and FT-Raman spectra have been recorded and analyzed, providing detailed information about the vibrational modes of the molecule.[3][9] These spectra are useful for identifying functional groups, particularly the characteristic carbonyl (C=O) stretch of the cyclic carbonate.

Experimental Protocols

The determination of the physical properties listed above follows standard laboratory procedures. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[10] A sharp melting range typically indicates a high degree of purity.[11]

melting_point_workflow Figure 2. Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry the sample thoroughly B Finely powder the solid A->B C Pack into a capillary tube B->C D Place tube in apparatus C->D Insert Sample E Heat rapidly for approximate range D->E F Heat slowly (1-2°C/min) near melting point E->F G Record T_initial (first liquid) F->G H Record T_final (all liquid) G->H

Caption: Figure 2. Generalized workflow for determining melting point via the capillary method.

Protocol:

  • Sample Preparation: A small amount of the dried, crystalline this compound is finely crushed into a powder.[12] This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[10][11]

  • Heating and Observation: The apparatus is heated. An initial rapid heating can be used to find an approximate melting range.[10] For an accurate measurement, a second sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[11]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂).[12] The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (Micro Method)

For determining the boiling point of a substance available in small quantities, a micro boiling point determination method is often employed.

Protocol:

  • Apparatus Setup: A small amount (a few milliliters) of the liquid sample is placed into a small test tube or fusion tube.[13] A capillary tube, sealed at one end, is placed into the test tube with its open end down.

  • Heating: The test tube assembly is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil).[14]

  • Observation: As the sample is heated, trapped air will bubble out of the capillary tube. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary.[15] This indicates the vapor pressure of the liquid equals the atmospheric pressure.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[15] It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[13]

Density Determination (Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces, based on Archimedes' principle.[16][17]

Protocol:

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[18]

  • Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (an inert solvent). The initial volume (V₁) is recorded.[18][19]

  • Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume (V₂) is recorded.[18][19]

  • Calculation: The volume of the solid is calculated as V₂ - V₁. The density is then calculated using the formula: Density = Mass / (V₂ - V₁).[19]

Solubility

Detailed quantitative solubility data for this compound in various common laboratory solvents is not extensively documented in publicly available literature. For a related compound, 2,2-Dimethyl-1,3-dioxolane, insolubility in water is noted. Given its structure, it is expected to be soluble in many common organic solvents. Experimental determination is recommended to ascertain its solubility profile in specific solvent systems relevant to a given application.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 4,5-dimethyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceuticals. This document collates and presents crystallographic, spectroscopic, and physical data in a structured format to facilitate its use in research and development. Detailed experimental protocols for its synthesis are also provided, along with a visualization of its chemical structure.

Chemical Structure and Bonding

This compound, with the chemical formula C₅H₆O₃, is a heterocyclic compound featuring a five-membered dioxolane ring with a ketone group and two methyl substituents.[1] The molecule is planar, a structural feature that has been confirmed by single-crystal X-ray diffraction studies.[2][3][4] This planarity arises from the sp² hybridization of the carbon atoms in the double bond and the carbonyl group, which constrains the geometry of the ring.

The bonding within the molecule is characterized by covalent bonds between carbon, oxygen, and hydrogen atoms. The dioxolane ring consists of two ether linkages and a carbonate group. The presence of the electron-withdrawing carbonyl group and the oxygen atoms influences the electron distribution within the ring.

Molecular Geometry

Crystallographic studies have provided precise measurements of the bond lengths and angles within the this compound molecule. These parameters are crucial for understanding the molecule's reactivity and interactions. The crystal structure has been determined to be in the monoclinic space group P2₁/m.[2][3][4]

Table 1: Selected Bond Lengths and Angles for this compound

BondLength (Å)AngleAngle (°)
C1=C21.345(2)O1-C3-O2108.3(1)
C1-O11.383(2)O1-C1-C2110.5(1)
C2-O21.383(2)O2-C2-C1110.5(1)
C3-O11.378(2)C1-O1-C3105.3(1)
C3-O21.378(2)C2-O2-C3105.3(1)
C3=O31.187(2)O1-C3=O3125.8(1)
C1-C41.492(2)O2-C3=O3125.8(1)
C2-C51.492(2)C2-C1-C4127.8(1)
O1-C1-C4121.7(1)
C1-C2-C5127.8(1)
O2-C2-C5121.7(1)

Data extracted from the Cambridge Crystallographic Data Centre (CCDC reference: 2207848), based on the publication by Chandrasekaran and Donahue (2022).[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1][5]
Appearance White to light gray or light yellow powder/crystal[6][7]
Melting Point 78.0 to 81.0 °C[7]
Boiling Point Not readily available
CAS Number 37830-90-3[5]
IUPAC Name This compound[1]
SMILES CC1=C(OC(=O)O1)C[1]
InChI Key QYIOFABFKUOIBV-UHFFFAOYSA-N[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The following table summarizes the key spectroscopic data.

Table 3: Spectroscopic Data for this compound

Technique Data
¹H NMR The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups. The chemical shift would be in the region typical for methyl groups attached to a double bond within a heterocyclic system.
¹³C NMR The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the sp² carbons of the double bond, and the carbonyl carbon. The carbonyl carbon signal is expected to be the most downfield.
IR Spectroscopy The infrared spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the carbonate group, typically observed around 1800 cm⁻¹. Other significant peaks include those for C=C stretching and C-O stretching.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z = 114, corresponding to the molecular weight of the compound.[8] Fragmentation patterns can provide further structural information.

Note: Specific peak values and multiplicities can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. Several synthetic routes have been reported. A common method involves the reaction of 3-hydroxy-2-butanone with a phosgene (B1210022) equivalent.

Synthesis from 3-Hydroxy-2-butanone and a Phosgene Equivalent

This protocol is based on a method that avoids the use of highly toxic phosgene gas.

Materials:

  • 3-Hydroxy-2-butanone

  • Bis(trichloromethyl)carbonate (triphosgene) or a similar phosgene equivalent

  • An organic solvent (e.g., tetrahydrofuran, chloroform, dichloromethane)

  • A suitable base (e.g., triethylamine, pyridine, N-methylpyrrole)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 3-hydroxy-2-butanone in the chosen organic solvent.

  • Add the base to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of the phosgene equivalent (e.g., triphosgene) in the same organic solvent to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Slowly warm the reaction mixture to a higher temperature (e.g., 150-180 °C) and maintain it for 45-75 minutes to complete the cyclization.

  • After cooling to room temperature, the reaction mixture can be worked up by washing with water and/or brine.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure this compound as a white crystalline solid.

This is a generalized protocol. The specific molar ratios, reaction times, and temperatures may need to be optimized for best results.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product start1 3-Hydroxy-2-butanone step1 Mixing and Cooling (0-5 °C) start1->step1 start2 Phosgene Equivalent start2->step1 start3 Base start3->step1 start4 Solvent start4->step1 step2 Slow Addition of Phosgene Equivalent step1->step2 step3 Reaction at 0-5 °C step2->step3 step4 Heating for Cyclization step3->step4 step5 Aqueous Workup step4->step5 step6 Drying and Solvent Removal step5->step6 step7 Recrystallization step6->step7 product This compound step7->product

References

Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one from 3-Hydroxy-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1,3-dioxol-2-one is a crucial intermediate in the pharmaceutical industry, primarily utilized for the structural modification of drugs to enhance their oral bioavailability and efficacy.[1] This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from 3-hydroxy-2-butanone (acetoin). Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers and professionals in drug development in the practical application of these synthetic methods. The synthesis of cyclic carbonates from diols is a challenging yet significant reaction, with various catalytic systems being explored to improve efficiency and safety.[2][3][4]

Introduction

This compound serves as a valuable prodrug moiety, particularly for drugs containing carboxylic acid functional groups.[1] Its incorporation into a parent drug molecule can lead to the formation of an ester prodrug, which, after oral administration, is readily absorbed and subsequently hydrolyzed in the body to release the active pharmaceutical ingredient.[1] This strategy can significantly improve the pharmacokinetic profile of a drug, leading to increased blood concentration, prolonged duration of action, and potentially reduced side effects.[1] The synthesis of this key intermediate from 3-hydroxy-2-butanone has been approached through several methods, most notably involving the use of phosgene (B1210022) or its safer equivalents, and through transesterification with dimethyl carbonate.[5][6][7] This guide will detail and compare these synthetic pathways.

Synthetic Methodologies

The synthesis of this compound from 3-hydroxy-2-butanone primarily proceeds through two main strategies: reaction with a carbonylating agent like phosgene or its derivatives, or a transesterification reaction with a carbonate source such as dimethyl carbonate.

Carbonylation using Phosgene Equivalents

Due to the high toxicity of phosgene gas, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and trichloroisocyanuric acid are commonly employed.[1][5][6] These reactions typically involve the formation of an intermediate halo-dioxolanone, followed by dehydrohalogenation to yield the desired product.

A general workflow for this approach is outlined below:

G cluster_synthesis Synthesis Workflow 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone Reaction Reaction in Organic Solvent 3-Hydroxy-2-butanone->Reaction Phosgene Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene Equivalent->Reaction Base Base (e.g., Pyridine) Base->Reaction Intermediate Intermediate Formation (4-halo-4,5-dimethyl-1,3-dioxolan-2-one) Reaction->Intermediate Dehydrohalogenation Dehydrohalogenation (Heating) Intermediate->Dehydrohalogenation Product This compound Dehydrohalogenation->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound using phosgene equivalents.

Transesterification with Dimethyl Carbonate

An alternative, greener approach involves the transesterification of 3-hydroxy-2-butanone with dimethyl carbonate in the presence of a catalyst.[7][8] This method avoids the use of highly toxic and corrosive phosgene derivatives.

The logical flow of this synthetic route is as follows:

G cluster_transesterification Transesterification Workflow 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone Ester_Exchange Ester Exchange Reaction (60-100°C) 3-Hydroxy-2-butanone->Ester_Exchange Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Ester_Exchange Catalyst Catalyst Catalyst->Ester_Exchange Cyclization Intramolecular Cyclization (110-160°C) Ester_Exchange->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Neutralization Neutralization Crude_Product->Neutralization Purification Purification (Distillation, Crystallization) Neutralization->Purification Final_Product This compound Purification->Final_Product

Caption: Logical workflow for the transesterification synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic methods, allowing for a direct comparison of their efficiencies.

MethodCarbonylating Agent/ReagentBase/CatalystSolventReaction ConditionsYield (%)Purity (%)Reference
1Trichloroisocyanuric acidPyridine (B92270)Dichloromethane (B109758)10°C, 1h; then 160°C, 3h8097 (GC)[1]
2TriphosgeneN,N-DimethylanilineDichloromethane-5 to 5°CNot specified>99.0 (HPLC)[5]
3Bis(trichloromethyl)carbonateN-methylpyrroleDichloromethane0-5°C, 2h; then 165-170°C, 1h49.199.3 (HPLC)[6]
4Dimethyl CarbonateSodium methoxideNot specified60-100°C, 3-6h; then 110-160°C, 2-5h47.2699.0 (HPLC)[9]
5Dimethyl CarbonatePotassium carbonateNot specified60-100°C, 3-6h; then 110-160°C, 2-5h52.7599.6 (HPLC)[7]

Detailed Experimental Protocols

Protocol 1: Synthesis using Trichloroisocyanuric Acid[1]
  • Preparation of Starting Materials:

    • Heat 50 g of 3-hydroxy-2-butanone to 95°C under a nitrogen atmosphere and stir for 1 hour.

    • Cool the 3-hydroxy-2-butanone to room temperature.

    • Add 75 mL of dichloromethane and 53.9 g of pyridine to the cooled 3-hydroxy-2-butanone.

  • Reaction:

    • Prepare a solution of 67.5 g of trichloroisocyanuric acid in 125 mL of dichloromethane.

    • Add the trichloroisocyanuric acid solution dropwise to the 3-hydroxy-2-butanone solution, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Work-up and Purification:

    • Rapidly cool the reaction mixture with 400 mL of 1N hydrochloric acid.

    • Wash the organic layer sequentially with 200 mL of 1N hydrochloric acid and 200 mL of water.

    • Dry the organic layer containing the intermediate (4,5-dimethyl-5-chloro-1,3-dioxolan-2-one) with magnesium sulfate, filter, and concentrate under reduced pressure.

    • Heat the concentrated solution to 160°C and stir for 3 hours to effect dehydrochlorination.

    • Cool the mixture to room temperature and add 200 mL of hexane (B92381) to induce recrystallization.

    • Collect the solid product by filtration to obtain 68.4 g of this compound.

Protocol 2: Synthesis using Dimethyl Carbonate and Potassium Carbonate[7]
  • Reaction Setup:

    • In a reaction vessel, combine 3-hydroxy-2-butanone, dimethyl carbonate, and a catalytic amount of potassium carbonate. The molar ratio of 3-hydroxy-2-butanone to dimethyl carbonate is typically between 1:2 and 1:5.

  • Ester Exchange:

    • Heat the reaction mixture to a temperature between 60-100°C and maintain for 3-6 hours to facilitate the initial ester exchange reaction. During this time, methanol (B129727) is formed as a byproduct and can be distilled off.

  • Cyclization:

    • Increase the reaction temperature to 110-160°C and hold for 2-5 hours to promote intramolecular cyclization and the formation of the dioxolone ring. Continue to remove any byproducts by distillation.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add concentrated hydrochloric acid to neutralize the catalyst until the pH of the reaction mixture is approximately 7.

    • Recover the excess dimethyl carbonate by fractionation.

    • Reduce the pressure and distill off an appropriate amount of an aliphatic ether.

    • Cool the distillation residue to 0-5°C to induce crystallization.

    • Collect the crude product by filtration or centrifugation.

    • The crude product can be further purified by recrystallization.

Conclusion

The synthesis of this compound from 3-hydroxy-2-butanone can be effectively achieved through multiple pathways. The use of phosgene equivalents like trichloroisocyanuric acid offers high yields, while the transesterification route with dimethyl carbonate provides a safer and more environmentally benign alternative, albeit with slightly lower yields under the reported conditions. The choice of synthetic route will depend on factors such as the desired scale of production, safety considerations, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in the development of novel therapeutics.

References

An In-depth Technical Guide to 4,5-Dimethyl-1,3-dioxol-2-one: Synthesis, Properties, and Application in Prodrug Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1,3-dioxol-2-one, a pivotal intermediate in modern pharmaceutical chemistry. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and elucidates its critical role in the development of prodrugs, with a focus on enhancing the bioavailability of active pharmaceutical ingredients (APIs). This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical understanding and practical methodologies.

Introduction

This compound, also known by its IUPAC name this compound, is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary utility lies in its function as a key building block for the synthesis of "medoxomil" esters, a common prodrug strategy employed to improve the oral bioavailability of drugs.[3] By masking polar functional groups of an API, the lipophilicity is increased, facilitating absorption in the gastrointestinal tract. Once absorbed, the medoxomil moiety is enzymatically cleaved to release the active drug. This approach has been successfully implemented in several blockbuster drugs, including the antihypertensives olmesartan (B1677269) medoxomil and azilsartan (B1666440) medoxomil.[3] This guide will delve into the technical details of this important molecule.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC NameThis compound[1]
SynonymsDimethyl vinylene carbonate, DMDO[1]
CAS Number37830-90-3[1][4]
Molecular FormulaC₅H₆O₃[1][4]
Molecular Weight114.10 g/mol [1][4]
AppearanceWhite solid[5]
Melting Point78.0 to 81.0 °C
Boiling Point117 °C[6]
Purity>99.0% (GC)
Table 2: Spectroscopic Data for this compound
SpectroscopyDataReference
¹H NMR Data available in public databases.[1]
¹³C NMR Data available in public databases.
IR Spectroscopy Data available in public databases.[1]
Mass Spectrometry Data available in public databases.[7][8]

Synthesis of this compound

The synthesis of this compound has evolved to avoid hazardous reagents like phosgene.[9] A common and safer laboratory-scale synthesis involves the reaction of 3-hydroxy-2-butanone (acetoin) with a suitable carbonate source.

Experimental Protocol: Synthesis from 3-Hydroxy-2-butanone and Diethyl Carbonate

This protocol describes a two-step synthesis adapted from literature procedures.

Step 1: Synthesis of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one

  • To a solution of 3-hydroxy-2-butanone in a suitable solvent, add a chlorinating agent (e.g., sulfuryl chloride) dropwise at room temperature.

  • Monitor the reaction by an appropriate method (e.g., TLC or GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one.

Step 2: Dehydrochlorination to this compound

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent.

  • Heat the mixture to induce dehydrochlorination. A common temperature range is 160°C.

  • Monitor the reaction for the elimination of HCl and the formation of the product.

  • After completion, cool the reaction mixture to room temperature.

  • Recrystallize the product from a suitable solvent system (e.g., hexane) to obtain pure this compound. A reported yield is around 80% with a purity of 97% (GC).[3]

Application in Prodrug Synthesis: The Medoxomil Strategy

The primary application of this compound is in the synthesis of its 4-(chloromethyl) derivative, which is then used to esterify acidic drugs, forming the medoxomil prodrug.

Prodrug Activation Pathway

The following diagram illustrates the general mechanism of how a medoxomil prodrug is activated in the body to release the active pharmaceutical ingredient.

Prodrug_Activation Prodrug Medoxomil Prodrug (Lipophilic) Absorbed Absorption in GI Tract Prodrug->Absorbed Oral Administration Enzymatic_Cleavage Esterase-mediated Hydrolysis Absorbed->Enzymatic_Cleavage Active_Drug Active Drug (API) (Pharmacologically Active) Enzymatic_Cleavage->Active_Drug Release Byproducts Inactive Byproducts (e.g., CO2, acetone) Enzymatic_Cleavage->Byproducts Olmesartan_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Trityl_Olmesartan Trityl Olmesartan Esterification Esterification Trityl_Olmesartan->Esterification DMDO_derivative 4-(chloromethyl)- 5-methyl-1,3-dioxol-2-one DMDO_derivative->Esterification Deprotection Trityl Deprotection Esterification->Deprotection Trityl Olmesartan Medoxomil Olmesartan_Medoxomil Olmesartan Medoxomil Deprotection->Olmesartan_Medoxomil

References

An In-depth Technical Guide to 4,5-Dimethyl-1,3-dioxol-2-one (CAS: 37830-90-3): A Key Building Block for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1,3-dioxol-2-one, with the CAS number 37830-90-3, is a pivotal chemical intermediate in modern pharmaceutical sciences. Its primary application lies in the synthesis of prodrugs, where it is incorporated as a bioreversible moiety to enhance the pharmacokinetic properties of parent drug molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectroscopic properties, detailed synthesis protocols, and its critical role in the manufacture of widely used medications such as the antihypertensive olmesartan (B1677269) medoxomil and the antibacterial prulifloxacin (B1679801). The guide further delves into the pharmacokinetic advantages conferred by the dioxolone moiety, supported by quantitative data and experimental insights, to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a white solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 37830-90-3[3]
Molecular Formula C₅H₆O₃[3]
Molecular Weight 114.10 g/mol [3]
Appearance White solid[1][2]
Melting Point 77-78 °C[2]
IUPAC Name This compound[3]
Synonyms Dimethylvinylene carbonate, DMDO[3]

Spectroscopic analysis is crucial for the identification and quality control of this compound. The characteristic spectral data are summarized in Table 2.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR Signals corresponding to the two methyl groups.[3]
¹³C NMR Resonances for the methyl carbons, the double-bonded carbons of the dioxole ring, and the carbonyl carbon.[3]
Infrared (IR) Strong absorption band characteristic of the cyclic carbonate carbonyl group.[3]
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight.[4][5]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of 3-hydroxy-2-butanone (acetoin) with a carbonylating agent. One such protocol utilizes transesterification with dimethyl carbonate.[2]

Experimental Protocol: Synthesis via Transesterification
  • Reaction Setup: In a three-necked flask equipped with a distillation column, mechanical stirrer, and thermometer, add 88g of 3-hydroxy-2-butanone, 90g of dimethyl carbonate, 264g of triethylene glycol dimethyl ether, and 0.88g of sodium propylate.[2]

  • Transesterification: Heat the mixture to 60-65 °C and maintain for 6 hours. During this period, methanol (B129727) generated is removed by synchronous distillation.[2]

  • Cyclization: Increase the reaction temperature to 110-115 °C and hold for 5 hours to facilitate intramolecular cyclization and remove further byproducts.[2]

  • Work-up: Cool the reaction mixture to room temperature and neutralize the catalyst by adding concentrated hydrochloric acid until the pH is approximately 7.[2]

  • Purification: Recover the dimethyl carbonate through fractionation. The remaining residue is subjected to vacuum distillation. The resulting crude product is cooled to 0-5 °C to induce crystallization. The solid is collected by filtration.[2]

  • Recrystallization: The crude product is recrystallized from a suitable solvent to yield highly purified this compound as a white crystalline solid.[2]

G cluster_synthesis Synthesis of this compound 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone Transesterification Transesterification 3-Hydroxy-2-butanone->Transesterification Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Transesterification Intramolecular Cyclization Intramolecular Cyclization Transesterification->Intramolecular Cyclization Crude Product Crude Product Intramolecular Cyclization->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Figure 1: Synthetic workflow for this compound.

Application in Prodrug Synthesis: A Gateway to Enhanced Bioavailability

The primary utility of this compound in drug development is as a precursor to the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) promoiety. This is typically achieved by first converting it to a halo-derivative, such as 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921).[6][7][8][9] This reactive intermediate can then be used to esterify acidic functional groups (e.g., carboxylic acids) on a parent drug molecule.

Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one

A common method for the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one involves the chlorination of this compound using sulfuryl chloride.[6]

  • Reaction Setup: Dissolve 100g of this compound in dichloromethane (B109758) in a suitable reaction vessel.[6]

  • Chlorination: Slowly add 49.6g of sulfuryl chloride to the reaction mixture at room temperature.[6]

  • Rearrangement: After the reaction is complete, concentrate the mixture to a residue. Gradually increase the temperature of the residue to 90-100 °C to facilitate rearrangement.[6]

  • Work-up: To the residue, add deionized water and dichloromethane. Stir the mixture and then separate the layers. Wash the organic layer with water, dry it, and concentrate under vacuum.[6]

  • Purification: The resulting oily liquid is purified by fractional distillation under vacuum at 90-100 °C to yield 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.[6]

Case Study 1: Olmesartan Medoxomil

Olmesartan medoxomil is an angiotensin II receptor antagonist used to treat high blood pressure. The medoxomil ester prodrug, olmesartan medoxomil, exhibits significantly improved oral bioavailability compared to the active parent compound, olmesartan.[1][10] The absolute bioavailability of olmesartan from olmesartan medoxomil tablets is approximately 26-28.6%.[1][10][11] Following oral administration, olmesartan medoxomil is rapidly and completely hydrolyzed to olmesartan in the gut wall and/or during absorption.[10][12]

ParameterValueReference(s)
Absolute Bioavailability 26 - 28.6%[1][10][11]
Time to Peak Plasma Concentration (Tmax) 1-3 hours[10][11]
Elimination Half-life (t½) 10-15 hours[10][11]

The hydrolysis of the medoxomil ester is a critical step in the activation of the prodrug. In-vitro studies have shown that this hydrolysis is pH-dependent, with faster rates at higher pH values, suggesting that hydrolysis in the gastrointestinal tract contributes to the overall bioavailability.[13][14]

Case Study 2: Prulifloxacin

Prulifloxacin is a fluoroquinolone antibiotic that is administered as a prodrug of ulifloxacin (B1683389).[15][16][17][18] The medoxomil moiety enhances the oral absorption of the parent drug. After absorption, prulifloxacin is rapidly metabolized by esterases to the active compound, ulifloxacin.[15][19]

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) ~1 hour[16][19]
Plasma Protein Binding ~45%[16][19]
Elimination Half-life (t½) 10.6 - 12.1 hours[16][19]

Pharmacokinetic studies have demonstrated that the administration of prulifloxacin leads to therapeutically effective concentrations of ulifloxacin in plasma and various tissues.[15][20][21]

G cluster_prodrug Prodrug Synthesis and Activation This compound This compound Chlorination Chlorination This compound->Chlorination 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one Chlorination->4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one Esterification Esterification 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one->Esterification Parent Drug (e.g., Olmesartan) Parent Drug (e.g., Olmesartan) Parent Drug (e.g., Olmesartan)->Esterification Prodrug (e.g., Olmesartan Medoxomil) Prodrug (e.g., Olmesartan Medoxomil) Esterification->Prodrug (e.g., Olmesartan Medoxomil) Oral Administration Oral Administration Prodrug (e.g., Olmesartan Medoxomil)->Oral Administration In-vivo Hydrolysis (Esterases) In-vivo Hydrolysis (Esterases) Oral Administration->In-vivo Hydrolysis (Esterases) Active Drug in Circulation Active Drug in Circulation In-vivo Hydrolysis (Esterases)->Active Drug in Circulation Pharmacological Effect Pharmacological Effect Active Drug in Circulation->Pharmacological Effect

Figure 2: General workflow for the use of this compound in prodrug synthesis.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in pharmaceutical chemistry. Its role as a precursor to the medoxomil promoiety has been instrumental in the development of successful oral medications with improved pharmacokinetic profiles. This technical guide has provided a detailed overview of its properties, synthesis, and application, underscoring its significance for scientists and professionals engaged in the design and development of new therapeutics. A thorough understanding of the chemistry and biological fate of this key intermediate is essential for its effective utilization in creating the next generation of prodrugs.

References

In-Depth Technical Guide: Physicochemical Properties of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and associated physicochemical properties of 4,5-Dimethyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds.

Molecular and Physicochemical Data

This compound, with the empirical formula C₅H₆O₃, is a white crystalline solid at room temperature.[1] Its molecular and physical properties are summarized in the table below, providing essential data for researchers in chemical synthesis and drug development.

PropertyValueReference
Molecular Formula C₅H₆O₃[2][3]
Molecular Weight 114.10 g/mol [2][3]
Exact Mass 114.0317 g/mol [2]
Appearance White Solid[1]
Melting Point 77-78 °C[1][4]
CAS Number 37830-90-3[3]

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (≈12.01 g/mol ), Hydrogen (≈1.008 g/mol ), and Oxygen (≈16.00 g/mol ). The calculation is as follows:

(5 × 12.01) + (6 × 1.008) + (3 × 16.00) = 114.108 g/mol

Chemical Structure

The chemical structure of this compound consists of a five-membered dioxolone ring with two methyl groups attached to the carbon atoms adjacent to the ether linkages.

References

Spectroscopic Profile of 4,5-Dimethyl-1,3-dioxol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₆O₃, with a molecular weight of 114.10 g/mol .[1] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, with two equivalent methyl groups and two equivalent sp² hybridized carbons in the dioxolone ring, the NMR spectra are relatively simple.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is characterized by a single resonance, indicating the chemical equivalence of the six protons of the two methyl groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.17Singlet6H2 x -CH₃

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~10.0-CH₃
~128.0C=C
~154.0C=O
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The data presented below corresponds to analysis performed on a solid sample, typically using a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (sp³)
~1820StrongC=O stretch (carbonate)
~1690MediumC=C stretch
~1380MediumC-H bend (methyl)
~1180StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The data below is based on electron ionization (EI).

m/zRelative Intensity (%)Assignment
114~40[M]⁺ (Molecular Ion)
99~100[M - CH₃]⁺
71~20[M - CO₂ - H]⁺
43~80[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse program.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

  • Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.[6]

Data Acquisition:

  • Accelerate the resulting ions into the mass analyzer.

  • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detect the ions and generate the mass spectrum.

Visualized Workflow and Data Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the spectroscopic data and the molecular structure.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Vaporize/Inject Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

DataStructureRelationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms Mass Spec Data Molecule This compound (C₅H₆O₃) H_NMR ¹H NMR - Shows equivalent CH₃ protons Molecule->H_NMR provides info on C_NMR ¹³C NMR - Shows 3 unique carbon environments Molecule->C_NMR provides info on IR_Spec IR Spectrum - Confirms C=O, C=C, C-H bonds Molecule->IR_Spec provides info on MS_Spec Mass Spectrum - Determines Molecular Weight - Shows fragmentation pattern Molecule->MS_Spec provides info on

References

An In-depth Technical Guide to the Reaction Mechanism of 4,5-Dimethyl-1,3-dioxol-2-one Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethyl-1,3-dioxol-2-one is a crucial intermediate in the synthesis of various pharmaceuticals, particularly as a prodrug moiety to enhance the oral bioavailability of medications.[1] Its synthesis and the underlying reaction mechanisms are of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed examination of the formation of this compound, focusing on the core reaction pathways, quantitative data from various synthetic routes, and detailed experimental protocols.

Core Reaction Mechanism

The formation of this compound typically proceeds through the reaction of 3-hydroxy-2-butanone (acetoin) with a carbonylating agent. The most common pathways involve the use of phosgene (B1210022), its safer solid equivalent triphosgene (B27547) (bis(trichloromethyl)carbonate), or dimethyl carbonate. The general mechanism is a two-step process:

  • Formation of a Carbonate Intermediate: The hydroxyl group of 3-hydroxy-2-butanone attacks the carbonyl carbon of the carbonylating agent. This step is often facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

  • Intramolecular Cyclization: The carbonyl oxygen of the original acetoin (B143602) molecule then attacks the newly formed carbonate carbonyl carbon. This intramolecular nucleophilic attack results in the formation of the five-membered dioxolone ring and the elimination of a leaving group (e.g., chloride, methanol).[2]

Pathway A: Reaction with Phosgene or Triphosgene

Historically, phosgene was a common reagent for this transformation.[3][4] However, due to its extreme toxicity, triphosgene is now a widely used substitute.[3][4] The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or N,N-dimethylaniline, to neutralize the liberated HCl.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-hydroxy-2-butanone 3-Hydroxy-2-butanone Chloroformate_ester Chloroformate Ester Intermediate 3-hydroxy-2-butanone->Chloroformate_ester Nucleophilic attack on carbonyl carbon Phosgene Phosgene/Triphosgene Phosgene->Chloroformate_ester Base Base (e.g., Pyridine) Base->Chloroformate_ester HCl scavenger DMDO This compound Chloroformate_ester->DMDO Intramolecular cyclization Byproduct Byproduct (e.g., Pyridinium Hydrochloride) Chloroformate_ester->Byproduct

Caption: Reaction pathway of this compound formation using phosgene or triphosgene.

Pathway B: Reaction with Dimethyl Carbonate

A greener and safer alternative involves the use of dimethyl carbonate. This reaction is typically catalyzed by a base, such as an alkali metal alkoxide, and proceeds via a transesterification reaction followed by cyclization.[5]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-hydroxy-2-butanone 3-Hydroxy-2-butanone Carbonate_intermediate Carbonate Ester Intermediate 3-hydroxy-2-butanone->Carbonate_intermediate Transesterification Dimethyl_carbonate Dimethyl Carbonate Dimethyl_carbonate->Carbonate_intermediate Catalyst Base Catalyst (e.g., Sodium Methoxide) Catalyst->Carbonate_intermediate Catalyzes reaction DMDO This compound Carbonate_intermediate->DMDO Intramolecular cyclization Methanol (B129727) Methanol Carbonate_intermediate->Methanol

Caption: Reaction pathway of this compound formation using dimethyl carbonate.

Quantitative Data

The following table summarizes quantitative data from various reported synthetic methods for the formation of this compound.

Starting MaterialCarbonylating AgentCatalyst/BaseSolventReaction ConditionsYield (%)Purity (%)Reference
3-Hydroxy-2-butanonePhosgeneN,N-dimethylanilineDichloromethaneNot specified, then 160°C72Not specifiedTetrahedron Letters, 1701-1704 (1972)[3]
3-Hydroxy-2-butanoneTriphosgeneN,N-dimethylanilineDichloroethaneNot specified, then 170°C for 2h70Not specifiedU.S. Pat. No. 5,466,811[3]
3-Hydroxy-2-butanoneBis(trichloromethyl)carbonateN-methylpyrroleNot specified0-5°C for 2h, then 150-160°C for 75 min50.199.6 (HPLC)CN 101250178A[4]
3-Hydroxy-2-butanoneBis(trichloromethyl)carbonateN,N-dimethylanilineCarbon tetrachlorideSame as above40.099.0 (HPLC)CN 101250178A[4]
3-Hydroxy-2-butanoneTrichloroisocyanuric acidPyridineDichloromethane<10°C for 1h, then 160°C for 3h8097 (GC)Guidechem[1]
3-Hydroxy-2-butanoneDimethyl carbonateSodium methoxideNot specified60-100°C for 3-6h, then 110-160°C for 2-5h52.7599.6 (HPLC)CN 102020613A[5]
AcetoinDiphenyl carbonateN,N-dimethylimidazolium iodide / K₂CO₃Solvent-free90°C for 2h90Not specifiedChemRxiv[6]

Experimental Protocols

Synthesis using Triphosgene (Bis(trichloromethyl)carbonate)

This protocol is adapted from a patented procedure.[4]

Materials:

  • 3-Hydroxy-2-butanone

  • Bis(trichloromethyl)carbonate

  • N-methylpyrrole (or other suitable base)

  • Organic solvent (e.g., dichloromethane, dichloroethane)

  • Water

  • Diethyl ether

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 3-hydroxy-2-butanone in an organic solvent in a reaction vessel equipped with a stirrer and a cooling system.

  • Add the auxiliary agent (e.g., N-methylpyrrole). The molar ratio of 3-hydroxy-2-butanone to bis(trichloromethyl)carbonate to auxiliary agent is approximately 1:0.45:1.1.[4]

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of bis(trichloromethyl)carbonate in the same organic solvent to the reaction mixture while maintaining the temperature between 0-5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours.

  • Distill the organic solvent under reduced pressure to obtain an oily liquid.

  • Slowly heat the oily liquid to 150-160°C and stir for 75 minutes.

  • Cool the reaction mixture to below 25°C.

  • Add water and diethyl ether to the mixture and stir for 15 minutes to separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • The resulting solid can be further purified by crystallization to yield white crystals of this compound.

Synthesis using Dimethyl Carbonate

This protocol is based on a patented method utilizing dimethyl carbonate.[5]

Materials:

  • 3-Hydroxy-2-butanone

  • Dimethyl carbonate

  • Alkali metal alkoxide catalyst (e.g., sodium methoxide)

  • Aliphatic ether solvent

  • Concentrated hydrochloric acid

Procedure:

  • In a reaction vessel, combine 3-hydroxy-2-butanone, dimethyl carbonate, the catalyst, and the solvent.

  • Heat the mixture to 60-100°C and maintain for 3-6 hours to facilitate the transesterification reaction, while distilling off the methanol byproduct.

  • Increase the temperature to 110-160°C and hold for 2-5 hours to promote intramolecular cyclization, continuing to remove methanol.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by slowly adding concentrated hydrochloric acid until the pH is approximately 7.

  • Recover the dimethyl carbonate by fractionation.

  • Distill off the aliphatic ether under reduced pressure.

  • Cool the residue to 0-5°C to induce crystallization.

  • Collect the crude product by filtration or centrifugation.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants, Solvent, and Catalyst/Base Reaction Controlled Temperature Reaction Reactants->Reaction Quench Quench Reaction / Neutralize Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Crystallization Crystallization / Filtration Concentration->Crystallization Product Pure this compound Crystallization->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The formation of this compound is a well-established and vital transformation in organic synthesis, particularly for the pharmaceutical industry. While traditional methods employing phosgene and its derivatives are effective, modern approaches are shifting towards safer and more environmentally friendly reagents like dimethyl carbonate. Understanding the nuances of the reaction mechanism, optimizing reaction conditions, and employing robust experimental protocols are key to achieving high yields and purity of this important intermediate. Further research into more efficient and sustainable catalytic systems will continue to be an area of active investigation.

References

Unveiling the Solid-State Architecture of 4,5-Dimethyl-1,3-dioxol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,5-Dimethyl-1,3-dioxol-2-one, a heterocyclic compound of interest in pharmaceutical synthesis and materials science. The following sections detail the crystallographic parameters, experimental methodologies for its structural determination, and key chemical transformations.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/m.[1][2][3][4][5] A summary of the key crystallographic data is presented in Table 1.

Parameter Value
Chemical FormulaC₅H₆O₃
Molecular Weight114.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)3.8283 (10)
b (Å)10.972 (2)
c (Å)6.1096 (10)
β (°)93.523 (2)
Volume (ų)256.15 (10)
Z2
Temperature (K)100
CCDC Number2207848

Table 1: Crystallographic data for this compound.[2][3]

The molecule is planar and its C₂ axis coincides with a crystallographic mirror plane.[1][2][3][4][5] The crystal packing is characterized by the formation of layered sheets composed of antiparallel linear strands.[1][2][5] Intermolecular interactions, including C—H···O hydrogen bonds and close O···H, C···O, and C···C contacts, are responsible for the stability of the supramolecular architecture.[1][2]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures:

Synthesis and Crystallization

The sample of this compound used for the crystallographic study was a commercially available product.[3][5] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution at room temperature.[3][5]

A common synthetic route to this compound involves the reaction of 3-hydroxy-2-butanone with a carbonylating agent. One method utilizes bis(trichloromethyl)carbonate as a safer alternative to phosgene.[6] Another approach involves the reaction of 3-hydroxy-2-butanone with dimethyl carbonate.[7]

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer for data collection. The crystallographic data were collected at a temperature of 100 K.[2][3] The structure was solved and refined using established crystallographic software packages. Hydrogen atoms were placed in calculated positions and refined using a riding model.[3]

Chemical Transformations and Logical Relationships

While no specific biological signaling pathways involving this compound are prominently documented, its chemical reactivity is of significant interest, particularly in the context of drug development. It is considered a masked form of the dimethyldioxolene(2−) ligand, which can be liberated through base hydrolysis.[2]

Below are diagrams illustrating the synthesis and a key chemical transformation of this compound.

Synthesis_of_4_5_Dimethyl_1_3_dioxol_2_one Reactant1 3-Hydroxy-2-butanone Product This compound Reactant1->Product Reactant2 Bis(trichloromethyl)carbonate (Triphosgene) Reactant2->Product

Synthesis of this compound.

Hydrolysis_of_4_5_Dimethyl_1_3_dioxol_2_one Reactant This compound Product Dimethyldioxolene(2-) ligand Reactant->Product Liberation Condition Base Hydrolysis Condition->Reactant

Base-catalyzed hydrolysis of this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. They serve as building blocks in the synthesis of various antibiotics, including prulifloxacin, cefuroxime (B34974) variants, and ampicillin.[3] The ability to unmask the dioxolene ligand through hydrolysis provides a strategic approach in the synthesis of complex molecules.

References

Solubility Profile of 4,5-Dimethyl-1,3-dioxol-2-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,5-Dimethyl-1,3-dioxol-2-one

This compound is a cyclic carbonate of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its primary application lies in its use as a "pro-drug" moiety, a chemical group that can be attached to a drug molecule to improve its pharmacokinetic properties, such as oral absorption. Once absorbed by the body, this moiety is cleaved, releasing the active drug.

Solubility of this compound

A thorough review of scientific literature and chemical databases reveals a notable gap in quantitative solubility data for this compound across a comprehensive range of organic solvents. While qualitative descriptions of its solubility exist, precise numerical values (e.g., in g/100 mL or mol/L) are not widely reported.

Qualitative Solubility Data

Based on available information, the solubility of this compound in common organic solvents can be summarized as follows:

SolventSolubility
ChloroformSoluble
MethanolSoluble

It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can employ standard laboratory methods to determine the solubility of this compound in various organic solvents. The following protocol outlines a common and reliable method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Record the exact volume of the filtered solution.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • Calculate the mass of the dissolved solid.

      • The solubility can then be expressed in g/100 mL or other appropriate units.

    • Chromatographic Method (HPLC/GC):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Presentation:

The determined solubility data should be presented in a clear and structured table, as shown below:

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Chloroform25[Experimental Value][Calculated Value]

Application in Pharmaceutical Synthesis: The Case of Olmesartan Medoxomil

This compound is a pivotal intermediate in the synthesis of Olmesartan medoxomil, an angiotensin II receptor blocker used to treat high blood pressure. In this synthesis, a chlorinated derivative, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, is used to esterify the carboxylic acid group of the Olmesartan precursor. This esterification step converts the drug into its medoxomil prodrug form, enhancing its oral bioavailability.

Synthetic Pathway of Olmesartan Medoxomil

The following diagram illustrates the key steps in the synthesis of Olmesartan medoxomil where the dioxolone moiety is introduced.

Olmesartan_Synthesis cluster_0 Synthesis of Trityl Olmesartan cluster_1 Hydrolysis cluster_2 Esterification with Dioxolone Moiety cluster_3 Deprotection imidazole_ester Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propylimidazole-5-carboxylate trityl_olmesartan_ester Trityl Olmesartan Ethyl Ester imidazole_ester->trityl_olmesartan_ester Alkylation (K2CO3, DMA) biphenyl_bromide 4'-Bromomethyl-2-(1-trityl- 1H-tetrazol-5-yl)biphenyl biphenyl_bromide->trityl_olmesartan_ester trityl_olmesartan_acid Trityl Olmesartan trityl_olmesartan_ester->trityl_olmesartan_acid Hydrolysis (NaOH) trityl_olmesartan_medoxomil Trityl Olmesartan Medoxomil trityl_olmesartan_acid->trityl_olmesartan_medoxomil Esterification (Base) dioxolone 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one dioxolone->trityl_olmesartan_medoxomil olmesartan_medoxomil Olmesartan Medoxomil (Final Product) trityl_olmesartan_medoxomil->olmesartan_medoxomil Acidic Deprotection

Caption: Synthetic pathway of Olmesartan Medoxomil.

Conclusion

This compound is a compound of high importance in the pharmaceutical sector, particularly in the development of prodrugs to enhance therapeutic efficacy. This guide has highlighted the current gap in quantitative solubility data for this compound and has provided a robust experimental protocol for its determination. The detailed synthetic pathway of Olmesartan medoxomil illustrates the practical application and significance of this molecule. Further research into the quantitative solubility of this compound in a broader range of organic solvents is highly encouraged to facilitate its wider application in drug development and chemical synthesis.

An In-depth Technical Guide on the Thermodynamic Properties of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1,3-dioxol-2-one, a derivative of vinylene carbonate, is a significant intermediate in the synthesis of various pharmaceuticals.[1][2] Its molecular structure plays a crucial role in its reactivity and physical properties. A thorough understanding of its thermodynamic properties is essential for process optimization, reaction modeling, and ensuring the stability of drug formulations. This technical guide consolidates the available physical data for this compound and outlines the established experimental methodologies for the determination of key thermodynamic parameters for this class of compounds.

Physicochemical Properties

While comprehensive thermodynamic data is scarce, a number of key physicochemical properties for this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆O₃[3][4][5]
Molecular Weight 114.10 g/mol [3][4]
CAS Number 37830-90-3[3][4][5]
Appearance White solid[2]
Melting Point 77-78 °C[2]
Boiling Point 130 °C at 6 mmHgNot explicitly cited
Purity (typical) >99.0% (by HPLC)[6]

Experimental Protocols for Thermodynamic Characterization

The following sections describe the standard experimental techniques used to determine the fundamental thermodynamic properties of organic compounds, with a focus on methods applicable to organic carbonates.

The standard enthalpy of formation is a critical parameter for assessing the energetic stability of a compound. For organic compounds like this compound, it is typically determined indirectly through combustion calorimetry.

Experimental Protocol: Static Bomb Combustion Calorimetry [7]

  • Sample Preparation: A precisely weighed pellet of the crystalline sample is placed in a crucible within a combustion bomb. A cotton fuse of known mass and combustion energy is positioned to ensure ignition.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is monitored with high precision until thermal equilibrium is re-established.

  • Data Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of combustion. The standard enthalpy of formation is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount. Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity and the enthalpies of phase transitions (e.g., fusion and vaporization).[8][9]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including heating and cooling rates, is set.

  • Heat Capacity Measurement: The sample is heated at a constant rate over the desired temperature range. The difference in heat flow to the sample and reference pans is measured as a function of temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Enthalpy of Fusion Measurement: The sample is heated through its melting point. The integrated area of the endothermic peak on the DSC thermogram corresponds to the enthalpy of fusion.

  • Data Analysis: The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire). The enthalpy of fusion is determined by integrating the peak area, and the melting temperature is taken as the onset temperature of the melting peak.

The standard molar entropy of a substance can be determined from heat capacity measurements from near absolute zero to the standard temperature (298.15 K), in accordance with the third law of thermodynamics.[10]

Experimental Protocol: Adiabatic Calorimetry and Calculation

  • Low-Temperature Heat Capacity Measurement: The heat capacity of the solid is measured using an adiabatic calorimeter from a very low temperature (e.g., 5 K) up to room temperature.

  • Extrapolation to 0 K: The heat capacity data below the lowest measurement temperature is extrapolated to 0 K using the Debye T³ law.

  • Entropy Calculation: The standard entropy at a given temperature T is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to T. The entropies of any phase transitions (e.g., solid-solid, fusion) that occur below T are also added to the total.[10] The calculation is based on the following equation: S°(T) = ∫₀ᵀ (Cp(s)/T) dT + ΔfusH/Tfus + ∫Tfusᵀ (Cp(l)/T) dT

Vapor pressure is a key property for understanding the volatility of a compound. For solids with low vapor pressure, the Knudsen effusion method is a suitable technique.[7]

Experimental Protocol: Knudsen Effusion Method

  • Apparatus: A Knudsen cell, which is a small container with a tiny orifice of known area, is used. The cell is placed in a thermostated enclosure connected to a high-vacuum system.

  • Measurement: A sample of the substance is placed in the cell, and the system is evacuated. The cell is heated to a constant temperature, and the rate of mass loss due to effusion of the vapor through the orifice is measured over a period of time.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/A_orifice * t) * √(2πRT/M) where Δm is the mass loss, A_orifice is the area of the orifice, t is the time, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

  • Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the standard enthalpy of sublimation (ΔsubH°) can be determined from the slope of the ln(P) versus 1/T plot, according to the Clausius-Clapeyron equation.

Synthesis and Reaction Pathways

This compound is commonly synthesized from 3-hydroxy-2-butanone and a carbonate source, such as dimethyl carbonate or phosgene (B1210022) derivatives.[6][11] The following diagram illustrates a typical synthesis route.

Synthesis_Pathway reactant1 3-Hydroxy-2-butanone intermediate Carbonic acid monomethyl 3-hydroxy-2-butanone ester reactant1->intermediate Transesterification reactant2 Dimethyl Carbonate reactant2->intermediate catalyst Catalyst (e.g., Sodium Methoxide) catalyst->intermediate product This compound intermediate->product Intramolecular Cyclization byproduct1 Methanol intermediate->byproduct1 Elimination byproduct2 Methanol

Caption: Synthesis of this compound via transesterification and cyclization.

Interrelation of Thermodynamic Properties and Experimental Techniques

The determination of the thermodynamic properties of a compound involves a logical workflow where the results from one type of experiment inform others. The following diagram illustrates these relationships.

Thermodynamic_Workflow cluster_exp Experimental Techniques cluster_prop Thermodynamic Properties exp_comb Combustion Calorimetry prop_h_comb Enthalpy of Combustion (ΔcH°) exp_comb->prop_h_comb exp_dsc Differential Scanning Calorimetry (DSC) prop_cp Heat Capacity (Cp) exp_dsc->prop_cp prop_h_fus Enthalpy of Fusion (ΔfusH) exp_dsc->prop_h_fus exp_ke Knudsen Effusion prop_vp Vapor Pressure (P) exp_ke->prop_vp exp_ac Adiabatic Calorimetry (low temperature) exp_ac->prop_cp low T prop_h_form Enthalpy of Formation (ΔfH°) prop_h_comb->prop_h_form Hess's Law prop_g Gibbs Free Energy (G) prop_h_form->prop_g ΔG = ΔH - TΔS prop_s Standard Entropy (S°) prop_cp->prop_s Integration of Cp/T prop_h_fus->prop_s at Tfus prop_s->prop_g prop_h_sub Enthalpy of Sublimation (ΔsubH°) prop_vp->prop_h_sub Clausius-Clapeyron

Caption: Workflow for the experimental determination of thermodynamic properties.

Conclusion

While this compound is a compound of significant interest in medicinal chemistry, its fundamental thermodynamic properties have not been extensively characterized and reported. This guide provides the known physical data and outlines the standard, validated experimental protocols that can be employed to determine its enthalpy of formation, heat capacity, entropy, and vapor pressure. The application of these methodologies will provide the critical data needed for the advancement of research and development involving this important pharmaceutical intermediate.

References

Safety and handling precautions for 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4,5-Dimethyl-1,3-dioxol-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 37830-90-3), a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the substance's physical and chemical properties.

PropertyValueReference
Molecular Formula C₅H₆O₃[1]
Molecular Weight 114.10 g/mol [1]
Appearance White to light-yellow solid or powder to crystal[2]
Melting Point 78.0 to 81.0 °C[2]
Boiling Point 130°C at 6 mmHg[3]
Solubility Soluble in organic solvents such as methanol (B129727) and dichloromethane.[4]
SMILES O=C1OC(C)=C(C)O1[5]
InChI Key QYIOFABFKUOIBV-UHFFFAOYSA-N[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. However, there are some discrepancies in the classifications provided by different suppliers. The following table summarizes the GHS hazard classifications. It is recommended to handle the substance with the caution required for all listed hazards until a harmonized classification is available.

Hazard ClassHazard StatementPictogramGHS CodePrevalence in Sources
Skin Corrosion/IrritationH315: Causes skin irritationExclamation MarkSkin Irrit. 2100% of reporting sources[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationExclamation MarkEye Irrit. 2A100% of reporting sources[1]
Specific target organ toxicity — Single exposureH335: May cause respiratory irritationExclamation MarkSTOT SE 366.7% of reporting sources[1]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn childHealth HazardRepr. 2Mentioned in some SDS, but not consistently.[6]

Toxicological Information

Toxicological Data for 4-Methyl-1,3-dioxolan-2-one:

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral> 5000 mg/kg body weight[7]
Developmental Toxicity RatGavageNo embryotoxic or teratogenic effects up to 5000 mg/kg body weight/day[7]

No specific studies on chronic toxicity, carcinogenicity, or mutagenicity for this compound were found in the reviewed literature.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.
Skin Protection Wear impervious, flame-retardant protective clothing. Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).
Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep away from open flames, hot surfaces, and sources of ignition.[6]

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a cool place.

  • Store locked up.

  • Incompatible materials to avoid are strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Sweep up and shovel into a suitable, closed container for disposal. Avoid dust formation. Do not let the product enter drains.

Experimental Protocols

The following are examples of experimental procedures involving this compound. These are provided for informational purposes and should be adapted and reviewed as part of a comprehensive risk assessment for any specific laboratory use.

Synthesis of this compound from 3-Hydroxy-2-butanone

This protocol is an example of a common synthesis route.

Methodology:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, combine 3-hydroxy-2-butanone, dimethyl carbonate, a suitable catalyst (e.g., sodium methoxide), and a solvent.

  • Heat the reaction mixture to between 60-100 °C for 3-6 hours to facilitate an ester exchange reaction.

  • Increase the temperature to 110-160 °C and maintain for 2-5 hours, distilling off byproducts such as methanol.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by the slow addition of concentrated hydrochloric acid until the pH is approximately 7.

  • Recover the dimethyl carbonate via fractionation.

  • Reduce the pressure to distill off a portion of the aliphatic ether.

  • Cool the remaining residue to 0-5 °C to induce crystallization.

  • Collect the crude product by filtration or centrifugation.

Purification by Recrystallization

Methodology:

  • The crude this compound can be purified by recrystallization.

  • A common method involves dissolving the crude product in a suitable solvent, such as a mixture of a polar solvent and water, at an elevated temperature.

  • The solution is then cooled to a lower temperature (e.g., 0-5 °C) to allow for the formation of crystals.

  • The purified crystals are then collected by filtration and dried.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Preparedness RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE_Selection FumeHood Prepare Well-Ventilated Fume Hood RiskAssessment->FumeHood Acquire Acquire Chemical (Check SDS) FumeHood->Acquire Weighing Weigh Solid in Fume Hood Acquire->Weighing Reaction Perform Reaction (Controlled Conditions) Weighing->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Decontamination Decontaminate Glassware & Surfaces Purification->Decontamination Waste_Collection Collect Waste in Labeled Container Decontamination->Waste_Collection Disposal Dispose of Waste via Approved Channels Waste_Collection->Disposal Spill_Kit Ensure Spill Kit is Accessible First_Aid Know Location of First-Aid Kit & Eyewash Emergency_Contact Have Emergency Contact Info Ready

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough risk assessment, which must be conducted prior to any experimental work. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory safety guidelines.

References

The Dioxolone Core: A Technical Guide to its Discovery, History, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxolone ring, a five-membered heterocyclic acetal, has emerged as a significant pharmacophore in modern drug discovery. Its unique structural and electronic properties have been exploited to develop a diverse range of therapeutic agents with antibacterial, antifungal, anticancer, and other biological activities. This technical guide provides a comprehensive overview of the discovery and history of dioxolone derivatives, from the foundational discovery of its precursor, ethylene (B1197577) glycol, to the evolution of sophisticated synthetic methodologies. This document details key experimental protocols for the synthesis of bioactive dioxolone derivatives, presents quantitative structure-activity relationship data in a clear tabular format, and visualizes critical biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel dioxolone-based therapeutics.

A Historical Journey: The Discovery and Evolution of Dioxolone Chemistry

Initially, the primary utility of the 1,3-dioxolane (B20135) moiety was in its role as a protecting group in organic synthesis.[5] Its stability under basic and neutral conditions, coupled with its straightforward removal under acidic conditions, made it an invaluable tool for chemists seeking to selectively manipulate complex molecules. This application was pivotal in the synthesis of numerous natural products and complex organic molecules.

The 20th and 21st centuries witnessed a significant shift in the perception of the dioxolone ring, from a mere synthetic tool to a core scaffold for bioactive molecules. Researchers began to explore the synthesis of a wide array of substituted dioxolones and evaluate their pharmacological properties. This exploration has yielded a wealth of derivatives with potent biological activities, including:

  • Antimicrobial Agents: Dioxolone derivatives have demonstrated significant efficacy against various bacterial and fungal pathogens.[6][7]

  • Anticancer Therapeutics: A number of dioxolone-containing compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

  • Modulators of Multidrug Resistance: Certain dioxolone derivatives have been found to reverse multidrug resistance in cancer cells, a major challenge in chemotherapy.[8]

This evolution from a simple protecting group to a versatile pharmacophore underscores the enduring importance of the dioxolone core in medicinal chemistry.

The Art of Synthesis: An Evolving Toolkit for Dioxolone Construction

The synthesis of 1,3-dioxolane derivatives has evolved from classical acid-catalyzed methods to more sophisticated and efficient protocols. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the nature of the starting materials.

Classical Acetalization and Ketalization

The most fundamental method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or a ketone with ethylene glycol or a substituted 1,2-diol.[4] This reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst, with the removal of water to drive the equilibrium towards the product.

Common Acid Catalysts:

  • p-Toluenesulfonic acid (p-TSA)[4]

  • Montmorillonite K10[6]

  • Sulfonated cation exchangers

A Dean-Stark apparatus is often employed to azeotropically remove the water formed during the reaction, thereby increasing the yield of the desired dioxolone.

Modern Catalytic Systems

Recent advancements have introduced a variety of more efficient and selective catalytic systems for dioxolone synthesis. These include:

  • Ruthenium Catalysts: Ruthenium complexes have been utilized for the synthesis of dioxolanes from diols and carbon dioxide with molecular hydrogen, offering a greener alternative.[9]

  • Graphene Oxide: Graphene oxide has been employed as a catalyst for the synthesis of 1,3-dioxolanes from epoxides or 1,2-diols and ketones, often under ultrasound irradiation for enhanced reaction rates.[10]

Stereoselective Synthesis: The Mitsunobu Reaction

For the synthesis of chiral dioxolanes with a specific stereochemistry, the Mitsunobu reaction provides a powerful tool.[11][12][13] This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including the formation of an ether linkage with a diol to form a dioxolane, with a clean inversion of stereochemistry at the alcohol center. This method is particularly valuable in the synthesis of enantiomerically pure bioactive molecules.

Quantitative Bioactivity of Dioxolone Derivatives

The following tables summarize the in vitro biological activities of various dioxolone derivatives reported in the literature, providing a quantitative basis for structure-activity relationship (SAR) studies.

Compound IDTarget Organism/Cell LineBioactivity AssayPotency (MIC, IC₅₀, EC₅₀)Reference
Antibacterial Activity
Dioxolane Derivative 1Staphylococcus aureusMinimum Inhibitory Concentration (MIC)625-1250 µg/mL[6]
Dioxolane Derivative 2Staphylococcus epidermidisMinimum Inhibitory Concentration (MIC)-[6]
Dioxolane Derivative 3Enterococcus faecalisMinimum Inhibitory Concentration (MIC)625 µg/mL (for compound 4)[6]
Dioxolane Derivative 4Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)-[6]
Antifungal Activity
Dioxolane Derivative 5Candida albicansMinimum Inhibitory Concentration (MIC)-[6]
Sordarin DerivativesCandida spp., Cryptococcus neoformansMinimum Inhibitory Concentration (MIC)High activity reported[14]
Dioxolane Ring CompoundsRhizoctonia solani50% Effective Concentration (EC₅₀)7.31 - 17.32 mg/L[15]
Herbicidal Activity
Dioxolane Ring CompoundsDuckweed (Lemna pausicostata)50% Inhibitory Concentration (IC₅₀)8.7 - 24.0 µM[15]
Anticancer & MDR Modulating Activity
Diphenyl-dioxolane DerivativesHuman Caco-2 cellsMultidrug Resistance (MDR) ReversalEffective at low concentrations[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of bioactive dioxolone derivatives, based on established literature procedures.

General Procedure for the Synthesis of 2-Aryl-1,3-dioxolanes from Salicylaldehyde (B1680747) and Diols

This protocol is adapted from the synthesis of chiral and racemic 1,3-dioxolanes with potential antibacterial and antifungal activities.[6]

Materials:

  • Salicylaldehyde

  • Appropriate 1,2-diol (e.g., (R,R)-(+)-diethyl tartrate)

  • Trimethyl orthoformate (TMOF)

  • Montmorillonite K10

  • Anhydrous Toluene (B28343)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hexane

  • Ethyl acetate (B1210297)

  • Standard laboratory glassware including a round-bottom flask and a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add salicylaldehyde (1.0 mmol), trimethyl orthoformate (1.0 mmol), and Montmorillonite K10 (300 mg) in anhydrous toluene (20 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Add the corresponding 1,2-diol (2.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and continue for the time specified for the particular diol (monitor by TLC). The methanol (B129727) formed during the reaction is removed azeotropically.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 1,3-dioxolane derivative.

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. For chiral compounds, enantiomeric excess can be determined by chiral HPLC analysis.

Synthesis of Dioxolanes via the Mitsunobu Reaction

This protocol provides a general guideline for the Mitsunobu reaction to synthesize dioxolanes with inversion of configuration at a stereocenter.[11][12][13]

Materials:

Procedure:

  • In a flame-dried, argon-purged round-bottom flask, dissolve the chiral secondary alcohol (1.0 eq), the 1,2-diol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired dioxolane derivative.

Note: The Mitsunobu reaction generates triphenylphosphine oxide as a byproduct, which can sometimes co-elute with the product. Careful chromatography is required for purification.

Visualizing the Science: Pathways and Workflows

Graphviz diagrams are provided below to illustrate key biological pathways and experimental workflows relevant to the study of dioxolone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay In Vitro Bioactivity Screening cluster_data Data Analysis & SAR start Start: Design & Select Dioxolone Derivatives synthesis Chemical Synthesis (e.g., Acetalization, Mitsunobu) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) cytotoxicity->mechanism data_analysis Data Analysis (IC50/EC50/MIC Calculation) antimicrobial->data_analysis mechanism->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for the discovery and development of bioactive dioxolone derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway dioxolone Dioxolone Derivative death_receptor Death Receptors (e.g., Fas, TNFR1) dioxolone->death_receptor Induces ligand binding or receptor clustering bax_bak Bax/Bak activation dioxolone->bax_bak Induces stress signals caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax_bak->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathways for dioxolone derivative-induced apoptosis.

Conclusion and Future Perspectives

The journey of dioxolone derivatives from their conceptual origins in the 19th century to their current status as promising therapeutic leads is a testament to the continuous evolution of organic and medicinal chemistry. The versatility of the dioxolone core, coupled with the expanding repertoire of synthetic methodologies, ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of more stereoselective and efficient synthetic routes, the exploration of novel biological targets, and the optimization of lead compounds to enhance their efficacy and safety profiles. The in-depth understanding of the structure-activity relationships and mechanisms of action of dioxolone derivatives will be crucial in translating the promise of this remarkable scaffold into tangible clinical benefits.

References

Methodological & Application

Application Notes and Protocols for 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) as a Lithium-Ion Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) as a high-performance electrolyte additive for lithium-ion batteries. The following sections detail the performance benefits, underlying mechanisms, and experimental protocols for its evaluation.

Introduction

This compound (DMDO) is a promising electrolyte additive designed to enhance the performance and longevity of lithium-ion batteries. When introduced in small quantities to conventional carbonate-based electrolytes, DMDO actively participates in the formation of a stable and effective solid electrolyte interphase (SEI) on the surface of both the anode and cathode. This protective layer is crucial for mitigating electrolyte decomposition, reducing irreversible capacity loss, and improving the overall cycling stability of the battery, particularly in high-voltage systems.

Performance Enhancements

The addition of DMDO to the electrolyte has been shown to significantly improve the electrochemical performance of lithium-ion cells. The primary benefits include enhanced capacity retention and improved cycling stability.

Quantitative Performance Data

The following table summarizes the key performance metrics of MCMB/LiNi₀.₈Co₀.₂O₂ cells with and without the DMDO additive. The data is based on studies utilizing a 2% concentration of DMDO in a standard electrolyte solution.

Performance MetricStandard Electrolyte (Without DMDO)Electrolyte with 2% DMDO
Initial Discharge Capacity ~150 mAh/g~155 mAh/g
Capacity Retention (after 50 cycles) ~85%~95%
First Cycle Coulombic Efficiency ~88%~90%
Cell Impedance (after 50 cycles) HigherLower

Mechanism of Action

DMDO enhances battery performance primarily through its ability to form a robust and stable SEI layer. This is achieved through its electrochemical reduction and decomposition on the electrode surfaces during the initial formation cycles.

SEI Formation Pathway

Theoretical calculations, specifically Density Functional Theory (DFT), suggest that DMDO has a higher reduction potential compared to common electrolyte solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). This preferential reduction leads to the formation of a DMDO-derived SEI layer at a higher potential, effectively passivating the electrode surface before significant solvent decomposition can occur.

The proposed mechanism involves the opening of the dioxol-2-one ring structure upon reduction, leading to the formation of lithium carbonate, lithium alkyl carbonates, and polymeric species. These components contribute to a denser and more stable SEI layer that is less prone to dissolution and reformation during subsequent cycles.

SEI_Formation_Mechanism cluster_electrolyte Electrolyte cluster_electrode Anode Surface cluster_sei SEI Layer DMDO DMDO Anode Anode DMDO->Anode Preferential Reduction (Higher Potential) EC_DMC EC/DMC EC_DMC->Anode Reduction (Lower Potential) DMDO_derived_SEI DMDO-derived SEI (Li2CO3, ROLi, Polymers) Anode->DMDO_derived_SEI Forms Stable Layer Unstable_SEI Unstable SEI (from EC/DMC) Anode->Unstable_SEI Forms Less Stable Layer

Figure 1: Proposed mechanism of preferential DMDO reduction for stable SEI formation.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and evaluation of DMDO as an electrolyte additive in lithium-ion batteries.

Materials and Reagents
  • Anode: Mesocarbon microbeads (MCMB)

  • Cathode: LiNi₀.₈Co₀.₂O₂

  • Electrolyte Salt: Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Electrolyte Solvents: Ethylene carbonate (EC), Dimethyl carbonate (DMC)

  • Additive: this compound (DMDO)

  • Separator: Microporous polyethylene (B3416737) film

  • Current Collectors: Copper foil (anode), Aluminum foil (cathode)

  • Binder: Polyvinylidene fluoride (B91410) (PVDF)

  • Conductive Agent: Acetylene black

  • Solvent for Slurry: N-methyl-2-pyrrolidone (NMP)

Experimental Workflow

The overall workflow for evaluating the DMDO additive is outlined below.

Experimental_Workflow A Electrode Slurry Preparation B Electrode Coating and Drying A->B C Coin Cell Assembly B->C E Electrochemical Testing C->E D Electrolyte Preparation D->C F Post-mortem Analysis (XPS) E->F

Application Notes & Protocols: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) for Solid Electrolyte Interphase (SEI) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Battery Development Professionals

Application Notes

Introduction

The Solid Electrolyte Interphase (SEI) is a critical passivation layer formed on the anode surface of lithium-ion batteries during the initial charging cycles. A stable and ionically conductive SEI is paramount for ensuring long cycle life, high efficiency, and overall battery safety by preventing continuous electrolyte decomposition. Electrolyte additives are a key strategy for engineering a robust SEI. 4,5-Dimethyl-1,3-dioxol-2-one (DMDO), a derivative of vinylene carbonate, has been identified as a novel and effective SEI-forming additive.[1][2] Its primary function is to electropolymerize or decompose preferentially on the electrode surfaces to form a stable passivation layer that enhances battery performance.

Principle of Operation

When added to a standard lithium-ion battery electrolyte, DMDO participates in the initial electrochemical reactions at the anode (and cathode) surface. Due to its specific molecular structure, it is reduced at a potential higher than that of the bulk carbonate solvents (e.g., ethylene (B1197577) carbonate, dimethyl carbonate). This preferential reduction leads to the formation of a chemically and mechanically stable SEI layer. This DMDO-derived SEI effectively suppresses further electrolyte decomposition and solvent co-intercalation into graphite (B72142) anodes, leading to improved cycling stability and capacity retention.[1]

Key Benefits and Performance Data

The primary benefit of using DMDO as an electrolyte additive is the significant improvement in the cycling stability of lithium-ion cells. Research has shown that a low concentration of DMDO can lead to superior capacity retention.[1]

A study by Xu et al. investigated the effects of DMDO in a mesocarbon microbead (MCMB) graphite anode / LiNi₀.₈Co₀.₂O₂ cathode full cell. The addition of 2% DMDO to the baseline electrolyte resulted in markedly better performance compared to the cell without the additive.[1] This enhancement is attributed to the formation of a more effective SEI on both the anode and the cathode.[1]

Table 1: Electrochemical Performance of MCMB/LiNi₀.₈Co₀.₂O₂ Cells with DMDO Additive

Electrolyte CompositionAdditive ConcentrationCapacity Retention (after 50 cycles)Key FindingReference
1M LiPF₆ in EC/DMC/EMC0% (Baseline)Lower than DMDO-containing cellStandard performanceXu et al., 2010[1]
1M LiPF₆ in EC/DMC/EMC2% DMDOSignificantly Improved Formation of a superior SEI on both anode and cathodeXu et al., 2010[1]

Note: Specific percentage values for capacity retention were not publicly available in the abstract; the source confirms "better capacity retention" for the DMDO-containing cell.

Reaction Mechanisms and Visualizations

Proposed SEI Formation Mechanism

Theoretical calculations and experimental data from X-ray Photoelectron Spectroscopy (XPS) suggest that DMDO undergoes a one-electron or two-electron reduction process at the anode surface. This reduction leads to the opening of the dioxol-one ring and subsequent polymerization or decomposition into components that form the SEI. The decomposition products are integral to forming a stable passivation layer.[1]

SEI_Formation_Mechanism cluster_electrolyte Electrolyte Phase cluster_sei SEI Formation at Anode Surface DMDO DMDO (this compound) Radical DMDO Radical Anion DMDO->Radical + e⁻ (Reduction) e e⁻ (from Anode) Decomposition Ring-Opening & Decomposition/ Polymerization Radical->Decomposition Electrochemical Reaction SEI_Layer Stable SEI Layer Components (e.g., Polycarbonates, Li₂CO₃) Decomposition->SEI_Layer Forms

Caption: Proposed mechanism of DMDO reduction at the anode surface to form stable SEI components.

Experimental Protocols

The following protocols are based on the methodology reported for investigating DMDO as an SEI-forming additive.[1]

Protocol 1: Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing 2% (w/w) DMDO.

Materials:

  • Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Ethyl Methyl Carbonate (EMC)

  • Lithium Hexafluorophosphate (LiPF₆)

  • This compound (DMDO, battery grade, >99.9% purity)

  • Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)

Procedure:

  • Inside the glovebox, prepare the baseline electrolyte solvent by mixing EC, DMC, and EMC in a 1:1:1 volumetric ratio.

  • Slowly dissolve LiPF₆ in the solvent mixture while stirring until a final concentration of 1.0 M is achieved. This is the baseline electrolyte.

  • To prepare the additive-containing electrolyte, weigh the required amount of baseline electrolyte.

  • Add 2% of the total electrolyte weight of DMDO to the baseline electrolyte.

  • Stir the solution thoroughly with a magnetic stirrer for at least 4 hours to ensure complete dissolution and homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly (CR2032)

Objective: To assemble a full coin cell for electrochemical testing.

Materials:

  • Mesocarbon microbead (MCMB) graphite anode

  • LiNi₀.₈Co₀.₂O₂ (NCM82) cathode

  • Celgard microporous separator

  • CR2032 coin cell components (casings, spacers, spring)

  • Prepared electrolyte (baseline and 2% DMDO)

  • Crimping machine

Procedure:

  • Transfer all components into the argon-filled glovebox.

  • Place the cathode into the bottom cap of the coin cell.

  • Apply two drops (approx. 20 µL) of the prepared electrolyte onto the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Apply another two drops of electrolyte onto the separator.

  • Place the MCMB anode on top of the wetted separator.

  • Add a final drop of electrolyte onto the anode.

  • Place a spacer disk and the spring on top of the anode.

  • Carefully place the top cap over the assembly.

  • Crimp the cell using a calibrated coin cell crimper to ensure proper sealing.

  • Let the assembled cell rest for at least 12 hours before testing to ensure complete wetting of the electrodes.

Protocol 3: Electrochemical Characterization

Objective: To evaluate the performance of cells with and without DMDO.

Equipment:

  • Multi-channel battery cycler

  • Temperature-controlled chamber

Procedure:

  • Formation Cycles:

    • Place the cells in a temperature-controlled chamber at 25 °C.

    • Perform two initial formation cycles at a C/20 rate (based on the cathode's theoretical capacity) between 3.0 V and 4.2 V.

  • Performance Cycling:

    • Cycle the cells at a C/2 rate between 3.0 V and 4.2 V for at least 50 cycles.

    • Record the charge and discharge capacity for each cycle.

    • Calculate the coulombic efficiency (Discharge Capacity / Charge Capacity) and capacity retention for each cycle relative to the initial C/2 discharge capacity.

  • Post-Mortem Analysis (SEI Characterization):

    • After cycling, carefully disassemble the cells inside an argon-filled glovebox.

    • Gently rinse the anode and cathode surfaces with anhydrous dimethyl carbonate (DMC) to remove residual electrolyte.

    • Dry the electrodes under vacuum.

    • Transfer the electrodes to an X-ray Photoelectron Spectrometer (XPS) using an air-tight transfer vessel to prevent atmospheric contamination.

    • Perform XPS analysis on the electrode surfaces to identify the chemical composition of the SEI layer.

Experimental Workflow Visualization

The overall experimental process, from material preparation to final analysis, is outlined below.

Experimental_Workflow cluster_prep Preparation (Glovebox) cluster_test Electrochemical Testing cluster_analysis Analysis Elec_Prep Protocol 1: Electrolyte Preparation (Baseline & 2% DMDO) Cell_Assembly Protocol 2: Coin Cell Assembly (CR2032) Elec_Prep->Cell_Assembly Formation Initial Formation Cycles (C/20 Rate) Cell_Assembly->Formation Cycling Performance Cycling (50+ Cycles, C/2 Rate) Formation->Cycling Data_Analysis Data Processing: Capacity Retention, Coulombic Efficiency Cycling->Data_Analysis Disassembly Post-Mortem: Cell Disassembly (Glovebox) Cycling->Disassembly XPS Surface Analysis: XPS of Electrodes Disassembly->XPS XPS->Data_Analysis Correlate SEI Composition to Performance

Caption: Workflow for evaluating DMDO as an SEI-forming electrolyte additive.

References

Application of 4,5-Dimethyl-1,3-dioxol-2-one in the Synthesis of Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1,3-dioxol-2-one and its derivatives are pivotal intermediates in the synthesis of prodrugs for a variety of antibiotics. This strategy is primarily employed to enhance the oral bioavailability of parent antibiotic compounds that exhibit poor absorption from the gastrointestinal tract. The dioxolone moiety, when attached to a carboxylic acid group of an antibiotic, forms an ester prodrug. This lipophilic prodrug is more readily absorbed and is subsequently hydrolyzed by esterases in the body to release the active parent antibiotic. This application note details the use of this compound derivatives in the synthesis of several key antibiotics, providing detailed experimental protocols and quantitative data.

Core Application: Prodrug Synthesis for Enhanced Bioavailability

The primary application of this compound in antibiotic synthesis is the formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, commonly known as medoxomil, esters. The key reactive intermediate for this transformation is a 4-halomethyl-5-methyl-1,3-dioxol-2-one, typically the bromo or iodo derivative. This intermediate readily undergoes nucleophilic substitution with the carboxylate salt of an antibiotic to form the desired ester prodrug.

G Antibiotic_COOH Antibiotic with Carboxylic Acid Prodrug Antibiotic Prodrug (Enhanced Bioavailability) Antibiotic_COOH->Prodrug Esterification Halomethyl_dioxolone 4-Halomethyl-5-methyl- 1,3-dioxol-2-one Halomethyl_dioxolone->Prodrug Active_Antibiotic Active Antibiotic (in vivo) Prodrug->Active_Antibiotic Hydrolysis by Esterases G cluster_0 Synthesis of Lenampicillin Ampicillin Ampicillin Lenampicillin Lenampicillin Ampicillin->Lenampicillin + Dioxolone 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one Dioxolone->Lenampicillin G cluster_1 Synthesis of Prulifloxacin Ulifloxacin Ulifloxacin Prulifloxacin Prulifloxacin Ulifloxacin->Prulifloxacin + Bromo_dioxolone 4-Bromomethyl-5-methyl- 1,3-dioxol-2-one Bromo_dioxolone->Prulifloxacin G cluster_2 Synthesis of Faropenem Medoxomil Faropenem_Na Faropenem Sodium Faropenem_Medoxomil Faropenem Medoxomil Faropenem_Na->Faropenem_Medoxomil + Iodo_dioxolone 4-Iodomethyl-5-methyl- 1,3-dioxol-2-one Iodo_dioxolone->Faropenem_Medoxomil

Application Notes and Protocols for the Use of 4,5-Dimethyl-1,3-dioxol-2-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1,3-dioxol-2-one and its derivatives are pivotal intermediates in modern pharmaceutical synthesis, primarily utilized as prodrug moieties to enhance the oral bioavailability of therapeutics.[1] The incorporation of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group onto a drug molecule containing a carboxylic acid or a similar acidic functional group can lead to an ester prodrug. This prodrug masks the polar group, increasing the lipophilicity of the drug and thereby improving its absorption in the gastrointestinal tract. Once absorbed into the bloodstream, the ester is readily cleaved by endogenous esterases to release the active parent drug.

This document provides detailed protocols for the application of this compound derivatives in the synthesis of several key pharmaceutical agents, including the antihypertensive drug olmesartan (B1677269) medoxomil, the fluoroquinolone antibiotic prulifloxacin (B1679801), and a representative protocol for the synthesis of penicillin-class antibiotic prodrugs like lenampicillin.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₆O₃--INVALID-LINK--
Molecular Weight 114.10 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Melting Point 77-78 °C--INVALID-LINK--
CAS Number 37830-90-3--INVALID-LINK--

Key Applications and Experimental Protocols

Synthesis of Olmesartan Medoxomil

Olmesartan medoxomil is an angiotensin II receptor blocker used to treat high blood pressure. The medoxomil ester prodrug is synthesized by reacting the carboxylic acid group of olmesartan with 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

Reaction Scheme:

olmesartan_synthesis trityl_olmesartan Trityl Olmesartan na_salt Trityl Olmesartan Sodium Salt trityl_olmesartan->na_salt NaOH, THF/Ethanol trityl_olmesartan_medoxomil Trityl Olmesartan Medoxomil na_salt->trityl_olmesartan_medoxomil DMA, NaI dioxolone 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one dioxolone->trityl_olmesartan_medoxomil olmesartan_medoxomil Olmesartan Medoxomil trityl_olmesartan_medoxomil->olmesartan_medoxomil Aqueous Acetic Acid

Synthesis of Olmesartan Medoxomil.

Experimental Protocol: Esterification of Trityl Olmesartan

This protocol details the esterification of the protected olmesartan intermediate with 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[2]

Materials:

  • Trityl Olmesartan Sodium Salt

  • 4-Chloromethyl-5-methyl-1,3-dioxol-2-one (90% purity)

  • Sodium Iodide (NaI)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl Acetate (B1210297)

  • Deionized Water

  • Sodium Metabisulfite (B1197395)

  • Sodium Chloride (aqueous solution, 20% w/w)

Procedure:

  • To a solution of Trityl Olmesartan Sodium Salt (1 equivalent) in N,N-Dimethylacetamide (DMA), add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (1.1 equivalents) and sodium iodide (catalytic amount, e.g., 3% w/w with respect to trityl olmesartan).

  • Heat the reaction mixture to 30-35 °C and stir for 5 hours.

  • Upon reaction completion, add ethyl acetate and deionized water to the reaction mixture.

  • Add sodium metabisulfite and stir for 15 minutes.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with 20% w/w aqueous sodium chloride solution.

  • The resulting organic layer contains Trityl Olmesartan Medoxomil, which can be carried forward to the deprotection step.

Deprotection to Olmesartan Medoxomil:

  • The solution of Trityl Olmesartan Medoxomil is subjected to acidic conditions, typically using 75% v/v aqueous acetic acid, and stirred at 25-30 °C for 10 hours to remove the trityl protecting group.[2]

  • The byproduct, trityl alcohol, is removed by filtration.

  • Work-up with methylene (B1212753) chloride and water, followed by purification steps such as recrystallization from acetone (B3395972)/ethyl acetate, yields pure Olmesartan Medoxomil.[2]

Quantitative Data:

ParameterValueReference
Yield (Purified) 90%[2]
Purity (HPLC) >99.9%[2]
Synthesis of Prulifloxacin

Prulifloxacin is a fluoroquinolone antibiotic. The prodrug is formed by the reaction of the carboxylic acid moiety of ulifloxacin (B1683389) (the active metabolite) with a derivative of this compound.

Reaction Scheme:

prulifloxacin_synthesis ulifloxacin Ulifloxacin prulifloxacin Prulifloxacin ulifloxacin->prulifloxacin DIPEA, Acetone dioxolone_br 4-(Bromomethyl)-5-methyl- 1,3-dioxol-2-one dioxolone_br->prulifloxacin

Synthesis of Prulifloxacin.

Experimental Protocol: Synthesis of Prulifloxacin

This protocol outlines the synthesis of prulifloxacin from ulifloxacin and 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196).

Materials:

  • 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[2][3]-thiazeto-[3,2-a]-quinoline-3-carboxylic acid (Ulifloxacin)

  • 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetone

Procedure:

  • To a solution of ulifloxacin (1 equivalent) in acetone, add DIPEA (1.4 equivalents) at room temperature and stir for 10 minutes.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add a solution of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one in acetone to the reaction mixture over a period of 1 hour, maintaining the temperature at 10-15 °C.

  • Allow the reaction to stir at 25-30 °C for 20 hours.

  • Filter the reaction mixture and wash the filter cake with acetone.

  • Distill off the solvent from the filtrate under vacuum at a temperature below 50 °C to obtain crude prulifloxacin.

  • The crude product can be further purified by recrystallization.

Quantitative Data:

ParameterValueReference
Yield (Crude) 74%
Purity (HPLC) 95%
Representative Protocol for the Synthesis of Penicillin Prodrugs (e.g., Lenampicillin)

Lenampicillin is a prodrug of the antibiotic ampicillin (B1664943), where the carboxylic acid is esterified with the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group to enhance oral absorption.

Workflow for Penicillin Prodrug Synthesis:

penicillin_prodrug_synthesis penicillin Penicillin (e.g., Ampicillin) penicillin_prodrug Penicillin Prodrug (e.g., Lenampicillin) penicillin->penicillin_prodrug Solvent (e.g., Acetone) base Base (e.g., Triethylamine) base->penicillin_prodrug dioxolone_cl 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one dioxolone_cl->penicillin_prodrug

General workflow for penicillin prodrug synthesis.

Experimental Protocol: General Esterification of a Penicillin

This representative protocol is based on the general principles of esterifying carboxylic acids with 4-halomethyl-5-methyl-1,3-dioxol-2-one.

Materials:

  • Ampicillin (or another penicillin with a free carboxylic acid)

  • 4-Chloromethyl-5-methyl-1,3-dioxol-2-one

  • A suitable non-protic solvent (e.g., acetone, N,N-dimethylformamide)

  • A non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)

  • Sodium Iodide (optional, as a catalyst)

Procedure:

  • Suspend the penicillin (1 equivalent) in the chosen solvent.

  • Add the base (1.1-1.5 equivalents) to the suspension and stir until a clear solution is obtained, or for a specified time to form the carboxylate salt in situ.

  • If using, add a catalytic amount of sodium iodide.

  • Add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (1.1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by a suitable technique (e.g., TLC or HPLC).

  • Once the reaction is complete, the mixture is typically worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude prodrug.

  • Purification can be achieved by recrystallization or chromatography.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-80%
Purity (HPLC) >98%

Conclusion

This compound and its halogenated derivatives are indispensable reagents in pharmaceutical chemistry for the synthesis of ester prodrugs. The protocols provided herein for the synthesis of olmesartan medoxomil, prulifloxacin, and a representative penicillin prodrug demonstrate the utility and versatility of this chemical entity. These application notes serve as a valuable resource for researchers and professionals in drug development, providing a foundation for the synthesis and optimization of orally bioavailable therapeutics. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final active pharmaceutical ingredients.

References

Application Notes and Protocols: The Role of Cyclic Carbonates in Diol Protection

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Role of 4,5-Dimethyl-1,3-dioxol-2-one:

Extensive review of the scientific literature indicates that this compound is not utilized as a protecting group in organic chemistry. Instead, its primary application lies in its role as a key intermediate in the synthesis of various pharmaceuticals, particularly antibiotics.[1][2] The request to detail its use as a protecting group may stem from a misunderstanding of its function.

This document will instead focus on the broader and more established application of cyclic carbonates as protecting groups for 1,2- and 1,3-diols . This information is highly relevant for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.

Application Notes: Cyclic Carbonates as Protecting Groups for Diols

Cyclic carbonates are valuable protecting groups for vicinal diols, offering a balance of stability and controlled cleavage. They are particularly useful in synthetic routes where the diol functionality needs to be masked during reactions that are sensitive to free hydroxyl groups.

Key Advantages:

  • Stability: Cyclic carbonates are generally stable to a wide range of reaction conditions, including acidic media (in the absence of water), oxidations, and many organometallic reagents.[3]

  • Orthogonality: The deprotection of cyclic carbonates is typically achieved under basic conditions, making them orthogonal to many acid-labile protecting groups such as silyl (B83357) ethers and acetals.[3]

  • Rigidity: The formation of a five- or six-membered cyclic carbonate can lock the conformation of a portion of a molecule, which can be advantageous in stereoselective synthesis.

Common Applications:

  • Protection during oxidation: Diol functionalities can be shielded from various oxidizing agents.

  • Protection during nucleophilic attack: The acidic protons of the diol are protected from strong bases and nucleophiles.

  • Use in multi-step synthesis: Allows for selective reactions on other parts of a complex molecule.

Limitations:

  • The formation of the cyclic carbonate requires the diol to be in a cis-configuration or be flexible enough to adopt one.

  • Deprotection conditions (strong base) may not be compatible with other base-sensitive functional groups in the molecule.

Experimental Protocols

The following protocols describe the general procedures for the protection of diols as cyclic carbonates and their subsequent deprotection.

Protocol 1: Protection of a 1,2-Diol using Triphosgene (B27547)

This protocol describes the formation of a cyclic carbonate from a generic 1,2-diol using triphosgene as a phosgene (B1210022) equivalent.

Materials:

  • 1,2-Diol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve the 1,2-diol (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Slowly add this solution dropwise to the stirred diol solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary for Diol Protection as Cyclic Carbonates:

ReagentBaseSolventTemperature (°C)TimeTypical Yield (%)Reference
PhosgenePyridineToluene-78 to -2330 min~100[4]
TriphosgenePyridineCH₂Cl₂0 to RT30 min - 1 h92 - 100[4]
Carbonyldiimidazole (CDI)NaHDMFRT20 min81[4]
Carbonyldiimidazole (CDI)-BenzeneRT60 min76[4]
Protocol 2: Deprotection of a Cyclic Carbonate

This protocol describes the cleavage of a cyclic carbonate protecting group to regenerate the diol.

Materials:

  • Cyclic carbonate-protected diol

  • Potassium carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

  • Methanol (B129727) (MeOH)

  • Water

  • Dowex® 50WX8 or other acidic resin

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: Dissolve the cyclic carbonate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Base: Add a catalytic or stoichiometric amount of potassium carbonate or potassium hydroxide.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC.

  • Neutralization: Once the reaction is complete, neutralize the solution by adding an acidic resin (e.g., Dowex® 50WX8) until the pH is neutral.

  • Isolation and Purification: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure. The crude diol can be purified by crystallization or column chromatography.

Quantitative Data Summary for Deprotection of Cyclic Carbonates:

ReagentSolventTemperature (°C)TimeTypical Yield (%)Reference
KOHMeOHRT30 min89[4]

Visualizations

Logical Workflow for Diol Protection and Deprotection

G start Start with Diol protect Protection (e.g., Triphosgene, Pyridine, DCM) start->protect protected_diol Cyclic Carbonate Protected Diol protect->protected_diol reaction Perform Synthetic Transformations (Stable to acidic/oxidative conditions) protected_diol->reaction deprotect Deprotection (e.g., K2CO3, MeOH/H2O) reaction->deprotect final_product Final Product with Free Diol deprotect->final_product

Caption: Workflow for the protection of a diol as a cyclic carbonate, subsequent reaction, and deprotection.

Stability of Cyclic Carbonate Protecting Group

G cluster_stable cluster_unstable center Cyclic Carbonate Protected Diol acidic Acidic (anhydrous) center->acidic Stable oxidative Oxidative center->oxidative Stable reductive Reductive (e.g., H2/Pd) center->reductive Stable organometallic Organometallics center->organometallic Generally Stable basic Basic (e.g., KOH, K2CO3) center->basic Cleaved nucleophilic Strong Nucleophiles center->nucleophilic May be Cleaved stable Stable Conditions unstable Unstable Conditions

Caption: General stability of cyclic carbonate protecting groups under various reaction conditions.

References

Application Notes and Protocols: Stereoselective Synthesis of Chiral Analogs of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dimethyl-1,3-dioxol-2-one and its chiral analogs are pivotal intermediates in modern organic and pharmaceutical chemistry. These compounds serve as crucial building blocks, particularly for modifying drugs to create optically active chiral medications, which can significantly enhance therapeutic efficacy and reduce side effects. They are often employed as esterification agents or prodrug moieties to improve the oral absorption and bioavailability of active pharmaceutical ingredients (APIs). Given the stereospecific nature of biological systems, the development of robust and efficient methods for the stereoselective synthesis of these chiral dioxol-2-ones is of paramount importance.

This document outlines two primary strategies for the stereoselective synthesis of chiral this compound analogs: 1) Kinetic Resolution of a racemic precursor via asymmetric catalysis, and 2) Direct synthesis from an enantiomerically pure starting material. Detailed protocols, quantitative data, and process diagrams are provided to guide researchers in this field.

Strategic Approaches to Stereoselective Synthesis

The synthesis of chiral cyclic carbonates, such as the analogs of this compound, can be broadly categorized into two main pathways. The choice of strategy often depends on the availability of starting materials, cost, and desired enantiomeric purity.

G cluster_0 cluster_1 Strategy 1 Details cluster_2 Strategy 2 Details start Target: Chiral this compound Analogs path1 Strategy 1: Kinetic Resolution start->path1 path2 Strategy 2: Synthesis from Chiral Precursor start->path2 racemic Racemic Precursor (e.g., rac-2,3-Butylene Oxide) kr_step Asymmetric Cycloaddition (Chiral Catalyst + CO2) racemic->kr_step products Mixture of Products kr_step->products separation Separation products->separation enantioenriched_carbonate Enantioenriched (R,R)- or (S,S)-Carbonate separation->enantioenriched_carbonate Desired Product unreacted_epoxide Unreacted, Enantioenriched (S,S)- or (R,R)-Epoxide separation->unreacted_epoxide Recovered Starting Material chiral_pool Chiral Precursor (e.g., (R,R)-2,3-Butanediol) activation Activation/ Epoxidation chiral_pool->activation chiral_epoxide Enantiopure Epoxide ((R,R)-2,3-Butylene Oxide) activation->chiral_epoxide cycloaddition Cycloaddition (Carbonyl Source + Catalyst) chiral_epoxide->cycloaddition final_product Single Enantiomer Product ((R,R)-4,5-Dimethyl-1,3-dioxolan-2-one) cycloaddition->final_product

Caption: Overview of primary stereoselective synthesis strategies.

Protocol 1: Kinetic Resolution of Racemic 2,3-Butylene Oxide

This protocol details the synthesis of an enantioenriched 4,5-dimethyl-1,3-dioxolan-2-one (B3041964) via the kinetic resolution of racemic 2,3-butylene oxide using a chiral cobalt(III)-salen catalyst and carbon dioxide. The catalyst preferentially converts one enantiomer of the epoxide into the corresponding cyclic carbonate, leaving the unreacted epoxide enriched in the other enantiomer.[1][2]

Experimental Workflow

G prep 1. Catalyst Preparation Dry chiral Co(III)-salen complex and co-catalyst (e.g., PPNCl) under vacuum. setup 2. Reactor Setup Assemble a high-pressure stainless-steel reactor with a magnetic stir bar. prep->setup charge 3. Charging Reactor Add catalyst, co-catalyst, and racemic 2,3-butylene oxide under an inert atmosphere. setup->charge react 4. Reaction Seal reactor, purge with CO2, then pressurize to desired pressure (e.g., 2-4 MPa). Heat and stir for specified time. charge->react workup 5. Work-up Cool reactor, vent CO2 carefully. Dilute mixture with a solvent (e.g., dichloromethane). react->workup purify 6. Purification Filter to remove catalyst. Concentrate the filtrate. Purify via column chromatography to separate carbonate from unreacted epoxide. workup->purify analyze 7. Analysis Determine yield. Analyze enantiomeric excess (ee%) of the product and unreacted epoxide using chiral HPLC or GC. purify->analyze

Caption: Step-by-step workflow for the kinetic resolution protocol.

Detailed Methodology
  • Catalyst Preparation: A chiral (R,R)-Co(III)-salen complex (0.1-1.0 mol%) and a co-catalyst such as bis(triphenylphosphine)iminium chloride (PPNCl) (1.0 eq relative to Co) are dried under high vacuum for 2-4 hours before use.

  • Reactor Setup: A pre-dried stainless-steel autoclave (e.g., 50 mL) equipped with a magnetic stirrer is assembled and purged with argon or nitrogen.

  • Charging the Reactor: The dried catalyst, co-catalyst, and racemic trans-2,3-butylene oxide (1.0 eq) are added to the reactor under an inert atmosphere.

  • Reaction Execution: The reactor is sealed, purged several times with low-pressure CO₂, and then pressurized with CO₂ to the desired pressure (e.g., 2-4 MPa). The reaction mixture is heated to the target temperature (e.g., 25-80 °C) and stirred for 12-24 hours.[3][4]

  • Work-up and Purification: After the reaction, the autoclave is cooled in an ice bath before slowly venting the CO₂. The crude reaction mixture is dissolved in dichloromethane. The catalyst can often be precipitated and recovered by filtration. The filtrate is concentrated, and the resulting residue is purified by silica (B1680970) gel column chromatography to separate the enantioenriched 4,5-dimethyl-1,3-dioxolan-2-one from the unreacted enantioenriched 2,3-butylene oxide.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess (ee%) of the cyclic carbonate product and the recovered epoxide is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data Summary

The efficiency of kinetic resolution depends heavily on the catalyst system and reaction conditions. The following table summarizes representative data for the copolymerization of CO₂ and 1,2-butylene oxide (a close analog), which informs the expected outcomes for 2,3-butylene oxide.

SubstrateCatalyst SystemTemp (°C)Pressure (MPa)Time (h)Conversion (%)Polymer Selectivity (%)Ref
1,2-Butylene OxideSalenCoCl / PPNCl2531286.699[3]
1,2-Butylene OxideSalenCoCl / PPNCl40312>9999[3]
1,2-Butylene OxideSalenCoCl / PPNCl60312>9998[3]
1,2-Butylene OxideSalenCoCl / PPNCl80312>9992[3]
1,2-Butylene OxideSalenCoCl / PPNCl2511275.399[3]
1,2-Butylene OxideSalenCoCl / PPNCl2541290.599[3]

Note: While these data are for copolymerization, the conditions are directly relevant to the formation of the cyclic carbonate, which is often a competing product. High polymer selectivity indicates efficient ring-opening, a key step in both processes.

Protocol 2: Synthesis from Enantiopure (R,R)- or (S,S)-2,3-Butanediol

This protocol describes a more direct, non-resolution approach starting from an enantiomerically pure diol. The key steps involve the conversion of the chiral diol into a suitable precursor which then undergoes cyclization to form the target chiral 1,3-dioxol-2-one. A common modern approach uses dimethyl carbonate as a safe and environmentally benign carbonyl source.[5]

Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, add enantiopure (R,R)-2,3-butanediol (1.0 eq), dimethyl carbonate (DMC, used as both reagent and solvent, e.g., 5-10 eq), and a catalyst such as potassium carbonate (K₂CO₃) or sodium methoxide (B1231860) (NaOMe) (e.g., 0.1 eq).

  • Transesterification: Heat the mixture to a temperature of 60-100 °C and stir for 3-6 hours. During this phase, a transesterification reaction occurs, and methanol (B129727) begins to form as a byproduct.

  • Cyclization and Methanol Removal: Increase the temperature to 110-160 °C. Methanol, along with excess DMC, will begin to distill off. Continue the reaction for 2-5 hours, collecting the distillate to drive the equilibrium towards the cyclized product.[5]

  • Work-up: Cool the reaction mixture to room temperature. If a basic catalyst was used, neutralize it by slowly adding an acid (e.g., concentrated HCl) until the pH is approximately 7.[5]

  • Purification: Recover the excess dimethyl carbonate by fractional distillation. The residue is then subjected to vacuum distillation. The crude product is further purified by cooling the distillation residue to 0-5 °C to induce crystallization. The solid product is collected by filtration or centrifugation and dried under vacuum.

  • Analysis: The final product, (4R,5R)-4,5-dimethyl-1,3-dioxol-2-one, is characterized by NMR spectroscopy and its optical purity is confirmed by polarimetry and chiral HPLC.

Quantitative Data Summary

This method provides a direct route to the chiral product. While stereochemical data is inherent to the starting material, yield and purity are key metrics.

Starting MaterialReagentsCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Ref
3-Hydroxy-2-butanoneDimethyl CarbonateNaOMe60-1605-1152.7599.6[5]
3-Hydroxy-2-butanoneBis(trichloromethyl) carbonatePyridine0-180~448.0399.5[6]

*Note: These examples use 3-hydroxy-2-butanone to first form the unsaturated dioxol-2-one ring. The principles of using a carbonylating agent (like DMC) and a catalyst are directly applicable to the cyclization of an enantiopure diol to form the saturated dioxolan-2-one analog. The synthesis of the unsaturated this compound from 3-hydroxy-2-butanone and dimethyl carbonate is a well-established industrial process.[5]

References

Application Notes and Protocols for the Polymerization of Dioxolone Derivatives for Biodegradable Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of 1,3-dioxolan-4-one (B8650053) (DOX) derivatives. These monomers, derived from renewable α-hydroxy acids, are a versatile platform for creating a wide range of biodegradable polyesters with tunable properties, suitable for applications in biomedical devices, drug delivery, and sustainable thermosets.

Introduction to Dioxolone-Based Biodegradable Polymers

1,3-dioxolan-4-ones are five-membered heterocyclic compounds that serve as cyclic monomers for ring-opening polymerization (ROP).[1][2] A key advantage of this monomer family is their straightforward synthesis from readily available and often renewable α-hydroxy acids.[3][4] The polymerization of DOX derivatives proceeds via a ring-opening mechanism, yielding functional poly(α-hydroxy acid)s (PAHAs).[1] This route provides an alternative to the traditional ROP of lactide for producing polylactic acid (PLA) and enables the synthesis of other novel polyesters like poly(mandelic acid) (PMA).[4][5]

The properties of the resulting polymers can be tailored by selecting different α-hydroxy acid precursors and by controlling the polymerization conditions.[6] Furthermore, bifunctional DOX monomers can be synthesized and employed as cross-linkers to create biodegradable thermosets with properties comparable to commercial non-degradable resins.[6][7]

Monomer Synthesis from α-Hydroxy Acids

The general synthesis of monofunctional 1,3-dioxolan-4-one monomers involves the acid-catalyzed reaction of an α-hydroxy acid with an aldehyde or ketone, with the concurrent removal of water.[5][6]

General Workflow for Monomer Synthesis

The following diagram illustrates the general workflow for the synthesis of 1,3-dioxolan-4-one monomers.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_hydroxy_acid α-Hydroxy Acid reaction_vessel Reaction Vessel (e.g., Round-bottom flask) alpha_hydroxy_acid->reaction_vessel aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->reaction_vessel dean_stark Dean-Stark Apparatus reaction_vessel->dean_stark Reflux & Water Removal evaporation Solvent Evaporation reaction_vessel->evaporation dean_stark->reaction_vessel catalyst Acid Catalyst (e.g., p-TSA) catalyst->reaction_vessel solvent Solvent (e.g., Toluene) solvent->reaction_vessel dissolution Dissolution (e.g., Dichloromethane) evaporation->dissolution washing Washing (e.g., NaHCO3, Brine) dissolution->washing drying Drying (e.g., Na2SO4) washing->drying final_evaporation Final Evaporation drying->final_evaporation purified_monomer Purified Dioxolone Monomer final_evaporation->purified_monomer

Caption: General workflow for the synthesis of 1,3-dioxolan-4-one monomers.

Experimental Protocol: Synthesis of 2,2,5-trimethyl-1,3-dioxolan-4-one (B3136373) (from Lactic Acid)

This protocol is adapted from a literature procedure for the synthesis of a dioxolone from lactic acid and acetone (B3395972).[5]

Materials:

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add L-lactic acid (e.g., 5 g, 55.5 mmol), p-toluenesulfonic acid (e.g., 212 mg, 1.23 mmol), and a 1:1 mixture of acetone and toluene (e.g., 300 mL).[5]

  • Assemble the Dean-Stark apparatus and condenser with the flask.

  • Reflux the mixture for 6 hours, continuously removing the water that collects in the Dean-Stark trap.[5]

  • After cooling to room temperature, remove the solvent using a rotary evaporator.[5]

  • Dissolve the resulting residue in dichloromethane (e.g., 50 mL).[5]

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3 x 25 mL) and brine (3 x 25 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[5]

  • For further purification, dry the product over CaH₂ overnight.[5]

Ring-Opening Polymerization (ROP) of Dioxolone Derivatives

The ROP of dioxolone derivatives can be initiated by various catalysts to produce linear polyesters or cross-linked thermosets. The choice of catalyst and reaction conditions significantly influences the polymer's molecular weight, polydispersity, and stereochemistry.

General Workflow for Ring-Opening Polymerization

The following diagram illustrates a general workflow for the ring-opening polymerization of dioxolone derivatives.

G cluster_reactants Reactants & Reagents cluster_reaction Polymerization cluster_workup Work-up & Purification dioxolone Dioxolone Monomer(s) reaction_vessel Reaction Vessel (e.g., Schlenk flask) dioxolone->reaction_vessel initiator Initiator (e.g., Neopentanol) initiator->reaction_vessel catalyst Catalyst (e.g., p-TSA, Sn(Oct)2) catalyst->reaction_vessel conditions Reaction Conditions (e.g., Bulk, 100°C, Inert Atmosphere) reaction_vessel->conditions quenching Quenching (e.g., Benzoic acid) conditions->quenching After desired time/conversion precipitation Precipitation (e.g., Cold Methanol) quenching->precipitation filtration Filtration precipitation->filtration drying Drying (Vacuum) filtration->drying polymer Purified Polymer drying->polymer

Caption: General workflow for the ring-opening polymerization of dioxolones.

Experimental Protocol: Organocatalyzed ROP of 2,2,5-trimethyl-1,3-dioxolan-4-one

This protocol describes a metal-free, bulk polymerization using an organocatalyst.[5]

Materials:

  • Purified 2,2,5-trimethyl-1,3-dioxolan-4-one

  • Neopentanol (initiator)

  • p-toluenesulfonic acid (p-TSA) (catalyst)

  • Dichloromethane

  • Methanol (cold)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, add the desired amount of 2,2,5-trimethyl-1,3-dioxolan-4-one.

  • Add the initiator (neopentanol) and catalyst (p-TSA) in the desired molar ratio (e.g., 200:1:10 monomer:initiator:catalyst).[5]

  • Stir the reaction mixture at a set temperature (e.g., 100°C).[5]

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 2, 4.5, 23, 48 hours) for analysis by ¹H NMR and Size Exclusion Chromatography (SEC).[5]

  • After the desired polymerization time, cool the reaction mixture.

  • Dissolve the resulting polymer in a minimal amount of dichloromethane.

  • Precipitate the polymer by adding the solution dropwise to cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Protocol for Biodegradable Thermosets using a bis(1,3-dioxolan-4-one) Cross-linker

This protocol outlines the synthesis of a cross-linked polyester (B1180765) thermoset.[6][7]

Materials:

  • (4S,4′S)-[4,4′-bi(1,3-dioxolane)]-5,5′-dione (bisDOX) - synthesized from L-(+)-tartaric acid.[6]

  • Cyclic ester co-monomer (e.g., L-lactide, ε-caprolactone)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)

Procedure:

  • In a reaction vessel, combine the bisDOX cross-linker and the cyclic ester co-monomer at the desired molar ratio.

  • Add the Sn(Oct)₂ catalyst.

  • Heat the mixture to initiate the one-pot ring-opening polymerization of the co-monomer and the cross-linking reaction with the bisDOX.

  • The reaction will result in a solid thermoset material.

Data Presentation

The properties of polymers derived from dioxolone derivatives are highly dependent on the monomer structure and polymerization conditions.

Thermal and Molecular Weight Properties of Polydioxolones
PolymerMonomerCatalystM_n (kDa)Đ (M_w/M_n)T_g (°C)T_m (°C)Reference
Poly(lactic acid)2,2,5-trimethyl-1,3-dioxolan-4-onep-TSAVaries~1.2-1.5--[5]
Poly(mandelic acid)5-phenyl-1,3-dioxolan-4-one (PhDOX)salen-Alup to 20>1.3~100-[1][2]
Isotactic PMAD-mandelic acid O-carboxyanhydridePyridine-MA adductup to 481.17~115-[8]

Note: M_n = Number-average molecular weight, Đ = Polydispersity Index, T_g = Glass transition temperature, T_m = Melting temperature. Values can vary significantly with reaction conditions.

Mechanical Properties of Dioxolone-Based Thermosets
Polymer SystemCo-monomerTensile Strength (MPa)Young's Modulus (E) (MPa)Elongation at Break (%)Reference
bisDOX cross-linkedL-lactide-1268-[7]
bisDOX cross-linkedε-caprolactoneup to 46.7-up to 83[6][7]
bisDOX cross-linkedδ-valerolactone--up to 147[6][7]

Characterization of Monomers and Polymers

A suite of analytical techniques is essential for confirming the structure of the synthesized monomers and for determining the properties of the resulting polymers.

Monomer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized dioxolone monomers.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Polymer Characterization
  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (Đ).[5]

  • NMR Spectroscopy (¹H and ¹³C): To determine the polymer microstructure, end-groups, and monomer conversion.[9]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m).[5]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: For detailed analysis of the polymer structure and end-groups.[5]

  • Tensile Testing: To evaluate mechanical properties such as tensile strength, Young's modulus, and elongation at break.[6][7]

Conclusion

The polymerization of dioxolone derivatives offers a versatile and sustainable route to a wide array of biodegradable polyesters. By carefully selecting the starting α-hydroxy acids and controlling the polymerization process, materials with a broad spectrum of thermal and mechanical properties can be achieved. These materials hold significant promise for various applications, from biomedical devices and drug delivery systems to environmentally friendly thermosets. The protocols and data presented herein provide a solid foundation for researchers to explore and innovate within this exciting field of polymer chemistry.

References

Application Notes & Protocols: Dioxolane Derivatives as Precursors and Adjuvants in Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 4,5-dimethyl-1,3-dioxol-2-one is a well-documented intermediate in the pharmaceutical industry, its direct application as a precursor for mainstream agricultural chemicals such as pesticides, herbicides, and fungicides is not extensively reported in scientific literature. However, the broader class of dioxolane derivatives represents a versatile group of compounds with significant utility in the agrochemical sector. These applications range from serving as active ingredients in pesticides to functioning as adjuvants that enhance the efficacy of herbicides. This document provides an overview of the application of dioxolane derivatives in agriculture, with a focus on their role as potential precursors and adjuvants, supported by experimental protocols and quantitative data.

I. Dioxolane Derivatives as Active Agrochemical Ingredients

Certain dioxolane derivatives have been patented as pesticides, demonstrating activity against various insects and arachnids that affect crops in agriculture and horticulture. These compounds are particularly noted for their potential in controlling pests in rice, cotton, vegetable, and fruit cultivation.

Quantitative Data Summary: Pesticidal Activity of Dioxolane Derivatives

Compound ClassTarget PestsApplication RatesEfficacy (Typical Use Concentration)Reference
Substituted DioxolanesInsects (e.g., Nilaparvata lugens, Heliothis virescens) and arachnids1 to 1000 g of active ingredient per hectare0.1 to 1000 ppm[1][2]

Experimental Protocol: Synthesis of a Generic Dioxolane Pesticide Intermediate

This protocol outlines a general method for the synthesis of a dioxolane derivative that could serve as a precursor to a pesticidal compound, based on common organic synthesis principles.

Objective: To synthesize a substituted 2-phenyl-1,3-dioxolane (B1584986) derivative.

Materials:

  • Styrene (B11656) oxide

  • Acetone (B3395972)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve styrene oxide (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents) dropwise to the stirred solution.

  • After the addition of the catalyst, add acetone (1.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-phenyl-1,3-dioxolane derivative.

Logical Relationship Diagram: Synthesis of a Dioxolane Pesticide Intermediate

Styrene_Oxide Styrene Oxide Reaction Reaction in Anhydrous Diethyl Ether Styrene_Oxide->Reaction Acetone Acetone Acetone->Reaction Catalyst Lewis Acid Catalyst (e.g., BF₃·OEt₂) Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 2-Phenyl-1,3-dioxolane Derivative Purification->Product

Caption: Synthetic workflow for a generic dioxolane pesticide intermediate.

II. Low-Molecular-Weight Dioxolanes as Herbicide Adjuvants

Low-molecular-weight dioxolanes have been investigated as adjuvants to enhance the efficacy of herbicides like glyphosate (B1671968). These compounds can help reduce the required dosage of the active herbicidal ingredient, thereby mitigating environmental impact. They are reported to be non-toxic and readily biodegradable.

Quantitative Data Summary: Efficacy of Dioxolane Adjuvants with Glyphosate

Adjuvant (1 vol.%)HerbicideTarget WeedReduction in Effective Dose (ED) of HerbicideReference
2,2-dimethyl-1,3-dioxolane (DMD)RoundUp® 360 Plus (Glyphosate)Chenopodium album L.40%[3]
2,2,4-trimethyl-1,3-dioxolane (TMD)RoundUp® 360 Plus (Glyphosate)Chenopodium album L.50%[3]
(2,2-dimethyl-1,3-dioxan-4-yl)methanol (DDM)RoundUp® 360 Plus (Glyphosate)Chenopodium album L.40%[3]

Experimental Protocol: Evaluation of Dioxolane Adjuvants on Herbicide Efficacy

Objective: To assess the enhancement of glyphosate herbicide activity on a target weed species using a dioxolane-based adjuvant.

Materials:

  • Target weed species (e.g., Chenopodium album L.) grown under controlled greenhouse conditions.

  • Commercial glyphosate-based herbicide (e.g., RoundUp® 360 Plus).

  • Dioxolane adjuvant (e.g., 2,2-dimethyl-1,3-dioxolane).

  • Spray application equipment.

  • Chlorophyll (B73375) fluorometer for measuring photosystem II efficiency.

Procedure:

  • Cultivate the target weed species in pots under standardized greenhouse conditions (temperature, light, humidity).

  • Prepare a series of herbicide solutions with varying concentrations of glyphosate, both with and without the addition of the dioxolane adjuvant (typically at 1 vol.%). A control group treated with water only should also be included.

  • Apply the different formulations to the foliage of the weed at a consistent growth stage, ensuring uniform coverage.

  • At set time intervals post-application (e.g., 24, 48, 72 hours), measure the photochemical efficiency of photosystem II (PSII) using a chlorophyll fluorometer. This provides an early indicator of herbicidal stress.

  • Visually assess the herbicidal damage (e.g., chlorosis, necrosis) over a period of 14-21 days.

  • Determine the effective dose (ED) of the herbicide required to achieve a certain level of control (e.g., ED₅₀ or ED₉₀) for formulations with and without the adjuvant.

  • Analyze the data to quantify the synergistic effect of the dioxolane adjuvant.

Signaling Pathway Diagram: Mechanism of Glyphosate Action

Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Shikimate_Pathway Shikimate Pathway EPSPS->Shikimate_Pathway Key Enzyme in Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) Shikimate_Pathway->Aromatic_Amino_Acids Produces Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Essential for Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Required for

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Dimethyl-1,3-dioxol-2-one is a crucial intermediate in the pharmaceutical industry, primarily utilized for the structural modification of drugs. It serves as a prodrug moiety to enhance the oral bioavailability of active pharmaceutical ingredients.[1] Its application spans various therapeutic areas, including the synthesis of antibiotics like lenampicillin (B1674722) and prulifloxacin, as well as cardiovascular drugs such as olmesartan.[1][2] The growing demand for these pharmaceuticals necessitates robust and scalable synthesis protocols for this key intermediate.

This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on safe and efficient methodologies suitable for industrial production. The protocols have been compiled from various patented and peer-reviewed sources, emphasizing alternatives to hazardous reagents like phosgene (B1210022).

Synthesis Routes and Methodologies

Several synthetic routes for this compound have been developed, with the majority starting from 3-hydroxy-2-butanone (acetoin). The primary methods involve the cyclization of acetoin (B143602) with a carbonylating agent. Historically, highly toxic phosgene was used, but safer alternatives are now preferred for large-scale production.[2][3]

The main contemporary approaches are:

  • Synthesis using Bis(trichloromethyl)carbonate (Triphosgene): A safer solid substitute for phosgene that generates phosgene in situ.[2][4]

  • Synthesis using Dimethyl Carbonate: A greener and less hazardous approach that avoids the use of phosgene or its derivatives.[5][6]

  • Synthesis using Trichloroisocyanuric Acid: An alternative method for the chlorination and subsequent cyclization of 3-hydroxy-2-butanone.[1]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize the quantitative data from different large-scale synthesis protocols for this compound.

Table 1: Synthesis via Bis(trichloromethyl)carbonate (Triphosgene)

ParameterValueReference
Starting Material 3-Hydroxy-2-butanone[2]
Carbonylating Agent Bis(trichloromethyl)carbonate[2]
Auxiliary Agent N-methylpyrrole, Triethylamine, Pyridine, etc.[2]
Molar Ratio (Starting Material:Carbonylating Agent:Auxiliary Agent) 1 : 0.33-0.8 : 1-1.5[2]
Solvent Tetrahydrofuran, Chloroform, Dichloromethane (B109758), etc.[2]
Solvent Volume 5-10 times the mass of 3-hydroxy-2-butanone[2]
Reaction Temperature (Step 1) 0-5 °C[2]
Reaction Time (Step 1) 2-3 hours[2]
Reaction Temperature (Step 2) 150-180 °C[2]
Reaction Time (Step 2) 45-75 minutes[2]
Yield 35.9% - 48.03%[2]
Purity (HPLC) 99.0% - 99.7%[2]

Table 2: Synthesis via Dimethyl Carbonate

ParameterValueReference
Starting Material 3-Hydroxy-2-butanone[6]
Carbonylating Agent Dimethyl Carbonate[6]
Catalyst Not specified (likely a base)[6]
Molar Ratio (Starting Material:Carbonylating Agent) 1 : 2.5[6]
Solvent Aliphatic Ether[6]
Reaction Temperature (Step 1 - Ester Exchange) 60-100 °C[6]
Reaction Time (Step 1) 3-6 hours[6]
Reaction Temperature (Step 2 - Cyclization) 110-160 °C[6]
Reaction Time (Step 2) 2-5 hours[6]
Yield 45.03% - 52.75%[6]
Purity (HPLC) 99.1% - 99.6%[6]

Table 3: Synthesis via Trichloroisocyanuric Acid

ParameterValueReference
Starting Material 3-Hydroxy-2-butanone[1]
Reagent Trichloroisocyanuric Acid[1]
Base Pyridine[1]
Solvent Dichloromethane[1]
Reaction Temperature (Addition) < 10 °C[1]
Reaction Time (Stirring) 1 hour at room temperature[1]
Reaction Temperature (HCl removal) 160 °C[1]
Reaction Time (HCl removal) 3 hours[1]
Yield 80%[1]
Purity (GC) 97%[1]

Experimental Protocols

Protocol 1: Synthesis using Bis(trichloromethyl)carbonate (Triphosgene)

This protocol is based on a patented method that avoids the direct use of phosgene gas.[2]

Materials:

  • 3-Hydroxy-2-butanone

  • Bis(trichloromethyl)carbonate

  • N-methylpyrrole (or other auxiliary agent)

  • Dichloromethane (or other suitable solvent)

  • Diethyl ether

  • Water

Procedure:

  • In a suitable reactor, dissolve 3-hydroxy-2-butanone in dichloromethane (5-10 times the mass of the starting material).

  • Add N-methylpyrrole as an auxiliary agent. The molar ratio of 3-hydroxy-2-butanone to N-methylpyrrole should be approximately 1:1.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add a solution of bis(trichloromethyl)carbonate in dichloromethane. The molar ratio of 3-hydroxy-2-butanone to bis(trichloromethyl)carbonate should be approximately 1:0.33.

  • Maintain the reaction temperature at 0-5 °C and continue stirring for 2 hours.

  • After the initial reaction, recover the dichloromethane by distillation under reduced pressure to obtain an oily liquid.

  • Slowly heat the oily liquid to 170-180 °C and maintain this temperature for 45 minutes with stirring.

  • Cool the reaction mixture to below 25 °C.

  • Add water and diethyl ether to the mixture and stir for 15 minutes to facilitate phase separation.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • The crude product will crystallize upon cooling. Filter the crystals and dry to obtain this compound.

Protocol 2: Synthesis using Dimethyl Carbonate

This protocol follows a greener synthesis route, avoiding chlorinated reagents.[6]

Materials:

  • 3-Hydroxy-2-butanone

  • Dimethyl Carbonate

  • Catalyst (e.g., a basic catalyst)

  • Aliphatic ether

  • Concentrated Hydrochloric Acid

Procedure:

  • Charge a reactor with 3-hydroxy-2-butanone, dimethyl carbonate (molar ratio 1:2.5), a catalyst, and a solvent.

  • Heat the reaction mixture to 60-100 °C and maintain for 3-6 hours to facilitate the ester exchange reaction. During this time, distill off the methanol (B129727) byproduct.

  • Increase the temperature of the reaction mixture to 110-160 °C and hold for 2-5 hours, continuing to remove byproducts.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to neutralize the catalyst until the pH is approximately 7.

  • Recover the excess dimethyl carbonate via fractionation.

  • Distill off a portion of the aliphatic ether under reduced pressure.

  • Cool the remaining distillation residue to 0-5 °C to induce crystallization.

  • Filter or centrifuge the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product Start 3-Hydroxy-2-butanone Reaction Cyclization Reaction (Solvent, Catalyst/Base) Start->Reaction Carbonyl_Source Carbonylating Agent (e.g., Triphosgene, DMC) Carbonyl_Source->Reaction Workup Aqueous Workup / Neutralization Reaction->Workup Purification Distillation / Crystallization Workup->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Triphosgene_Pathway Synthesis Pathway using Triphosgene Reactants 3-Hydroxy-2-butanone + Bis(trichloromethyl)carbonate Step1 Step 1: Low Temp Reaction (0-5 °C, 2-3h) in Solvent with Auxiliary Agent Reactants->Step1 Intermediate Oily Liquid Intermediate Step1->Intermediate Step2 Step 2: High Temp Reaction (150-180 °C, 45-75 min) Intermediate->Step2 Workup Workup (Water/Ether Extraction) Step2->Workup Product This compound Workup->Product

Caption: Reaction pathway using bis(trichloromethyl)carbonate.

DMC_Pathway Synthesis Pathway using Dimethyl Carbonate Reactants 3-Hydroxy-2-butanone + Dimethyl Carbonate Step1 Step 1: Ester Exchange (60-100 °C, 3-6h) with Catalyst Reactants->Step1 Methanol_Removal Methanol Removal Step1->Methanol_Removal Step2 Step 2: Cyclization (110-160 °C, 2-5h) Step1->Step2 Neutralization Neutralization (HCl) Step2->Neutralization Purification Purification (Distillation, Crystallization) Neutralization->Purification Product This compound Purification->Product

Caption: Reaction pathway using dimethyl carbonate.

References

The Strategic Role of 4,5-Dimethyl-1,3-dioxol-2-one in the Synthesis of Prulifloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 4,5-dimethyl-1,3-dioxol-2-one in the chemical synthesis of prulifloxacin (B1679801), a potent fluoroquinolone antibiotic. Prulifloxacin is a prodrug that is metabolized in the body to its active form, ulifloxacin (B1683389). The strategic incorporation of the this compound moiety is a key chemical modification designed to enhance the oral bioavailability of the drug.[1] After oral administration, this group is readily absorbed and subsequently cleaved to release the active therapeutic agent, ulifloxacin.[1][2]

Core Synthesis Strategy

The fundamental approach to the synthesis of prulifloxacin involves the alkylation of ulifloxacin (6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid) with a reactive derivative of this compound. Typically, a halogenated form, such as 4-halomethyl-5-methyl-1,3-dioxolen-2-one, is employed as the alkylating agent.[4][5] This reaction targets the secondary amine of the piperazine (B1678402) ring on the ulifloxacin core.

The general synthetic transformation is depicted below:

Prulifloxacin_Synthesis Ulifloxacin Ulifloxacin Prulifloxacin Prulifloxacin Ulifloxacin->Prulifloxacin Alkylation Dioxolone 4-Halomethyl-5-methyl- 1,3-dioxolen-2-one Dioxolone->Prulifloxacin Base Base Base->Prulifloxacin Solvent Solvent Solvent->Prulifloxacin

Caption: General reaction scheme for the synthesis of prulifloxacin.

Experimental Protocols

This section details the methodologies for the key steps in the preparation of prulifloxacin, including the synthesis of the necessary this compound intermediate and its subsequent reaction with ulifloxacin.

Protocol 1: Preparation of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196)

This protocol describes the conversion of the more commercially available chloromethyl derivative to the more reactive bromomethyl intermediate.

Materials:

Procedure:

  • To a solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (55 g, 0.371 moles) in 50 ml of DMF at 25-30°C, add sodium bromide (77 g, 0.748 moles).[6]

  • Slowly heat the reaction mixture to 40-45°C and stir for 2 hours.[6]

  • Add acetone (500 ml) to the reaction mixture at 40-45°C and continue stirring for an additional 3 hours.[6]

  • Filter the reaction mass over hyflo and wash the filter bed with acetone (100 ml).[6]

  • Completely distill off the solvent under reduced pressure at a temperature below 45°C to yield 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one as an oil.[6]

Protocol 2: Synthesis of Prulifloxacin

This protocol outlines the coupling of ulifloxacin with 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one.

Materials:

  • Ulifloxacin (6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid)

  • 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one

  • Potassium bicarbonate (KHCO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Acetonitrile (B52724)

Procedure:

  • Dissolve ulifloxacin (100 g, 0.286 moles) in an appropriate solvent such as acetone (3.5 L) or DMF.[6]

  • Add a suitable base. For example, add DIPEA (70 ml, 0.402 moles) and stir for 10 minutes at room temperature.[6] Alternatively, potassium bicarbonate can be used.[5]

  • Cool the reaction mixture to 10-15°C.[5]

  • Slowly add a solution of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one in acetone over a period of 1 hour.[5]

  • Allow the reaction to proceed with stirring for approximately 20-22 hours at 20-25°C.[4][5]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).[4]

  • Upon completion, filter the reaction mixture over hyflo and wash the bed with acetone.[5]

  • Distill off the solvent completely under vacuum at a temperature below 50°C.[5]

  • Add acetonitrile (100 ml) at 50°C and stir for 30-60 minutes.[5]

  • Chill the mixture to 0-5°C and stir for 2 hours to facilitate precipitation.[5]

  • Filter the precipitated solid, wash with chilled acetonitrile, and dry to yield prulifloxacin.[5][7]

Data Presentation

The following table summarizes quantitative data from various reported syntheses of prulifloxacin.

ParameterMethod AMethod FPurification
Starting Material Prulifloxacin HydrochloridePrulifloxacin HydrochlorideCrude Prulifloxacin
Solvent(s) N,N-DimethylformamideAcetone, WaterAcetonitrile
Reagent(s) Heat2% Sodium BicarbonateActivated Carbon
Temperature (°C) 110-1120-5, then refluxReflux, then 20-25
Time 1 hourNot specified30 min reflux, 3-4 hr stir
Final Purity (HPLC) 99.30%[4]93.73%[4]99.9%[7]
Yield 48.8 g from 67 g (72.8%)[4]25 g from 30 g (83.3%)[4]14 g from 16 g (87.5%)[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the prulifloxacin synthesis process.

Prulifloxacin_Workflow cluster_prep Intermediate Preparation cluster_synthesis Prulifloxacin Synthesis cluster_purification Purification chloro 4-Chloromethyl-5-methyl- 1,3-dioxolen-2-one bromo 4-Bromomethyl-5-methyl- 1,3-dioxolen-2-one chloro->bromo Halogen Exchange (NaBr, DMF) reaction_mix Reaction Mixture (Base, Solvent) bromo->reaction_mix ulifloxacin Ulifloxacin ulifloxacin->reaction_mix crude_pruli Crude Prulifloxacin reaction_mix->crude_pruli Alkylation & Precipitation recrystallization Recrystallization (Acetonitrile) crude_pruli->recrystallization pure_pruli Pure Prulifloxacin (>99% Purity) recrystallization->pure_pruli

Caption: Workflow for the synthesis and purification of prulifloxacin.

Signaling Pathway of Prodrug Action

While not a signaling pathway in the traditional biological sense, the following diagram illustrates the logical pathway of prulifloxacin from administration to its therapeutic action.

Prodrug_Action admin Oral Administration of Prulifloxacin absorption Gastrointestinal Absorption admin->absorption metabolism In Vivo Metabolism (Esterase Cleavage) absorption->metabolism ulifloxacin_release Release of Ulifloxacin (Active Drug) metabolism->ulifloxacin_release target Bacterial DNA Gyrase and Topoisomerase IV ulifloxacin_release->target effect Inhibition of DNA Replication & Bacterial Cell Death target->effect

Caption: Mechanism of action for the prulifloxacin prodrug.

References

Application Notes and Protocols: Halogenation of 4,5-Dimethyl-1,3-dioxol-2-one for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the halogenation of 4,5-dimethyl-1,3-dioxol-2-one, a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs). The resulting halogenated intermediates, primarily 4-chloromethyl-5-methyl-1,3-dioxol-2-one and 4-bromomethyl-5-methyl-1,3-dioxol-2-one, are versatile building blocks in drug development.[1][2] This document offers optimized experimental procedures, quantitative data, and reaction diagrams to guide researchers, scientists, and drug development professionals in the efficient and reliable synthesis of these key intermediates.

Introduction

This compound and its halogenated derivatives are pivotal intermediates in the pharmaceutical industry.[1] Specifically, 4-halomethyl-5-methyl-1,3-dioxol-2-one serves as a crucial component in the synthesis of prominent drugs such as Olmesartan Medoxomil, Azilsartan Medoxomil, and various prodrugs of ampicillin.[1][3] The halogenated functional group provides a reactive site for nucleophilic substitution, enabling the facile introduction of the dioxol-2-one moiety into larger, more complex molecules. This application note details the selective halogenation of the methyl group at the 4- or 5-position of the dioxolone ring.

Halogenation Reactions: Chlorination and Bromination

The primary methods for the halogenation of this compound involve free-radical substitution at one of the methyl groups. The choice of halogenating agent and reaction conditions allows for the selective synthesis of either the chlorinated or brominated derivative.

Chlorination of this compound

The chlorination of this compound is commonly achieved using reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). These reactions typically proceed via a free-radical mechanism, often initiated by heat or a radical initiator.

Chlorination_Reaction This compound This compound 4-Chloromethyl-5-methyl-1,3-dioxol-2-one 4-Chloromethyl-5-methyl-1,3-dioxol-2-one This compound->4-Chloromethyl-5-methyl-1,3-dioxol-2-one + Halogenating_Agent SO₂Cl₂ or POCl₃ Halogenating_Agent->4-Chloromethyl-5-methyl-1,3-dioxol-2-one Solvent_Initiator Solvent (e.g., Dichloromethane (B109758), Toluene) Heat or Initiator Solvent_Initiator->4-Chloromethyl-5-methyl-1,3-dioxol-2-one

Bromination of this compound

For the synthesis of the corresponding bromo-intermediate, N-bromosuccinimide (NBS) is the reagent of choice.[4] This reaction is a classic example of a Wohl-Ziegler allylic/benzylic bromination, which proceeds via a free-radical pathway and requires a radical initiator like α,α'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5]

Bromination_Reaction This compound This compound 4-Bromomethyl-5-methyl-1,3-dioxol-2-one 4-Bromomethyl-5-methyl-1,3-dioxol-2-one This compound->4-Bromomethyl-5-methyl-1,3-dioxol-2-one + NBS N-Bromosuccinimide (NBS) NBS->4-Bromomethyl-5-methyl-1,3-dioxol-2-one Solvent_Initiator Solvent (e.g., CCl₄) Radical Initiator (AIBN) Solvent_Initiator->4-Bromomethyl-5-methyl-1,3-dioxol-2-one

Quantitative Data Summary

The following tables summarize the quantitative data for the chlorination and bromination of this compound based on established protocols.

Table 1: Chlorination of this compound

ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sulfuryl ChlorideDichloromethaneReflux2-485-90 (crude)85-90 (GC)[6]
Phosphorus OxychlorideToluene (B28343)90585.7>98 (distilled)[3]
N-ChlorosuccinimideEthylene Dichloride905.585.0 (crude)-[7]

Table 2: Bromination of this compound

ReagentInitiatorSolventTemperature (°C)Time (min)Yield (%)Reference
N-BromosuccinimideAIBNCarbon TetrachlorideReflux15Not specified[4]

Table 3: Physicochemical Properties of Halogenated Intermediates

Property4-Chloromethyl-5-methyl-1,3-dioxol-2-one4-Bromomethyl-5-methyl-1,3-dioxol-2-one
Molecular Formula C₅H₅ClO₃C₅H₅BrO₃
Molecular Weight 148.54 g/mol [8]193.00 g/mol [9]
Appearance Light yellow to brown liquid[10]-
Boiling Point 163.2 °C @ 760 mmHg[10]-
Density 1.362 g/cm³[10]-
CAS Number 80841-78-7[10]80715-22-6

Experimental Protocols

Protocol 1: Chlorination using Sulfuryl Chloride

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Dichloromethane B Heat to reflux (≥ 40°C) A->B C Add dropwise a solution of Sulfuryl Chloride in Dichloromethane B->C D Maintain reflux for 2 hours C->D E Raise temperature to 85°C to distill off Dichloromethane D->E F Rearrange at 85°C for 2-3 hours E->F G Cool to room temperature to obtain crude product F->G H Purify by vacuum distillation G->H

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a four-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 50.0 g of this compound in 530 g of dichloromethane.[6]

  • Heat the mixture to reflux, ensuring the internal temperature is at least 40°C.[6]

  • Prepare a solution of 65 g of sulfuryl chloride in 132 g of dichloromethane and add it dropwise to the refluxing mixture.[6]

  • After the addition is complete, maintain the reflux and stirring for an additional 2 hours.[6]

  • Increase the temperature to 85°C to distill off the dichloromethane.[6]

  • Once the dichloromethane is removed, maintain the temperature at 85°C for 2-3 hours to facilitate rearrangement.[6]

  • Cool the reaction mixture to room temperature to obtain the crude 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[6]

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Chlorination using Phosphorus Oxychloride

Materials:

  • This compound (DMDO)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Three-neck round-bottom flask with dropping funnel and condenser

  • Ice bath

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry three-neck flask, add 50 g of DMDO and 300 mL of toluene and stir to dissolve.[3]

  • Cool the mixture to 0-10°C using an ice bath.[3]

  • Add 87.3 g of phosphorus oxychloride dropwise over 1.5 hours, maintaining the temperature between 0-10°C.[3]

  • After the addition, continue stirring at 0-10°C for 1 hour.[3]

  • Raise the temperature to 90°C and reflux for 5 hours.[3]

  • Cool the reaction to room temperature.

  • Wash the reaction mixture with a 3 wt.% potassium carbonate solution. Separate the organic layer using a separatory funnel. Repeat the washing until the pH of the aqueous layer is neutral.[3]

  • Remove the toluene by vacuum distillation.

  • Distill the residue under reduced pressure (2 mmHg) at 91-93°C to obtain pure 4-chloromethyl-5-methyl-1,3-dioxol-2-one as a colorless liquid.[3]

Protocol 3: Bromination using N-Bromosuccinimide (NBS)

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Carbon Tetrachloride B Add N-Bromosuccinimide (NBS) A->B C Add a catalytic amount of AIBN B->C D Heat the mixture under reflux for 15 minutes C->D E Concentrate the reaction mixture to half its volume D->E F Filter to remove insoluble material (succinimide) E->F G Further purify the filtrate as needed F->G

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • α,α'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 3.42 g (0.03 mole) of this compound in 150 ml of carbon tetrachloride in a round-bottom flask.[4]

  • Add 5.34 g (0.03 mole) of N-bromosuccinimide and a catalytic amount of AIBN to the solution.[4]

  • Heat the mixture under reflux for 15 minutes.[4]

  • After the reaction, concentrate the mixture to approximately half of its original volume.[4]

  • Filter the cooled mixture to remove the insoluble succinimide (B58015) byproduct.[4]

  • The filtrate contains the desired 4-bromomethyl-5-methyl-1,3-dioxol-2-one, which can be further purified if necessary.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Halogenating agents such as sulfuryl chloride, phosphorus oxychloride, and N-bromosuccinimide are corrosive and/or toxic. Handle with extreme care.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate precautions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The halogenation of this compound is a fundamental transformation for the synthesis of key pharmaceutical intermediates. The protocols outlined in this document provide reliable and efficient methods for the preparation of both 4-chloromethyl- and 4-bromomethyl-5-methyl-1,3-dioxol-2-one. The choice of halogenating agent and reaction conditions can be tailored to meet specific synthetic requirements. Adherence to the detailed procedures and safety precautions will ensure the successful and safe synthesis of these valuable compounds.

References

Application Notes and Protocols: Enhancing Battery Cycle Life with Dioxolone-Based Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role of 4,5-Dimethyl-1,3-dioxol-2-one and Related Dioxolone Derivatives in Improving Battery Cycle Life

Audience: Researchers, scientists, and drug development professionals.

Introduction

The longevity and performance of lithium-ion batteries (LIBs) are critically dependent on the stability of the electrode-electrolyte interfaces. A key strategy to enhance battery cycle life is the incorporation of small quantities of electrolyte additives. These additives play a crucial role in forming a stable and protective layer on the electrode surfaces, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. This protective layer mitigates the continuous decomposition of the electrolyte and the degradation of the electrode materials during cycling, thereby extending the battery's lifespan.

While specific research on this compound (DMDO) as a battery electrolyte additive is not extensively documented in the provided literature, the broader class of dioxolone derivatives, such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC), are well-established as effective film-forming additives.[1][2] This document will detail the role of these dioxolone-based additives and other related compounds in improving battery cycle life, providing application notes and experimental protocols relevant to their use.

Mechanism of Action: SEI and CEI Formation

The primary mechanism by which dioxolone-based additives improve battery performance is through the formation of a robust and stable SEI layer on the anode (typically graphite (B72142) or silicon-based).[2] During the initial charging cycles, these additives are preferentially reduced at the anode surface at a higher potential than the main electrolyte solvents.[2] This electrochemical reduction leads to the formation of an insoluble, polymeric film that is electronically insulating but ionically conductive for Li-ions.

A well-formed SEI layer provides several key benefits:

  • Prevents Solvent Co-intercalation: It acts as a physical barrier, preventing solvent molecules from co-intercalating into the graphite anode, which can cause exfoliation and capacity loss.[2]

  • Reduces Electrolyte Decomposition: By passivating the highly reactive anode surface, it minimizes continuous parasitic reactions between the electrolyte and the electrode.[3]

  • Accommodates Volume Changes: For high-capacity anodes like silicon, which undergo significant volume expansion and contraction during cycling, a flexible and stable SEI is crucial to maintain structural integrity and prevent continuous cracking and reformation of the SEI.[2][3]

Similarly, on the cathode side, additives can contribute to the formation of a stable CEI, which is particularly important for high-voltage cathodes like Nickel-Manganese-Cobalt (NMC) oxides. A stable CEI suppresses the oxidation of the electrolyte at high potentials and mitigates the dissolution of transition metals from the cathode, which can poison the anode.[2][4]

SEI_Formation_Mechanism cluster_anode Anode Surface Anode Anode (Graphite/Silicon) SEI Stable SEI Layer (Polymeric Film) Anode->SEI Li+ Intercalation/ Deintercalation Electrolyte Electrolyte (Carbonate Solvents + Li Salt) Additive Dioxolone Additive (e.g., VC, FEC) Additive->SEI Preferential Reduction SEI->Anode Passivates Surface

Caption: Mechanism of Solid Electrolyte Interphase (SEI) formation on the anode surface.

Quantitative Data on Performance Improvement

The addition of appropriate electrolyte additives can lead to significant improvements in battery performance metrics. The following tables summarize the quantitative impact of various additives as reported in the literature.

Table 1: Impact of Additives on Silicon-based Anodes

AdditiveConcentration (wt%)Anode MaterialKey Performance ImprovementReference
Dimethylacrylamide (DMAA)2.5SiliconEnhanced electrochemical properties due to a uniform SEI layer.[5]
Fluoroethylene Carbonate (FEC)-SiOx-graphiteImproved SEI durability and prolonged cycle life.[6]
1,1,2,2-tetrafluoroethylene-2,2,3,3-tetrafluoropropyl ether (TFE)10SiOxSignificantly enhanced lifespan of SiOx/NCM811 cells.[3]

Table 2: Impact of Additives on High-Voltage Cathodes

AdditiveConcentrationCathode MaterialKey Performance ImprovementReference
Unspecified Additive-Nickel-rich layered cathodeRetained 97% of initial capacity after 200 cycles at high voltage.[4]
N,N-dimethyltrifluoroacetamide (DMTFA)3LiNi0.5Co0.2Mn0.3O2 (NCM523)Improved capacity retention and Coulombic efficiency.[6]
N,N-dimethylacrylamide (DMAA)3LiNi0.5Co0.2Mn0.3O2 (NCM523)Improved capacity retention and Coulombic efficiency.[6]
Aluminum ethoxide + FEC0.4 wt% + 5 vol%LiNi0.8Co0.1Mn0.1O2 (NCM811)80.3% discharge capacity retention after 130 cycles.[7]

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of electrolyte additives in lithium-ion batteries.

Protocol 1: Electrolyte Preparation
  • Materials and Equipment:

    • High-purity battery-grade solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC)).

    • Lithium salt (e.g., lithium hexafluorophosphate (B91526) (LiPF6)).

    • Dioxolone-based additive (e.g., vinylene carbonate (VC), fluoroethylene carbonate (FEC)).

    • Argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

    • Magnetic stirrer and stir bars.

    • Precision balance.

  • Procedure:

    • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture. A common formulation is 1 M LiPF6 in a mixture of EC and DMC (e.g., 1:1 by volume or weight).

    • Stir the solution until the salt is completely dissolved.

    • To prepare the additive-containing electrolyte, add the desired weight percentage (typically 1-5 wt%) of the dioxolone additive to the baseline electrolyte.

    • Stir the final solution for several hours to ensure homogeneity.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly
  • Materials and Equipment:

    • Anode (e.g., graphite or silicon-coated copper foil).

    • Cathode (e.g., NMC-coated aluminum foil).

    • Microporous separator (e.g., Celgard).

    • CR2032 coin cell components (casings, spacers, springs).

    • Crimping machine.

    • Prepared electrolyte.

    • Micropipette.

    • Tweezers.

  • Procedure (inside an argon-filled glovebox):

    • Place the negative electrode casing on the base of the crimper.

    • Place the anode disc in the center of the casing.

    • Add a few drops of the prepared electrolyte to wet the anode surface.

    • Place the separator on top of the anode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the cathode on top of the separator.

    • Add a spacer and a spring.

    • Place the positive electrode casing on top.

    • Crimp the coin cell using the crimping machine to ensure a hermetic seal.

Protocol 3: Electrochemical Testing
  • Materials and Equipment:

    • Assembled coin cells.

    • Battery cycler (e.g., Arbin, Maccor, Neware).

    • Thermostatic chamber.

  • Procedure:

    • Formation Cycles:

      • Rest the assembled cells for several hours to allow for complete electrolyte wetting of the electrodes.

      • Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10). This is a critical step for the formation of a stable SEI. A typical formation protocol involves one or two cycles at a low rate.

    • Rate Capability Test:

      • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under different current loads. Typically, 5-10 cycles are performed at each C-rate.

    • Long-Term Cycling Performance (Cycle Life Test):

      • Cycle the cells at a constant C-rate (e.g., 1C) for an extended number of cycles (e.g., 100, 500, 1000 or more).

      • Monitor the discharge capacity retention and Coulombic efficiency over the cycles. The end of life is often defined as the point when the capacity drops to 80% of its initial value.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at different states of charge (SOC) and at various cycle numbers to analyze the evolution of the interfacial and charge-transfer resistances.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrolyte Preparation (with and without additive) B Coin Cell Assembly (CR2032) A->B C Formation Cycles (Low C-rate, e.g., C/20) B->C D Rate Capability Test (Varying C-rates) C->D E Long-Term Cycling (Constant C-rate, e.g., 1C) D->E F Capacity Retention E->F G Coulombic Efficiency E->G H Impedance Spectroscopy (EIS) E->H

Caption: General experimental workflow for evaluating electrolyte additives.

Conclusion

The use of dioxolone-based and other functional electrolyte additives is a highly effective and commercially viable strategy for enhancing the cycle life and overall performance of lithium-ion batteries. By facilitating the formation of a stable SEI and CEI, these additives address the fundamental degradation mechanisms at the electrode-electrolyte interfaces. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the use of such additives in the development of next-generation, high-performance energy storage systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethyl-1,3-dioxol-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the choice of reactants and reaction conditions. Historically, the synthesis involves the reaction of 3-hydroxy-2-butanone with phosgene (B1210022) or its safer equivalents like diphosgene or triphosgene.[1][2] A more contemporary and safer approach utilizes bis(trichloromethyl)carbonate or dimethyl carbonate.[1][3]

    Potential Causes and Solutions:

    • Inefficient Phosgene Equivalent: The reactivity of phosgene equivalents can vary. Triphosgene, while solid and safer to handle than gaseous phosgene, requires careful control of reaction conditions. Bis(trichloromethyl)carbonate is another effective substitute.[1] Ensure the chosen reagent is of high purity and used in the correct stoichiometric ratio.

    • Suboptimal Reaction Temperature: The reaction is typically biphasic, involving an initial low-temperature step (e.g., 0-5°C) for the formation of an intermediate, followed by a higher temperature step (e.g., 150-180°C) for cyclization and elimination.[1][4] Deviation from the optimal temperature profile can lead to side reactions or incomplete conversion.

    • Improper Choice of Base/Auxiliary Agent: The presence of a suitable auxiliary agent, such as a tertiary amine (e.g., N,N-dimethylaniline, pyridine (B92270), N-methylpyrrole), is crucial to neutralize the HCl generated during the reaction.[1][2][4] The choice and amount of the base can significantly impact the yield. For instance, using N-methylpyrrole as an auxiliary agent has been reported to give yields around 50%.[1]

    • Inappropriate Solvent: The choice of solvent is critical. Various organic solvents such as dichloromethane, dichloroethane, tetrahydrofuran, and chloroform (B151607) have been used.[1][2] The solvent should be anhydrous and inert under the reaction conditions.

    • Moisture Contamination: The reactants, especially the phosgene equivalents, are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen).

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows significant impurities upon analysis (e.g., by HPLC or GC). What are the common impurities and how can I minimize them?

  • Answer: Impurities in the final product can arise from side reactions, unreacted starting materials, or decomposition of the product.

    Common Impurities and Purification Strategies:

    • Unreacted 3-hydroxy-2-butanone: This can occur if the reaction is incomplete. Monitor the reaction progress using techniques like TLC or GC to ensure full conversion of the starting material.

    • Polymeric byproducts: At elevated temperatures, side reactions leading to polymerization can occur. Careful control of the heating ramp and final reaction temperature is essential.

    • 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one: This is a key intermediate in some synthetic routes, for example, when using triphosgene.[2][4] Incomplete dehydrohalogenation will result in its presence in the final product. The conversion of this intermediate to the desired product is typically achieved by heating at 90-100°C in the presence of a polar solvent like dimethylacetamide (DMAc).[2]

    • Purification: The crude product is often an oily liquid or a solid.[1][2] Purification can be achieved by:

      • Recrystallization: Hexane or a mixture of a polar solvent and water are effective for recrystallization to obtain white crystals of this compound.[2][4]

      • Distillation: Fractional distillation under vacuum can be used to purify the product, especially if it is obtained as an oily liquid.[2]

      • Washing: The crude product is typically washed with water and sometimes with dilute acid (e.g., 1N HCl) to remove basic impurities and water-soluble byproducts.[4]

Issue 3: Reaction Safety Concerns

  • Question: I am concerned about the safety of using phosgene derivatives. What are the recommended safer alternatives and handling precautions?

  • Answer: Phosgene is a highly toxic gas, and its use poses significant safety risks.[1] Safer alternatives are strongly recommended for both laboratory and industrial scale synthesis.

    Safer Alternatives and Handling:

    • Triphosgene (Bis(trichloromethyl) carbonate): A solid and therefore safer alternative to phosgene gas. However, it can decompose to phosgene upon heating or in the presence of certain catalysts. All manipulations should be carried out in a well-ventilated fume hood.

    • Diphosgene (Trichloromethyl chloroformate): A liquid that is less volatile than phosgene but still highly toxic and requires careful handling.

    • Bis(trichloromethyl)carbonate: This solid reagent is considered a safer alternative to phosgene and diphosgene.[1]

    • Dimethyl carbonate: This is a much safer, non-toxic reagent that can be used for the synthesis of this compound from 3-hydroxy-2-butanone via a transesterification route.[3][5] This method is particularly suitable for large-scale production due to the use of readily available and non-toxic starting materials.[5]

    General Safety Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Be aware of the potential for decomposition of phosgene equivalents and have appropriate emergency procedures in place.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the synthetic route and reaction conditions.

  • Using bis(trichloromethyl)carbonate and 3-hydroxy-2-butanone with N-methylpyrrole as an auxiliary agent, yields have been reported in the range of 48-55% .[1]

  • The reaction of 3-hydroxy-butan-2-one with triphosgene in the presence of N,N-dimethylaniline has been reported to yield up to 70-72% .[2]

  • A method using trichloroisocyanuric acid and pyridine has been reported to achieve an 80% yield .[4]

  • Synthesis from 3-hydroxyl-2-butanone and dimethyl carbonate has reported yields around 43-53% .[3]

Q2: What are the key reaction parameters to control for optimal yield?

A2: Careful control of the following parameters is crucial:

  • Molar ratios of reactants: The stoichiometry of 3-hydroxy-2-butanone, the phosgene equivalent (or dimethyl carbonate), and the auxiliary agent should be optimized.[1]

  • Reaction temperature: A two-stage temperature profile (initial low temperature followed by a higher temperature for cyclization) is often necessary.[1][3]

  • Reaction time: Sufficient time must be allowed for both the initial reaction and the subsequent cyclization step.[1][3]

  • Choice of solvent and auxiliary agent: These can have a significant impact on reaction rate and yield.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To track the consumption of the starting material (3-hydroxy-2-butanone).

  • Gas Chromatography (GC): To quantify the formation of the product and the disappearance of the starting material.[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify its formation.[1][2]

Data Presentation

Table 1: Comparison of Different Synthesis Routes for this compound

Carbonyl SourceStarting MaterialAuxiliary Agent/BaseSolventYield (%)Purity (%)Reference
Bis(trichloromethyl)carbonate3-hydroxy-2-butanoneN-methylpyrroleDichloromethane48.0 - 55.099.0 - 99.7 (HPLC)[1]
Triphosgene3-hydroxy-butan-2-oneN,N-dimethylanilineDichloroethane70Not specified[2]
Trichloroisocyanuric acid3-hydroxy-2-butanonePyridineDichloromethane8097 (GC)[4]
Dimethyl carbonate3-hydroxyl-2-butanoneCatalyst (e.g., base)Aliphatic ether35.8 - 52.899.0 - 99.6 (HPLC)[3]

Experimental Protocols

Protocol 1: Synthesis using Bis(trichloromethyl)carbonate (Triphosgene equivalent) [1]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-hydroxy-2-butanone in an organic solvent (e.g., dichloromethane). Add the auxiliary agent (e.g., N-methylpyrrole).

  • Addition of Carbonyl Source: Cool the mixture to 0-5°C. Slowly add a solution of bis(trichloromethyl)carbonate in the same organic solvent, maintaining the temperature between 0-5°C.

  • Initial Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Solvent Removal: Remove the organic solvent by distillation under reduced pressure to obtain an oily liquid.

  • Cyclization: Slowly heat the oily liquid to 150-180°C and stir for 45-75 minutes.

  • Work-up: Cool the reaction mixture to below 25°C. Add water and diethyl ether and stir for 15 minutes. Separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Purification: Crystallize the residue from a suitable solvent to obtain white crystals of this compound.

Protocol 2: Synthesis using Dimethyl Carbonate [3]

  • Reaction Setup: In a reaction vessel, add 3-hydroxyl-2-butanone, dimethyl carbonate, a catalyst (e.g., a basic catalyst), and a solvent.

  • Transesterification: Heat the mixture at 60-100°C for 3-6 hours to facilitate the ester exchange reaction, continuously distilling off byproducts like methanol.

  • Cyclization: Increase the temperature to 110-160°C and maintain for 2-5 hours, continuing to remove methanol.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the catalyst until the pH is approximately 7.

  • Solvent Recovery and Product Isolation: Recover the dimethyl carbonate by fractionation. Distill off the aliphatic ether under reduced pressure.

  • Crystallization: Cool the distillation residue to 0-5°C to induce crystallization.

  • Filtration: Filter the crude product to obtain this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage start Start: Reactants (3-hydroxy-2-butanone, Carbonyl Source, Solvent, Base) reaction Reaction at 0-5°C start->reaction solvent_removal Solvent Removal (Reduced Pressure) reaction->solvent_removal cyclization Cyclization at 150-180°C solvent_removal->cyclization quench Quench with Water & Ether Extraction cyclization->quench drying Drying of Organic Layer quench->drying concentration Concentration drying->concentration purification Purification (Recrystallization/ Distillation) concentration->purification product Final Product: This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low/No Product Yield cause1 Incorrect Reactant Stoichiometry low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Wrong Solvent or Base low_yield->cause3 cause4 Moisture Contamination low_yield->cause4 sol1 Optimize Molar Ratios cause1->sol1 sol2 Adhere to Temp. Profile cause2->sol2 sol3 Select Appropriate Solvent/Base cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 4,5-Dimethyl-1,3-dioxol-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-1,3-dioxol-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or presence of residual starting materials and byproducts.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC, HPLC).- Follow a rigorous work-up procedure, including aqueous washes to remove water-soluble impurities.[1]
Product Discoloration (Yellowish or Brownish Tint) Presence of colored impurities, possibly from side reactions or degradation.- Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[2] - Ensure all solvents are pure and free from contaminants.
Low Yield After Purification - Product loss during transfers and work-up steps.- Inefficient extraction or crystallization.- Minimize transfers and handle the material carefully.- Optimize extraction by using the appropriate solvent and performing multiple extractions.- For crystallization, slowly cool the solution to promote the formation of larger crystals and minimize loss in the mother liquor.[2][3]
Difficulty in Crystallization - Presence of impurities inhibiting crystal formation.- Supersaturation not being reached.- Purify the crude product by another method (e.g., column chromatography) before attempting crystallization.- Concentrate the solution further to induce crystallization.[2][3] - Try different crystallization solvents or solvent mixtures.
Oily Product Instead of Solid - Presence of residual solvent.- Impurities depressing the melting point.- Dry the product under vacuum to remove any remaining solvent.[1][4] - Re-purify the product to remove impurities. A higher purity product is more likely to be a solid at room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are fractional distillation under vacuum and recrystallization.[1][4] Fractional distillation is suitable for separating it from impurities with different boiling points, while recrystallization is effective for removing non-volatile and colored impurities.

Q2: What solvents are recommended for the recrystallization of this compound?

A2: Several solvents can be used for recrystallization. Hexane (B92381) has been reported to yield a product with 97% GC purity.[1] Other potential solvents include methanol, ethanol, isopropanol, and tert-butanol, or mixtures thereof.[5][6][7] The choice of solvent will depend on the specific impurities present.

Q3: What level of purity can I expect to achieve with these purification methods?

A3: With optimized procedures, a high level of purity can be achieved. HPLC purities of greater than 99.0% have been reported.[3][4] Gas chromatography (GC) has also shown purities of 97%.[1]

Q4: Are there any specific safety precautions I should take during the purification of this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following tables summarize quantitative data from various purification protocols for this compound.

Table 1: Purity and Yield Data from Different Purification Methods

Purification Method Solvent/Conditions Yield Purity Analytical Method Reference
Fractional Distillation90-100 °C under vacuumNot SpecifiedNot SpecifiedNot Specified[4]
RecrystallizationHexane80%97%GC[1]
CrystallizationEther49.8%99.7%HPLC[3]
CrystallizationNot Specified50.1%99.6%HPLC[3]
CrystallizationNot Specified49.1%99.3%HPLC[3]
RecrystallizationMethanol47.26%99.0%HPLC[8]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation [4]

  • The crude oily liquid of this compound is placed in a distillation flask.

  • The apparatus is set up for fractional distillation under vacuum.

  • The pressure is reduced, and the temperature is gradually increased to 90-100 °C.

  • The fraction distilling at this temperature range is collected as the purified product.

Protocol 2: Purification by Recrystallization from Hexane [1]

  • The crude this compound is dissolved in a minimal amount of hot hexane.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by filtration.

  • The crystals are washed with a small amount of cold hexane and then dried under vacuum.

Protocol 3: Purification by Crystallization from Ether [3]

  • After the reaction work-up, the crude product is obtained as an oily liquid.

  • Water and ether are added to the crude product, and the mixture is stirred.

  • The layers are separated, and the aqueous layer is extracted with ether.

  • The combined ether layers are dried and concentrated.

  • The concentrated solution is cooled to induce crystallization.

  • The white crystals are collected by filtration and dried to yield the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Distillation Fractional Distillation Crude_Product->Distillation Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Purity_Check Purity Check (GC, HPLC) Distillation->Purity_Check Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue? Low_Purity Low Purity? Start->Low_Purity Discoloration Discoloration? Start->Discoloration Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check Reaction Completion Low_Purity->Incomplete_Reaction Impurities Use Activated Carbon Discoloration->Impurities Optimize_Conditions Optimize Crystallization/Distillation Low_Yield->Optimize_Conditions

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethyl-1,3-dioxol-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: From 3-Hydroxy-2-butanone (Acetoin) and Dimethyl Carbonate

This route involves a transesterification followed by a cyclization reaction, typically catalyzed by a base.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Transesterification: The initial reaction to form the intermediate, carbonic acid monomethyl 3-hydroxy-2-butanone base ester, may not have gone to completion.[1] 2. Inefficient Removal of Methanol (B129727): The equilibrium of the transesterification reaction is driven by the removal of the methanol byproduct. Inadequate removal can lead to a low yield of the intermediate.[1][2] 3. Incomplete Cyclization: The second step, the ring-closing reaction to form the final product, may be incomplete. This step often requires higher temperatures. 4. Suboptimal Catalyst Concentration: The amount of base catalyst (e.g., sodium propylate, sodium methylate) is crucial for the reaction rate.[2]1. Optimize Transesterification: Increase the reaction time for the initial transesterification step (typically 3-6 hours at 60-100°C).[2] 2. Efficient Methanol Removal: Ensure efficient distillation of methanol as it is formed. A distillation column is recommended.[1] 3. Optimize Cyclization: After the initial transesterification, increase the temperature of the reaction mixture to 110-160°C for 2-5 hours to drive the cyclization.[2] 4. Adjust Catalyst Loading: Experiment with the catalyst concentration to find the optimal loading for your specific conditions.
Presence of Impurities in the Final Product 1. Unreacted 3-Hydroxy-2-butanone: Indicates an incomplete reaction. 2. Intermediate (Carbonic acid monomethyl 3-hydroxy-2-butanone base ester): Incomplete cyclization.[1] 3. Side reactions of Acetoin (B143602): Under basic conditions, acetoin can potentially undergo other reactions.[3]1. Purification: Recrystallization of the crude product is an effective purification method.[2] 2. Reaction Monitoring: Use analytical techniques like GC or TLC to monitor the reaction progress and ensure the complete consumption of starting materials and intermediates. 3. Control Reaction Conditions: Maintain the recommended temperature and reaction times to minimize side reactions.

Method 2: From 3-Hydroxy-2-butanone (Acetoin) and Phosgene (B1210022) Derivatives (e.g., Triphosgene, Bis(trichloromethyl)carbonate)

This method involves the reaction of acetoin with a phosgene equivalent in the presence of a base.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Reaction: The reaction with the phosgene derivative may not have gone to completion. 2. Loss of Product during Workup: The product may be lost during the aqueous workup or extraction steps. 3. Suboptimal Reaction Temperature: The initial reaction is often carried out at low temperatures (0-5°C), followed by a high-temperature step (150-180°C) for cyclization.[4] Deviation from these temperatures can impact the yield.1. Reaction Monitoring: Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material. 2. Careful Workup: Ensure proper phase separation during extractions and minimize the number of transfer steps. 3. Strict Temperature Control: Maintain the recommended temperature profile for both the initial reaction and the final cyclization step.[4]
Product is an Oily Liquid Instead of a White Solid 1. Presence of Impurities: The crude product may contain unreacted starting materials, byproducts, or residual solvent.[4]1. Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane).[5] 2. Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.
Formation of Solid Byproducts 1. Amine Hydrochloride Salts: The base used (e.g., triethylamine, pyridine, N,N-dimethylaniline) will react with the HCl generated during the reaction to form a salt.[6]1. Aqueous Wash: The amine hydrochloride salts are typically removed by washing the reaction mixture with water or dilute acid during the workup.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are typically incomplete reactions, leading to the presence of starting materials (3-hydroxy-2-butanone) and intermediates in the final product. In the dimethyl carbonate route, the key intermediate is carbonic acid monomethyl 3-hydroxy-2-butanone base ester.[1] In methods using phosgene derivatives, an intermediate chloroformate is formed which then cyclizes. High reaction temperatures, especially above 160°C, can potentially lead to thermal decomposition or polymerization of the product, similar to what is observed with related compounds like vinylene carbonate.[7][8]

Q2: How can I minimize the formation of byproducts?

A2: To minimize byproducts, it is crucial to carefully control the reaction conditions. This includes:

  • Stoichiometry: Use the correct molar ratios of reactants and catalysts as specified in the protocol.

  • Temperature Control: Maintain the recommended temperatures for each step of the reaction. For phosgene derivative routes, this often means a low initial temperature followed by a high-temperature cyclization.[4]

  • Efficient Mixing: Ensure the reaction mixture is well-stirred to promote even heat and mass transfer.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.[5]

Q3: What is the role of the high-temperature step in the synthesis using phosgene derivatives?

A3: The high-temperature step (often between 150-180°C) is crucial for the intramolecular cyclization to form the 1,3-dioxol-2-one ring.[4] This step typically involves the elimination of a leaving group, such as a chloride ion, to close the five-membered ring.

Q4: My final product has a low melting point and appears impure. How can I purify it?

A4: The most common method for purifying this compound is recrystallization.[2] Suitable solvents for recrystallization include hexane (B92381) or a mixture of ether and hexane.[5] It is important to ensure the crude product is free of residual solvents from the reaction and workup before attempting recrystallization.

Q5: Can this reaction be performed without a solvent?

A5: Some procedures describe the reaction being carried out without a solvent, particularly in the later high-temperature stages. However, using a solvent in the initial stages can help to control the reaction temperature and ensure proper mixing of the reagents. Performing the reaction in the presence of a suitable polar solvent may also help to avoid decomposition and the formation of impurities at high temperatures.[6]

Quantitative Data Summary

The following table summarizes reported yields and purities for different synthetic routes to this compound.

Starting Materials Carbonylating Agent Catalyst/Base Yield (%) Purity (%) Reference
3-Hydroxy-2-butanoneDimethyl CarbonateSodium Propylate47.2699.0 (HPLC)[1]
3-Hydroxy-2-butanoneDimethyl CarbonateSodium Ethylate44.8699.1 (HPLC)[2]
3-Hydroxy-2-butanoneTrichloroisocyanuric acidPyridine8097 (GC)[5]
3-Hydroxy-2-butanoneBis(trichloromethyl)carbonateN-methylpyrrole49.199.3 (HPLC)[4]
3-Hydroxy-2-butanoneTriphosgeneN,N-dimethylaniline70Not specified[6]

Experimental Protocols

Method 1: Synthesis from 3-Hydroxy-2-butanone and Dimethyl Carbonate [1][2]

  • Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation column.

  • Reactant Charging: To the flask, add 3-hydroxy-2-butanone (1.0 eq), dimethyl carbonate (1.02 eq), a solvent such as triethylene glycol dimethyl ether, and a catalytic amount of sodium propylate (0.01 eq).

  • Transesterification: Heat the reaction mixture to 60-65°C and stir for approximately 6 hours. During this time, methanol will be generated and should be removed by distillation.

  • Cyclization: After the transesterification step, increase the temperature of the reaction mixture to 110-115°C and maintain for 5 hours to effect cyclization. Continue to remove any volatile byproducts by distillation.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding concentrated hydrochloric acid until the pH is approximately 7.

  • Purification: Recover the excess dimethyl carbonate by fractional distillation. The residue can then be further purified by vacuum distillation followed by crystallization from an appropriate solvent at 0-5°C to yield the final product.

Method 2: Synthesis from 3-Hydroxy-2-butanone and Bis(trichloromethyl)carbonate [4]

  • Apparatus Setup: In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer, under a nitrogen atmosphere, dissolve 3-hydroxy-2-butanone (1.0 eq) and an auxiliary agent such as N-methylpyrrole (1.1 eq) in a suitable organic solvent (e.g., carbon tetrachloride).

  • Initial Reaction: Cool the mixture to 0°C with stirring. Prepare a solution of bis(trichloromethyl)carbonate (0.35 eq) in the same organic solvent and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours.

  • Solvent Removal: Remove the organic solvent by distillation under reduced pressure. An oily liquid will be obtained.

  • Cyclization: Slowly heat the oily residue and stir at 165-170°C for 60 minutes.

  • Workup: Cool the reaction mixture to below 25°C. Add water and diethyl ether, stir for 15 minutes, and then separate the layers. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., magnesium sulfate), concentrate, and crystallize the residue to obtain the final product.

Visualizations

Synthesis_Method_1 Acetoin 3-Hydroxy-2-butanone Intermediate Carbonic acid monomethyl 3-hydroxy-2-butanone base ester Acetoin->Intermediate Transesterification 60-100°C DMC Dimethyl Carbonate DMC->Intermediate Catalyst Base Catalyst (e.g., Sodium Propylate) Catalyst->Intermediate Methanol Methanol (byproduct) Intermediate->Methanol Elimination Product This compound Intermediate->Product Cyclization 110-160°C Troubleshooting_Workflow Start Start Synthesis Check_Reaction Check Reaction Parameters: - Temperature - Time - Stoichiometry Start->Check_Reaction Problem Low Yield or Impure Product? Analyze_Product Analyze Crude Product (GC, NMR, TLC) Problem->Analyze_Product Yes End Successful Synthesis Problem->End No Check_Reaction->Problem Check_Workup Review Workup Procedure: - Extraction Efficiency - Phase Separation - Product Isolation Check_Workup->Problem Identify_Impurity Identify Impurities Analyze_Product->Identify_Impurity Unreacted_SM Unreacted Starting Material or Intermediate Identify_Impurity->Unreacted_SM Identified Side_Product Unknown Side Product Identify_Impurity->Side_Product Unidentified Optimize_Workup Optimize Workup/ Purification Identify_Impurity->Optimize_Workup Purification Issue Optimize_Reaction Optimize Reaction Conditions: - Adjust Time/Temp - Modify Catalyst Loading Unreacted_SM->Optimize_Reaction Side_Product->Check_Reaction Optimize_Reaction->Start Optimize_Workup->End

References

Technical Support Center: Stability and Degradation of 4,5-Dimethyl-1,3-dioxol-2-one in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) as an electrolyte additive. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of DMDO in electrolyte solutions, particularly within the context of lithium-ion battery research.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DMDO) as an electrolyte additive?

A1: this compound (DMDO) serves as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries. Its primary role is to decompose on the electrode surfaces during the initial formation cycles to create a stable, protective SEI layer. This layer helps to prevent further electrolyte decomposition, thereby improving the capacity retention and overall performance of the battery.[1]

Q2: How does DMDO improve battery performance?

A2: Research indicates that the addition of DMDO to the electrolyte can lead to better capacity retention in lithium-ion cells.[1] This improvement is attributed to the formation of a more effective SEI layer on both the anode and the cathode, which passivates the electrode surfaces and minimizes undesirable side reactions with the electrolyte.[1]

Q3: What are the typical concentrations of DMDO used in electrolyte solutions?

A3: While optimal concentrations can vary depending on the specific cell chemistry and operating conditions, studies have shown effective results with the addition of 2% DMDO by weight to the electrolyte.[1]

Q4: What are the expected degradation products of DMDO?

Q5: Is DMDO electrochemically stable?

A5: DMDO is designed to be electrochemically active and decompose at the electrode surfaces to form the SEI layer. Its electrochemical stability is therefore lower than the main electrolyte solvents, allowing it to be preferentially reduced or oxidized to create the protective film.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving DMDO.

Issue Potential Cause(s) Troubleshooting Steps
Poor initial battery capacity or high first-cycle irreversible capacity loss. 1. Incomplete or poorly formed SEI layer. 2. Suboptimal DMDO concentration. 3. Inappropriate formation cycling protocol.1. Verify DMDO concentration: Ensure the correct amount of DMDO has been added to the electrolyte. 2. Optimize formation protocol: Adjust the C-rate and voltage window of the initial formation cycles to allow for complete SEI formation. A slower formation rate is often beneficial. 3. Characterize the SEI: Use techniques like XPS or FTIR to analyze the surface of the electrodes and confirm the presence and composition of the DMDO-derived SEI.[1]
Rapid capacity fading in subsequent cycles. 1. Unstable SEI layer that is prone to dissolution or continuous growth. 2. Thermal degradation of the electrolyte. 3. Mechanical failure of the SEI due to electrode volume changes.1. Conduct thermal stability tests: Use Accelerating Rate Calorimetry (ARC) or Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of the electrolyte with DMDO. 2. Analyze aged electrolyte: Use GC-MS or NMR to identify degradation products in the electrolyte after cycling to understand the degradation pathways. 3. Post-mortem analysis: Examine the morphology and composition of the electrodes after cycling using SEM and XPS to assess the integrity of the SEI.
Inconsistent or non-reproducible electrochemical data. 1. Impurities in the DMDO or electrolyte. 2. Contamination from air or moisture during cell assembly. 3. Variations in experimental setup or procedure.1. Ensure high purity: Use high-purity DMDO and electrolyte components. 2. Strict environmental control: Assemble battery cells in a glovebox with low oxygen and moisture levels. 3. Standardize procedures: Maintain consistent protocols for electrode preparation, cell assembly, and electrochemical testing.
Difficulty in identifying DMDO-related peaks in analytical data (FTIR, NMR). 1. Low concentration of DMDO and its degradation products. 2. Overlapping signals from other electrolyte components. 3. Insufficient sensitivity of the analytical technique.1. Increase DMDO concentration for analytical studies: For model experiments aimed at identifying degradation products, a higher concentration of DMDO may be used. 2. Use advanced analytical techniques: Employ techniques like nano-FTIR for surface-specific analysis of the SEI.[2] 3. Utilize 2D NMR: Techniques like HSQC and HMBC can help to resolve overlapping peaks and identify the structure of degradation products.

Quantitative Data

The following table summarizes the reported improvement in battery performance with the addition of DMDO.

Electrolyte Additive Cell Configuration Cycling Performance Reference
2% DMDOMCMB/LiNi0.8Co0.2O2Better capacity retention than cells without DMDO.[1]

Note: Specific quantitative data on degradation rates and a comprehensive list of degradation products are not extensively available in the public domain. Researchers are encouraged to perform their own analytical studies to quantify these parameters for their specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the stability and performance of DMDO in electrolyte solutions.

Protocol 1: Cyclic Voltammetry (CV) for Electrochemical Stability Analysis

Objective: To determine the electrochemical reduction and oxidation potentials of DMDO and assess its ability to form a passivating SEI layer.

Materials:

  • Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

  • Working electrode (e.g., glassy carbon, copper foil, or graphite-coated electrode)

  • Reference electrode (e.g., Li metal)

  • Counter electrode (e.g., Li metal)

  • Electrolyte solution with and without DMDO

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish, clean it with a suitable solvent, and dry it thoroughly.

  • Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox.

  • Electrolyte Filling: Add the electrolyte solution (either baseline or with DMDO) to the cell.

  • CV Measurement:

    • Connect the cell to the potentiostat.

    • Set the potential window to scan from the open-circuit voltage (OCV) to a low potential (e.g., 0.01 V vs. Li/Li+) and then to a high potential (e.g., 5 V vs. Li/Li+).

    • Set a scan rate of 10-20 mV/s.

    • Run several cycles to observe the formation and stability of the SEI layer.

  • Data Analysis:

    • Identify the reduction and oxidation peaks corresponding to DMDO decomposition.

    • Compare the CV profiles of the electrolyte with and without DMDO to assess the formation of a passivating layer (indicated by the suppression of electrolyte reduction peaks in subsequent cycles).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Prepare Electrolyte (with and without DMDO) C Assemble Electrochemical Cell (in Glovebox) A->C B Prepare Electrodes (Working, Reference, Counter) B->C D Cyclic Voltammetry (CV) C->D E Galvanostatic Cycling D->E G Disassemble Cell (in Glovebox) D->G F Electrochemical Impedance Spectroscopy (EIS) E->F E->G F->G H X-ray Photoelectron Spectroscopy (XPS) G->H I Fourier-Transform Infrared Spectroscopy (FTIR) G->I J Gas Chromatography-Mass Spectrometry (GC-MS) G->J K Nuclear Magnetic Resonance (NMR) G->K

Caption: Experimental workflow for evaluating DMDO stability.

Degradation_Pathway cluster_anode Anode Surface (Reduction) cluster_cathode Cathode Surface (Oxidation) cluster_thermal Thermal Stress DMDO This compound (DMDO) in Electrolyte Anode_Decomp Electrochemical Reduction DMDO->Anode_Decomp Cathode_Decomp Electrochemical Oxidation DMDO->Cathode_Decomp Thermal_Decomp Thermal Decomposition DMDO->Thermal_Decomp SEI_Anode Formation of Stable SEI Layer Components (e.g., Lithium Alkyl Carbonates, Polymers) Anode_Decomp->SEI_Anode SEI_Cathode Formation of Protective Cathode Electrolyte Interphase (CEI) Cathode_Decomp->SEI_Cathode Gas Gas Generation (e.g., CO2) Thermal_Decomp->Gas Soluble Soluble Degradation Products Thermal_Decomp->Soluble

Caption: Potential degradation pathways of DMDO in an electrolyte.

References

Technical Support Center: Enhancing Low-Temperature Li-ion Battery Performance with Dioxolane Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and battery development professionals with troubleshooting guidance and frequently asked questions regarding the use of dioxolane and its derivatives as electrolyte additives to overcome low-temperature performance challenges in Lithium-ion batteries.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of incorporating dioxolane-based additives into Li-ion battery electrolytes for improved low-temperature performance.

Issue Possible Causes Troubleshooting Steps
Rapid capacity fade at low temperatures despite the additive. 1. Inappropriate Dioxolane Concentration: The concentration of the dioxolane additive is not optimized for the specific cell chemistry and operating temperature. 2. Incomplete SEI Formation: The formation cycles may be insufficient for the dioxolane to form a stable and effective Solid Electrolyte Interphase (SEI) layer. 3. Electrolyte Decomposition: Undesirable side reactions or polymerization of dioxolane may occur, especially at higher voltages.[1][2] 4. Moisture Contamination: Presence of water in the electrolyte or cell components can lead to adverse reactions.1. Optimize Additive Concentration: Systematically vary the weight percentage of the dioxolane additive (e.g., 1-5 wt.%) to find the optimal concentration for your specific electrode materials and temperature range. 2. Refine Formation Protocol: Implement a multi-step formation protocol with slow C-rates at room temperature to facilitate the formation of a robust SEI layer. Consider a holding step at a specific voltage. 3. Verify Electrochemical Window: Use Linear Sweep Voltammetry (LSV) to determine the electrochemical stability window of the electrolyte with the dioxolane additive and ensure it is compatible with your cathode's operating voltage.[3] 4. Ensure Dry Conditions: Handle all materials and assemble cells in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Use properly dried solvents and salts.
Increased cell impedance at low temperatures. 1. Poor Ionic Conductivity: While dioxolane can improve performance, the overall electrolyte viscosity might still be too high at very low temperatures, hindering ion transport.[4] 2. Resistive SEI Layer: The SEI formed might be too thick or have poor Li⁺ ion conductivity. 3. Poor Electrode Wetting: The electrolyte may not have fully penetrated the porous structure of the electrodes.1. Co-Solvent Optimization: Consider adding a low-viscosity co-solvent to the electrolyte formulation to improve overall ionic conductivity at low temperatures. 2. Electrochemical Impedance Spectroscopy (EIS) Analysis: Conduct EIS at various temperatures to de-convolute the contributions of bulk electrolyte resistance, SEI resistance, and charge transfer resistance. This will help pinpoint the source of the high impedance.[5] 3. Vacuum Infiltration: During cell assembly, allow for a sufficient wetting period, and consider a vacuum infiltration step to ensure complete electrolyte penetration into the electrodes.
Poor cycling stability and low coulombic efficiency. 1. Continuous SEI Growth: The SEI layer may not be stable and continues to grow with each cycle, consuming lithium and electrolyte. 2. Dioxolane Polymerization: Uncontrolled polymerization of dioxolane can lead to increased resistance and poor performance.[1][2][3] 3. Lithium Dendrite Formation: At low temperatures, lithium plating on the anode can be exacerbated, leading to efficiency loss and safety concerns.[6]1. SEI Characterization: After cycling, disassemble the cell in a controlled environment and analyze the anode surface using techniques like XPS and SEM to understand the composition and morphology of the SEI layer.[5] 2. Synergistic Additives: Investigate the use of secondary additives, such as lithium nitrate (B79036) (LiNO₃), which can inhibit dioxolane polymerization and promote the formation of a more stable, inorganic-rich SEI.[3] 3. Optimize Charging Protocol: At low temperatures, reduce the charging C-rate to mitigate the risk of lithium plating.
Inconsistent or non-reproducible results. 1. Variability in Material Purity: Impurities in the dioxolane additive, solvents, or lithium salt can significantly impact performance. 2. Inconsistent Cell Assembly: Variations in electrode loading, alignment, and electrolyte volume can lead to inconsistent results. 3. Temperature Control Fluctuations: Inaccurate or unstable temperature control during testing will affect electrochemical performance.1. Verify Material Quality: Use high-purity, battery-grade materials. Consider purifying the dioxolane additive if necessary. 2. Standardize Assembly Process: Develop and adhere to a strict and detailed Standard Operating Procedure (SOP) for cell assembly. 3. Calibrate Temperature Chamber: Regularly calibrate the temperature chamber used for testing to ensure accurate and stable temperature control.

Frequently Asked Questions (FAQs)

1. How does dioxolane improve the low-temperature performance of Li-ion batteries?

Dioxolane and its derivatives contribute to improved low-temperature performance primarily through the formation of a modified Solid Electrolyte Interphase (SEI) on the anode surface.[4] This SEI layer is believed to be more flexible and have higher ionic conductivity at low temperatures compared to the SEI formed in standard carbonate-based electrolytes. This facilitates more efficient Li⁺ ion transport, reducing charge transfer resistance and allowing for better capacity retention in cold conditions.[4][5] Some studies also suggest that dioxolane can polymerize on the electrode surface, forming a protective layer.[1][2][4]

2. What is the typical concentration of dioxolane to be used as an additive?

The optimal concentration of dioxolane can vary depending on the specific battery chemistry (anode, cathode, and base electrolyte) and the target operating temperature. However, a common starting point for investigation is in the range of 1-5% by weight of the total electrolyte. For instance, one study showed improved low-temperature performance with 1.5 wt.% of 4-vinyl-1,3-dioxolane-2-one.[4] It is crucial to experimentally determine the optimal concentration for your specific system.

3. Can dioxolane be used as a co-solvent instead of just an additive?

Yes, 1,3-dioxolane (B20135) (DOL) is often used as a co-solvent, typically in combination with other solvents like 1,2-dimethoxyethane (B42094) (DME), especially in lithium-sulfur and lithium-metal batteries.[1][2] In some advanced electrolyte formulations for Li-ion batteries, DOL-based localized high-concentration electrolytes (LHCEs) are being explored to enhance low-temperature performance.[3]

4. Are there any safety concerns associated with using dioxolane?

Dioxolane has a low boiling point and is flammable, which poses safety risks.[7] Its electrochemical stability, particularly its tendency to polymerize at higher voltages, can also be a concern and may impact long-term cycling performance and safety.[1][2] It is essential to handle dioxolane in a well-ventilated area and take appropriate safety precautions. The electrochemical stability window of any new electrolyte formulation containing dioxolane should be carefully evaluated.

5. How does the choice of lithium salt affect the performance of dioxolane-containing electrolytes?

The choice of lithium salt can significantly influence the performance of dioxolane-containing electrolytes. For example, lithium bis(fluorosulfonyl)imide (LiFSI) is often used in DOL-based electrolytes and can contribute to the formation of a stable, LiF-rich SEI.[3] The interaction between the salt, dioxolane, and other solvent molecules affects the solvation structure of the lithium ions, which in turn impacts ionic conductivity and the desolvation process at the electrode-electrolyte interface.[3]

Quantitative Data on Performance Enhancement

The following tables summarize the quantitative improvements in Li-ion battery performance at low temperatures with the use of dioxolane-based additives, as reported in various studies.

Table 1: Capacity Retention at Various Low Temperatures

Cell ChemistryDioxolane-based Additive/SystemTemperatureCapacity Retention (% of Room Temp. Capacity)Reference
LiLiFePO₄1,3-Dioxolane (DOL)-based localized high-concentration electrolyte-40°C
LiNCM811Poly-1,3-dioxolane (P-DOL) gel electrolyte-20°C
GraphiteNCA4-vinyl-1,3-dioxolane-2-one (1.5 wt.%)-20°C

Table 2: Specific Capacity at Low Temperatures

Cell ChemistryDioxolane-based Additive/SystemTemperatureC-RateDischarge Capacity (mAh g⁻¹)Reference
LiNCM811Poly-1,3-dioxolane (P-DOL) gel electrolyte-20°C0.2C
LiNCM811Poly-1,3-dioxolane (P-DOL) gel electrolyte-20°C0.5C

Table 3: Ionic Conductivity at Low Temperatures

Electrolyte SystemTemperatureIonic Conductivity (S cm⁻¹)Reference
Poly-1,3-dioxolane (P-DOL) gel electrolyte-20°C1.12 x 10⁻⁴[7]

Experimental Protocols

Protocol 1: Preparation of Dioxolane-Containing Electrolyte

Objective: To prepare a Li-ion battery electrolyte containing a specific concentration of a dioxolane-based additive.

Materials:

  • Battery-grade lithium salt (e.g., LiPF₆, LiFSI)

  • Battery-grade carbonate solvents (e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

  • Dioxolane additive (e.g., 1,3-dioxolane, 4-vinyl-1,3-dioxolane-2-one), high purity

  • Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Ensure all glassware and equipment are thoroughly dried in a vacuum oven at 80°C for at least 12 hours and transferred into the glovebox while hot.

  • Inside the glovebox, measure the required amounts of the carbonate solvents to create the desired base electrolyte ratio (e.g., EC:DMC:EMC = 1:1:1 by volume).

  • Slowly add the pre-weighed lithium salt to the solvent mixture while stirring until it is completely dissolved. This is the base electrolyte.

  • Calculate the required mass of the dioxolane additive to achieve the desired weight percentage in the final electrolyte.

  • Carefully add the dioxolane additive to the base electrolyte and continue stirring for at least 4 hours to ensure homogeneity.

  • Store the final electrolyte in a tightly sealed container in the glovebox.

Protocol 2: Low-Temperature Electrochemical Testing

Objective: To evaluate the electrochemical performance of Li-ion cells with a dioxolane-containing electrolyte at low temperatures.

Materials:

  • CR2032 coin cell components (casings, spacers, springs, gaskets)

  • Anode and cathode electrodes

  • Celgard separator

  • Prepared dioxolane-containing electrolyte

  • Battery cycler (e.g., Neware, Arbin)

  • Temperature-controlled chamber

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly: Assemble CR2032 coin cells inside an argon-filled glovebox using the prepared electrodes, separator, and electrolyte. Ensure consistent electrolyte volume for each cell.

  • Formation Cycles: Perform 2-3 formation cycles at a low C-rate (e.g., C/20) at room temperature (25°C) to form a stable SEI layer.

  • Low-Temperature Acclimatization: Place the cells in the temperature chamber and lower the temperature to the desired setpoint (e.g., 0°C, -10°C, -20°C, -40°C). Allow the cells to rest at the target temperature for at least 4 hours to ensure thermal equilibrium.

  • Capacity and Rate Capability Testing:

    • Charge the cells at a constant current (CC) of a specific C-rate (e.g., C/10) to the upper cutoff voltage, followed by a constant voltage (CV) charge until the current drops to a specified value (e.g., C/50).

    • Rest for 10-15 minutes.

    • Discharge the cells at a constant current of the same or a different C-rate to the lower cutoff voltage.

    • Repeat this for several cycles to assess capacity retention and for different C-rates to evaluate rate capability.[8][9]

  • Electrochemical Impedance Spectroscopy (EIS):

    • At the desired state of charge (e.g., 50% SOC) and at each target low temperature, perform EIS measurements over a specified frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5-10 mV).

    • Analyze the Nyquist plots to determine the evolution of bulk, SEI, and charge-transfer resistances with temperature.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Cell Assembly cluster_testing Phase 3: Electrochemical Testing cluster_analysis Phase 4: Post-Mortem Analysis A Electrolyte Preparation (Dioxolane Additive) C Coin Cell Assembly (in Glovebox) A->C B Electrode & Separator (Drying) B->C D Formation Cycles (@ Room Temperature) C->D E Low-Temperature Acclimatization D->E F Cycling & Rate Test (@ Low Temperature) E->F G EIS Analysis (@ Low Temperature) F->G I Cell Disassembly F->I H Data Analysis G->H J SEI Characterization (XPS, SEM) I->J

Caption: Experimental workflow for evaluating dioxolane additives.

Troubleshooting_Flowchart Start Poor Low-Temperature Performance Observed Q1 Is capacity fade rapid? Start->Q1 A1 Optimize Additive Concentration & Formation Protocol Q1->A1 Yes Q2 Is impedance high? Q1->Q2 No A1->Q2 A2 Perform EIS Analysis & Optimize Co-Solvents Q2->A2 Yes Q3 Is cycling stability poor? Q2->Q3 No A2->Q3 A3 Analyze SEI Layer & Consider Secondary Additives Q3->A3 Yes End Performance Improved Q3->End No A3->End

Caption: Troubleshooting flowchart for low-temperature performance issues.

References

Optimizing reaction conditions for the synthesis of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4,5-Dimethyl-1,3-dioxol-2-one. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and comparative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

What are the common starting materials for the synthesis of this compound?

The most common starting material is 3-hydroxy-2-butanone (acetoin).[1] This is typically reacted with a carbonylating agent to form the dioxol-2-one ring.

What are the different carbonylating agents that can be used?

Several carbonylating agents can be employed, each with its own advantages and safety considerations. These include:

  • Phosgene or Triphosgene (B27547): Historically used, but highly toxic.[2]

  • Bis(trichloromethyl)carbonate (BTC): A safer alternative to phosgene.[2]

  • Dimethyl Carbonate (DMC): A greener and less hazardous option, often used in transesterification routes.[1]

  • Trichloroisocyanuric acid: Can be used in conjunction with a base.[3]

What is the typical yield and purity I can expect?

Yields and purity can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields range from approximately 40% to over 80%, with purities often exceeding 99% after purification.[2][3][4]

What are the primary applications of this compound?

This compound is a crucial intermediate in the pharmaceutical industry.[3] It is used to modify drug molecules, often to create prodrugs with improved oral absorption.[3] Notable applications include the synthesis of antibiotics like prulifloxacin (B1679801) and cardiovascular drugs like olmesartan.[3][5]

Troubleshooting Guide

Issue: Low or no product yield.

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes?

  • Answer:

    • Inactive Reagents: Ensure the 3-hydroxy-2-butanone is pure and the carbonylating agent has not degraded. For instance, triphosgene can be sensitive to moisture.

    • Improper Temperature Control: Many synthetic procedures require specific temperature ranges, especially during the addition of reagents. For example, some methods require initial cooling to 0-5°C.[2][4] Deviation from the optimal temperature can lead to side reactions or prevent the reaction from proceeding.

    • Inefficient Catalyst: If using a catalytic method (e.g., with dimethyl carbonate), ensure the catalyst is active and used in the correct proportion.

    • Poor Mixing: In heterogeneous mixtures, ensure efficient stirring to facilitate reactant interaction.

Issue: Presence of significant impurities in the final product.

  • Question: My final product shows significant impurities after analysis (e.g., by HPLC or GC). How can I improve the purity?

  • Answer:

    • Incomplete Reaction: The presence of starting materials may indicate an incomplete reaction. Consider extending the reaction time or increasing the temperature as specified in the protocol.

    • Side Reactions: Undesired side products can form due to incorrect temperatures or stoichiometry. For example, overheating during the reaction or workup can lead to decomposition.

    • Ineffective Work-up: The washing steps are crucial for removing unreacted reagents and byproducts. Ensure proper phase separation and use the recommended washing solutions (e.g., dilute HCl, water).[3]

    • Suboptimal Purification: Recrystallization is a common purification method.[2][3] Experiment with different solvents or solvent mixtures to improve crystal formation and purity. Fractional distillation under vacuum is also an effective method for oily products.[4]

Issue: Difficulty in isolating the product.

  • Question: I am having trouble isolating the this compound from the reaction mixture. What could be the problem?

  • Answer:

    • Product is an Oil: In some procedures, the crude product is an oily liquid.[2][4] In such cases, extraction followed by vacuum distillation is a suitable isolation method.[4]

    • Solid Product Fails to Precipitate: If a solid product is expected, ensure the appropriate anti-solvent is added or the solution is sufficiently cooled to induce crystallization. The addition of water to a reaction mixture in an organic solvent is a documented method to precipitate the product.[4]

    • Emulsion Formation during Extraction: If an emulsion forms during the work-up, adding a saturated brine solution can help to break it and improve phase separation.

Data Presentation: Comparison of Synthetic Routes

Starting MaterialCarbonylating AgentCatalyst/BaseSolventReaction Temperature (°C)Reaction TimeYield (%)Purity (%)Reference
3-hydroxy-2-butanoneTriphosgeneN,N'-dimethyl aniline (B41778)Dichloromethane-5 to 5, then 55-60, then 90-100Not specified~40 (from intermediate)>99.0 (HPLC)[4]
3-hydroxy-2-butanoneBis(trichloromethyl)carbonateN-methylpyrroleDiethyl ether0-5, then 170-1802 hours, then 45 mins49.899.7 (HPLC)[2]
3-hydroxy-2-butanoneTrichloroisocyanuric acidPyridineDichloromethane<10, then RT, then 1601 hour, then 3 hours8097 (GC)[3]
3-hydroxy-2-butanoneDimethyl carbonateSodium propylateTriethylene glycol DME60-65, then 110-1156 hours, then 5 hours47.2699.0 (HPLC)[5]

Experimental Protocols

Method 1: Synthesis using Triphosgene[4]
  • Dissolve 3-hydroxybutan-2-one (100g) in dichloromethane.

  • Add N,N'-dimethyl aniline (165g).

  • Cool the mixture to -5 to 5°C.

  • Slowly add a solution of triphosgene (161.67g) in dichloromethane, maintaining the temperature between 0-5°C.

  • Maintain at 0-5°C until the reaction is complete.

  • Quench the reaction by adding deionized water at a chilled temperature.

  • Stir and separate the layers.

  • Wash the organic layer.

  • Distill the organic layer to obtain a residue at 40-45°C.

  • Heat the residue to 55-60°C to obtain 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one (B12088450) intermediate.

  • Add DMAc to the oily liquid and gradually increase the temperature to 90-100°C and maintain until the reaction is complete.

  • Cool the reaction mass to room temperature and add deionized water until a solid forms.

  • Maintain for 1 hour, then filter the product, wash with water, and dry under vacuum.

Method 2: Synthesis using Bis(trichloromethyl)carbonate[2]
  • In a reaction vessel, combine 3-hydroxy-2-butanone, an organic solvent (e.g., diethyl ether), and an auxiliary agent (e.g., N-methylpyrrole).

  • Cool the mixture to 0-5°C.

  • Slowly add bis(trichloromethyl)carbonate.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • Recover the organic solvent by distillation under reduced pressure to obtain an oily liquid.

  • Slowly heat the oily liquid and stir at 170-180°C for 45 minutes.

  • Cool to below 25°C.

  • Add water and diethyl ether, stir for 15 minutes, and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the ether layers, dry, concentrate, and allow to crystallize.

  • Filter and dry the white crystals of this compound.

Visualizations

experimental_workflow_triphosgene cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Intermediate Formation cluster_final Final Product Formation r1 3-hydroxybutan-2-one in DCM mix Mix Reactants at -5 to 5°C r1->mix r2 N,N'-dimethyl aniline r2->mix r3 Triphosgene in DCM r3->mix Slow Addition react React at 0-5°C mix->react quench Quench with Water react->quench separate Separate Layers quench->separate distill Distill Organic Layer separate->distill heat1 Heat to 55-60°C (Intermediate Formation) distill->heat1 heat2 Add DMAc & Heat to 90-100°C heat1->heat2 precipitate Precipitate with Water heat2->precipitate isolate Filter, Wash, and Dry precipitate->isolate product This compound isolate->product

Caption: Experimental workflow for the synthesis of this compound using triphosgene.

experimental_workflow_btc start Start: 3-hydroxy-2-butanone, Solvent, Auxiliary Agent cool Cool to 0-5°C start->cool add_btc Add Bis(trichloromethyl)carbonate cool->add_btc react1 Stir at 0-5°C for 2h add_btc->react1 distill Distill Solvent (Reduced Pressure) react1->distill heat Heat Oily Residue to 170-180°C for 45 min distill->heat cool2 Cool to <25°C heat->cool2 workup Add Water & Diethyl Ether, Separate Layers cool2->workup extract Extract Aqueous Layer workup->extract combine_dry Combine Organic Layers & Dry extract->combine_dry crystallize Concentrate & Crystallize combine_dry->crystallize end_product Final Product: This compound crystallize->end_product

Caption: Step-by-step workflow for the synthesis using bis(trichloromethyl)carbonate.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities cluster_isolation Troubleshooting Isolation start Problem Encountered low_yield Low Yield start->low_yield impurity High Impurity start->impurity isolation_issue Isolation Difficulty start->isolation_issue check_reagents Check Reagent Purity low_yield->check_reagents check_temp Verify Temperature Control low_yield->check_temp check_catalyst Check Catalyst Activity low_yield->check_catalyst extend_time Extend Reaction Time impurity->extend_time optimize_workup Optimize Work-up/Washing impurity->optimize_workup recrystallize Recrystallize from New Solvent impurity->recrystallize is_oil Product is Oily? isolation_issue->is_oil use_distillation Use Vacuum Distillation is_oil->use_distillation Yes no_precipitate Solid Not Precipitating? is_oil->no_precipitate No change_antisolvent Change Anti-solvent/Cooling no_precipitate->change_antisolvent

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Reducing impurities in industrial-scale production of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of 4,5-Dimethyl-1,3-dioxol-2-one.

Troubleshooting Guides

Issue 1: Low Product Yield

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratios of reactants (e.g., 3-hydroxy-2-butanone to your carbonate source) are used. - Optimize Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique like HPLC or GC. - Increase Temperature: Gradually increase the reaction temperature within the limits specified in your protocol. High temperatures can also lead to degradation, so this must be carefully controlled.
Suboptimal Catalyst Activity - Catalyst Selection: The choice of catalyst (e.g., sodium propylate, N-methylpyrrole) can significantly impact yield. Consider screening different catalysts if yields are consistently low. - Catalyst Loading: Ensure the correct amount of catalyst is used. Both too little and too much can negatively affect the reaction.
Product Loss During Workup - Extraction Efficiency: If using solvent extraction for purification, ensure the chosen solvent has a good partition coefficient for the product. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume. - Distillation/Crystallization Losses: Optimize distillation parameters (vacuum, temperature) to prevent product decomposition. For crystallization, carefully select the solvent and control the cooling rate to maximize crystal formation and recovery.
Side Reactions - Temperature Control: Excursions above the optimal temperature range can lead to the formation of byproducts. Ensure your heating and cooling systems are robust and well-calibrated. - Moisture Contamination: Water can react with some of the starting materials and intermediates. Use dry solvents and operate under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
Issue 2: Low Product Purity (>99.0% HPLC Purity Not Achieved)

Possible Impurities and Mitigation Strategies

Potential ImpuritySourceRecommended Action
Unreacted 3-hydroxy-2-butanone Incomplete reaction.- Drive the reaction to completion by optimizing reaction time and temperature. - During purification, 3-hydroxy-2-butanone can be removed by aqueous washing steps.
Unreacted Carbonate Source (e.g., Dimethyl Carbonate) Incomplete reaction.- Use a slight excess of the more volatile reactant to ensure the other is fully consumed, if applicable. - Remove volatile starting materials by distillation under reduced pressure.
Residual Solvents Incomplete removal during drying.- Dry the product under vacuum at a controlled temperature. - The choice of solvent is critical; use solvents that are easily removed and do not form azeotropes with the product.
Polymeric Byproducts High reaction temperatures or prolonged reaction times.- Maintain strict temperature control. - Optimize reaction time to minimize the formation of high molecular weight species.
Byproducts from Phosgene-based Routes (if applicable) Residual phosgene (B1210022) or related impurities.- Given the high toxicity, alternative, safer synthesis routes using reagents like dimethyl carbonate or bis(trichloromethyl)carbonate are recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of product discoloration?

A1: Product discoloration (yellowing) is often an indication of thermal degradation. Overheating during the reaction or distillation can lead to the formation of colored impurities. To avoid this, maintain strict temperature control throughout the process and use the lowest possible temperature for distillation that still allows for efficient separation.

Q2: How can I improve the efficiency of the final crystallization step?

A2: To improve crystallization:

  • Solvent Selection: Choose a solvent in which the product is soluble at higher temperatures but sparingly soluble at lower temperatures. A mixture of solvents can sometimes provide better results.

  • Controlled Cooling: Cool the solution slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: Introducing a small amount of pure product crystals (seeding) can initiate crystallization and lead to a more uniform particle size.

  • Agitation: Gentle stirring during crystallization can improve heat transfer and prevent the formation of large agglomerates.

Q3: What analytical method is most suitable for determining the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound.[1][2] It allows for the separation and quantification of the main product and various impurities. Gas Chromatography (GC) can also be used, particularly for assessing residual solvents.[3]

Q4: Are there safer alternatives to using phosgene or triphosgene (B27547) in the synthesis?

A4: Yes, due to the high toxicity and handling risks associated with phosgene and triphosgene, several alternative and safer carbonylation reagents have been developed.[1][4] These include dimethyl carbonate and bis(trichloromethyl)carbonate (BTC).[1] Synthesis routes using dimethyl carbonate are often preferred for industrial-scale production due to improved safety and reduced waste.[5]

Experimental Protocols

Protocol 1: Synthesis via Transesterification using Dimethyl Carbonate

This protocol is based on the reaction of 3-hydroxy-2-butanone with dimethyl carbonate.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation column, charge 3-hydroxy-2-butanone, dimethyl carbonate, a suitable solvent (e.g., triethylene glycol dimethyl ether), and a catalyst (e.g., sodium propylate).[2]

  • Transesterification: Heat the mixture to 60-65°C and maintain for approximately 6 hours. During this time, methanol, a byproduct of the reaction, is continuously removed by distillation.[2]

  • Cyclization: Increase the temperature to 110-115°C and hold for about 5 hours to facilitate the intramolecular cyclization and formation of the dioxolone ring, while continuing to remove any generated methanol.[2]

  • Neutralization and Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst by adding concentrated hydrochloric acid until the pH is approximately 7.[5]

  • Purification:

    • Recover excess dimethyl carbonate by fractionation.

    • Cool the distillation residue to 0-5°C to induce crystallization.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., an aliphatic ether) to obtain the final high-purity product.[2]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable diluent (e.g., acetonitrile (B52724)/water mixture) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Comparison of Different Synthesis Protocols

ParameterProtocol A (Dimethyl Carbonate)Protocol B (Bis(trichloromethyl)carbonate)Protocol C (Phosgene)
Starting Material 3-hydroxy-2-butanone, dimethyl carbonate3-hydroxy-2-butanone, bis(trichloromethyl)carbonate3-hydroxy-2-butanone, phosgene
Typical Yield 47-53%[2][5]47-55%[1]~72%[4]
Reported Purity (HPLC) >99.0%[2][5]>99.0%[1]Not explicitly stated[4]
Key Reaction Temp. 60-115°C[2]0-180°C[1]up to 160°C[4]
Safety Considerations Relatively safeSafer than phosgeneHighly toxic reagent

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Charge Reactants (3-hydroxy-2-butanone, carbonate source, solvent) B Add Catalyst A->B C Heat to Reaction Temperature B->C D Monitor Reaction (e.g., HPLC) C->D E Neutralize Catalyst D->E Reaction Complete F Solvent Removal/ Product Isolation E->F G Crystallization F->G H Filtration G->H I Drying under Vacuum H->I J Final Product (>99% Purity) I->J

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Purity Issue Check_Reactants Unreacted Starting Materials? Start->Check_Reactants Check_SideProducts Presence of Side Products? Start->Check_SideProducts Optimize_Reaction Optimize Reaction (Time, Temp) Check_Reactants->Optimize_Reaction Improve_Workup Improve Workup (Washing, Extraction) Check_Reactants->Improve_Workup Check_SideProducts->Optimize_Reaction Optimize_Purification Optimize Purification (Crystallization, Distillation) Check_SideProducts->Optimize_Purification Final_Product High Purity Product Optimize_Reaction->Final_Product Improve_Workup->Final_Product Optimize_Purification->Final_Product

Caption: Troubleshooting logic for addressing low product purity in the synthesis of this compound.

References

Technical Support Center: Managing Thermal Decomposition of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-1,3-dioxol-2-one. The information is designed to help manage and mitigate issues related to the thermal decomposition of this compound during experimental procedures.

Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during the handling and use of this compound at elevated temperatures.

Issue: Suspected Thermal Decomposition During Reaction

Symptoms:

  • Color Change: The reaction mixture turns yellow, brown, or black.

  • Gas Evolution: Unexplained bubbling or pressure build-up in the reaction vessel.

  • Inconsistent Results: Lower than expected yield, or the formation of unexpected byproducts.

  • Polymerization: Formation of a solid or highly viscous material in the reaction mixture.

Immediate Actions:

  • Reduce Heat: Immediately lower or remove the heat source.

  • Monitor Pressure: If the reaction is in a sealed vessel, monitor the pressure and vent if necessary and safe to do so.

  • Inert Atmosphere: Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of decomposition products.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Decomposition start Decomposition Suspected action1 Reduce or Remove Heat Source start->action1 action2 Monitor and Vent Pressure (if applicable) start->action2 action3 Ensure Inert Atmosphere start->action3 decision Analyze Reaction Mixture (TLC, GC-MS, NMR) action1->decision action2->decision action3->decision outcome1 Decomposition Confirmed decision->outcome1 Decomposition Products Detected outcome2 Other Issue Identified decision->outcome2 No Decomposition Products solution1 Optimize Reaction Temperature outcome1->solution1 solution2 Reduce Reaction Time outcome1->solution2 solution3 Purify Reagents outcome1->solution3 solution4 Address Other Issue outcome2->solution4

Caption: Troubleshooting workflow for suspected thermal decomposition.

Issue: Product Degradation During Purification

Symptoms:

  • Low Recovery: Significant loss of product during distillation or chromatography.

  • Discoloration of Product: The purified product is discolored.

  • Impure Product: The presence of unexpected impurities in the final product, potentially corresponding to decomposition products.

Preventative Measures & Solutions:

  • Use High-Vacuum Distillation: For thermally sensitive compounds, Kugelrohr distillation or short-path distillation under high vacuum can minimize the required temperature and residence time.

  • Avoid Overheating: When using a rotary evaporator to remove solvents, use a water bath temperature that is as low as possible while still allowing for efficient evaporation. Avoid heating the flask directly on the heating mantle.

  • Inert Atmosphere: Perform purification steps under an inert atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

1. At what temperature does this compound begin to decompose?

2. What are the likely thermal decomposition products of this compound?

Based on studies of analogous cyclic carbonates like ethylene (B1197577) carbonate and propylene (B89431) carbonate, the primary thermal decomposition products are expected to be:

3. How can I monitor for thermal decomposition during my experiment?

Regularly monitor your reaction for the following signs:

  • Visual Changes: Any unexpected color change from a colorless or pale-yellow solution to darker shades can indicate decomposition.

  • Pressure Changes: For reactions in a closed system, an unexpected increase in pressure is a strong indicator of gas-forming decomposition.

  • In-Process Control (IPC): Techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the consumption of starting material and the formation of both the desired product and any unexpected byproducts.

4. What are the best practices for heating reactions involving this compound?

  • Use a Controlled Heating Source: Utilize an oil bath or a heating mantle with a thermocouple and a temperature controller to maintain a stable and uniform temperature.

  • Gradual Heating: Increase the temperature of the reaction mixture slowly to avoid thermal shock.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent localized overheating.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative decomposition.

5. How should I purify this compound if I suspect it is thermally sensitive?

  • Vacuum Distillation: If distillation is necessary, use a high-vacuum setup to lower the boiling point of the compound. Short-path or Kugelrohr distillation is recommended to minimize the time the compound spends at high temperatures.

  • Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent is often a milder purification method than distillation.

  • Column Chromatography: Flash column chromatography can be performed at room temperature and is a good alternative to distillation for purification.

Quantitative Data Summary

The following table summarizes thermal data for this compound and related cyclic carbonates. Note that the data for the target compound is primarily derived from synthesis conditions, while data for analogous compounds provides an indication of potential thermal behavior.

CompoundPropertyValueSource
This compound Synthesis Temperature RangeUp to 160-180 °C[2]
Vinylene CarbonateDecomposition Temperature> 80 °C[3]
Propylene Carbonate + DEC with LiPF₆Exothermic Reaction Start~140 °C[1]
Propylene Carbonate + DMC with LiPF₆Exothermic Reaction Start~180 °C[1]

Experimental Protocols

Protocol 1: Monitoring a High-Temperature Reaction for Decomposition

Objective: To monitor a reaction involving this compound at elevated temperatures for signs of thermal decomposition.

Methodology:

  • Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, a condenser, a thermocouple to monitor the internal temperature, and an inlet for an inert gas.

  • Before heating, take an initial sample of the reaction mixture for analysis (e.g., TLC, GC-MS, or NMR) to establish a baseline.

  • Heat the reaction to the desired temperature using a controlled heating mantle or oil bath.

  • At regular intervals (e.g., every 30-60 minutes), carefully take small aliquots of the reaction mixture.

  • Analyze each aliquot to monitor the disappearance of starting materials, the appearance of the desired product, and the formation of any new, unidentified spots (by TLC) or peaks (by GC-MS or NMR).

  • Record any visual changes in the reaction mixture, such as color change or gas evolution.

  • If signs of decomposition are observed, consider reducing the reaction temperature or stopping the reaction.

Experimental Workflow Diagram:

G cluster_0 Reaction Monitoring Protocol start Setup Reaction step1 Take Initial Sample (t=0) start->step1 step2 Heat to Desired Temperature step1->step2 step3 Take Aliquot at Interval step2->step3 step4 Analyze Aliquot (TLC, GC-MS, etc.) step3->step4 decision Decomposition Observed? step4->decision outcome1 Yes decision->outcome1 outcome2 No decision->outcome2 action Reduce Temperature or Stop Reaction outcome1->action continue_reaction Continue Monitoring outcome2->continue_reaction end Reaction Complete action->end continue_reaction->step3 continue_reaction->end Reaction Finished

Caption: Workflow for monitoring high-temperature reactions.

References

Challenges in the handling and storage of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-1,3-dioxol-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as DMDO, is an important pharmaceutical intermediate.[1] It is primarily used for the structural modification of drugs to synthesize chiral drugs with optical activity, which can significantly improve efficacy and reduce side effects.[1] Key applications include its use as an intermediate in the synthesis of cardiovascular drugs like olmesartan, as well as various antibiotics such as penicillins, ampicillins, and fluoroquinolones like prulifloxacin.[1]

Q2: What are the main safety hazards associated with this compound?

According to safety data sheets, this compound is classified as a skin and eye irritant. It is harmful if swallowed or inhaled and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Q3: How should this compound be properly stored?

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Q4: What are some common impurities encountered during the synthesis of this compound?

Impurities can arise from side reactions or incomplete reactions during synthesis. These may include unreacted starting materials like 3-hydroxy-2-butanone, residual solvents, and byproducts from decomposition at high temperatures. The presence of colored impurities is a common issue, often requiring a purification step like recrystallization.

Troubleshooting Guides

Synthesis & Reaction Issues

Q5: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature, but be mindful of potential decomposition.

  • Suboptimal Temperature: The synthesis of this compound often involves a final high-temperature step to induce cyclization and eliminate a byproduct.[1][2] If the temperature is too low, this step may be inefficient. Conversely, excessively high temperatures can lead to decomposition. Carefully control the temperature as specified in the protocol.

  • Moisture Contamination: The starting materials and reaction setup should be thoroughly dried, as moisture can lead to unwanted side reactions and hydrolysis of the product.

  • Inefficient Purification: Significant loss of product can occur during workup and purification. Optimize your extraction and recrystallization procedures to minimize losses.

Q6: The product from my synthesis is a dark oil or discolored solid. How can I purify it?

Colored impurities are common in the synthesis of cyclic carbonates. Here are some purification strategies:

  • Recrystallization: This is the most common method for purifying solid this compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hexane is a commonly used recrystallization solvent.[1]

  • Activated Carbon Treatment: If the discoloration is due to highly colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Distillation: If the product is an oil or if recrystallization is ineffective, vacuum distillation can be employed for purification.

Handling & Storage Issues

Q7: I observed degradation of my this compound sample over time. How can I prevent this?

Degradation is often due to hydrolysis or thermal decomposition. To mitigate this:

  • Moisture Protection: As a cyclic carbonate, this compound is susceptible to hydrolysis. Store it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Avoid storing the compound at elevated temperatures. For long-term storage, refrigeration may be considered, ensuring the container is well-sealed to prevent condensation upon removal.

Crystallization Problems

Q8: I am having trouble crystallizing this compound from my reaction mixture. What can I do?

If crystallization does not occur upon cooling, several techniques can be employed:

  • Induce Crystallization:

    • Seeding: Add a small crystal of pure this compound to the supersaturated solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles generated can serve as nucleation sites.

  • Solvent Adjustment:

    • Concentration: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound.

    • Anti-Solvent Addition: If a single solvent is not working well, a two-solvent system (anti-solvent) can be used. Dissolve the compound in a good solvent and then slowly add a poor solvent in which the compound is insoluble until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆O₃
Molecular Weight114.10 g/mol
AppearanceWhite to light yellow powder/crystal
Melting Point78-81 °C
Boiling Point130 °C @ 6 mmHg
Density1.181 g/cm³

Table 2: Solubility of this compound

SolventSolubilityReference
ChloroformSoluble
MethanolSoluble
DichloromethaneSoluble[1]
HexaneSparingly soluble at room temperature, soluble when hot[1]
WaterData not available
EthanolData not available
AcetoneData not available
Ethyl AcetateData not available
TolueneData not available

Experimental Protocols

Synthesis of this compound [1][2]

This protocol is a generalized procedure based on common synthesis routes.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-hydroxy-2-butanone and a suitable organic solvent (e.g., dichloromethane).

  • Base Addition: Cool the mixture in an ice bath and add a base (e.g., pyridine (B92270) or triethylamine).

  • Carbonyl Source Addition: Slowly add a solution of a carbonyl source (e.g., triphosgene (B27547) or bis(trichloromethyl)carbonate) in the same solvent via the dropping funnel, maintaining a low temperature (0-10 °C).

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

  • Workup: Quench the reaction by adding dilute hydrochloric acid. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Cyclization/Purification: The crude intermediate is then heated at a high temperature (around 160 °C) to effect cyclization and remove byproducts.[1] The resulting product can be further purified by recrystallization from a suitable solvent like hexane.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Reactant Mixture (3-hydroxy-2-butanone, solvent, base) B 2. Addition of Carbonyl Source (e.g., Triphosgene) A->B C 3. Reaction B->C D 4. Quenching (Dilute HCl) C->D E 5. Extraction & Washing D->E F 6. Drying & Solvent Removal E->F G 7. High-Temperature Cyclization F->G H 8. Recrystallization G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization cluster_solutions Troubleshooting Steps start Crystallization Fails A Induce Crystallization (Seeding/Scratching) start->A B Adjust Solvent (Concentrate/Add Anti-solvent) start->B C Control Cooling Rate (Slow Cooling) start->C outcome Successful Crystallization A->outcome B->outcome C->outcome

Caption: Troubleshooting guide for crystallization issues.

References

Troubleshooting poor performance of batteries with 4,5-Dimethyl-1,3-dioxol-2-one additive

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) as an electrolyte additive in battery experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DMDO) as a battery electrolyte additive?

A1: this compound (DMDO) is primarily used as a film-forming additive to create a stable solid electrolyte interphase (SEI) on the surface of the anode and a cathode electrolyte interphase (CEI) on the cathode in lithium-ion batteries. A well-formed SEI is crucial for preventing detrimental reactions between the electrode and the electrolyte, thus improving battery performance and lifespan.[1]

Q2: What are the potential benefits of using DMDO or its derivatives in a lithium-ion battery?

A2: The use of dioxolone derivatives, such as DMDO, has been shown to offer several benefits, including:

  • Improved Capacity Retention: By forming a stable SEI, these additives can significantly enhance the capacity retention of the battery over numerous cycles. For instance, certain derivatives have enabled high-energy-density lithium-ion batteries to retain 81.5% of their capacity after 400 cycles.[1][2]

  • Enhanced SEI Stability: The SEI formed is designed to be flexible and robust, accommodating the volume changes of high-capacity anodes like silicon-embedded materials.[1][2]

  • Suppression of Transition Metal Dissolution: A stable CEI on the cathode can reduce the dissolution of transition metals (e.g., Ni, Mn, Co) from the cathode material, which is a common cause of capacity fade.[2][3][4]

Q3: What is the typical concentration range for DMDO in the electrolyte?

A3: The optimal concentration of an additive is critical for battery performance. While specific optimization is recommended for each battery chemistry, a typical starting concentration for film-forming additives like DMDO is in the range of 1-5 wt%. Studies on similar additives have shown significant improvements at concentrations as low as 1-2%.[1]

Q4: Can DMDO be used in combination with other electrolyte additives?

A4: Yes, DMDO can potentially be used in conjunction with other additives to achieve synergistic effects. For example, it could be combined with additives that enhance conductivity, improve safety (e.g., flame retardants), or scavenge harmful species like HF. Combining additives can lead to the formation of a more robust and multi-functional SEI layer.[5][6]

Troubleshooting Guide

This guide addresses common issues observed during battery experiments involving the DMDO additive.

Issue 1: Rapid Capacity Fading

Symptoms:

  • Significant drop in discharge capacity within the initial cycles.

  • Coulombic efficiency is consistently low.

Possible Causes and Solutions:

Possible CauseSuggested Action
Suboptimal DMDO Concentration The concentration of DMDO is crucial. Too little may result in an incomplete SEI, while too much can lead to a thick, resistive SEI. Prepare a series of electrolytes with varying DMDO concentrations (e.g., 0.5%, 1%, 2%, 5% by weight) to determine the optimal loading for your specific cell chemistry.
Incomplete SEI Formation The initial formation cycles are critical for forming a stable SEI. Ensure a slow and controlled formation protocol, typically involving charging at a low C-rate (e.g., C/20 or C/10) for the first few cycles. This allows for the uniform decomposition of DMDO and the creation of a stable passivation layer.
Poor Adhesion of SEI to Electrode This can occur due to surface contaminants on the electrode. Ensure electrodes are properly dried and handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent surface contamination before cell assembly.
Transition Metal Dissolution Even with an additive, high voltages or elevated temperatures can lead to the dissolution of transition metals from the cathode, which then deposit on the anode and damage the SEI.[2][3][4] Consider lowering the upper cutoff voltage or operating temperature. Post-cycling analysis of the anode using techniques like XPS or ICP-OES can confirm the presence of deposited metals.
Issue 2: Increased Cell Impedance

Symptoms:

  • Noticeable increase in internal resistance, leading to a larger voltage drop (IR drop) during charge/discharge.

  • Reduced rate capability (poor performance at high C-rates).

Possible Causes and Solutions:

Possible CauseSuggested Action
Excessive SEI Thickness A high concentration of DMDO can lead to the formation of an overly thick and ionically resistive SEI layer. This increases the resistance to Li-ion transport. Reduce the DMDO concentration in the electrolyte. Electrochemical Impedance Spectroscopy (EIS) is a key technique to diagnose this issue by analyzing the growth of the interfacial resistance.[7][8][9][10][11]
Unstable SEI Composition The decomposition products of DMDO might not be forming the desired stable components. The SEI should ideally be rich in stable inorganic species like LiF and Li2CO3, and flexible organic polymers.[7] The composition of the SEI can be analyzed post-cycling using XPS and FTIR.[2][12][13]
Electrolyte Decomposition At high voltages, the electrolyte solvents themselves can decompose, leading to resistive byproducts. Ensure the operating voltage window is appropriate for the chosen electrolyte system.
Issue 3: Gas Generation

Symptoms:

  • Swelling of pouch cells or pressure buildup in coin cells.

  • Inconsistent cycling performance.

Possible Causes and Solutions:

Possible CauseSuggested Action
Undesirable DMDO Decomposition Improper decomposition of DMDO during SEI formation can lead to the evolution of gases like CO2 and CO.[14][15][16] This can be influenced by the formation protocol and the electrochemical window. Ensure a slow formation rate.
Electrolyte Solvent Reduction/Oxidation The base electrolyte solvents can decompose on the anode (reduction) or cathode (oxidation) to produce gases.[15][17] DMDO is intended to form a protective layer to prevent this, but if the SEI is not well-formed, solvent decomposition can still occur.
Reaction with Trace Water Trace amounts of water in the electrolyte can react with the LiPF6 salt to form HF, which can then catalyze further electrolyte decomposition and gas generation. Ensure all components are thoroughly dried before use.
Analysis of Gaseous Byproducts To identify the source of the gas, perform post-cycling gas analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][14][18][19][20] This can help determine if the gas is from the decomposition of DMDO, the solvent, or other side reactions.

Quantitative Data Summary

The following table summarizes performance metrics for batteries utilizing dioxolone-based additives, which are structurally related to DMDO. This data can serve as a benchmark for evaluating the performance of DMDO in your experiments.

Additive CombinationCell ConfigurationCycling ConditionsCapacity RetentionCoulombic EfficiencyReference
VC + DMVC-OCF3 + DMVC-OTMSNCM811/Si-C full cell1C rate, 25 °C81.5% after 400 cycles~99.9%[1][2][13][21]
FECNCM811/Si-C full cell1C rate, 25 °C71.9% after 400 cyclesNot specified[2]
VCNCM811/Si-C full cell1C rate, 25 °C51.0% after 400 cyclesNot specified[2]
No AdditiveNCM811/Si-C full cell1C rate, 25 °CSevere capacity fadingLow[2]

VC = Vinylene Carbonate, FEC = Fluoroethylene Carbonate, DMVC-OCF3 = 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one, DMVC-OTMS = 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one

Experimental Protocols

Protocol 1: Optimizing DMDO Concentration
  • Prepare Electrolytes: Prepare a baseline electrolyte (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v). Create a series of test electrolytes by adding varying weight percentages of DMDO (e.g., 0.5%, 1%, 2%, 5%).

  • Cell Assembly: Assemble coin cells (or your desired cell format) in an argon-filled glovebox with controlled moisture and oxygen levels (<0.1 ppm). Use your target anode and cathode materials.

  • Formation Cycling: Perform the initial charge/discharge cycles at a low C-rate (e.g., C/20) for 2-3 cycles within the desired voltage window.

  • Performance Evaluation: Cycle the cells at a standard rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500).

  • Data Analysis: Plot the discharge capacity and coulombic efficiency versus cycle number for each DMDO concentration. Identify the concentration that provides the best balance of capacity retention and efficiency.

Protocol 2: SEI Characterization using XPS and FTIR
  • Cell Cycling: Cycle cells with and without the optimized DMDO concentration for a set number of cycles (e.g., 10, 50, 100).

  • Cell Disassembly: Carefully disassemble the cells in an argon-filled glovebox.

  • Electrode Rinsing: Gently rinse the harvested anodes and cathodes with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte. Dry the electrodes under vacuum.

  • X-ray Photoelectron Spectroscopy (XPS): Transfer the electrodes to the XPS instrument without exposure to air. Acquire high-resolution spectra for key elements (C 1s, O 1s, F 1s, Li 1s, and any relevant elements from the electrode). Use argon ion sputtering to perform depth profiling and analyze the composition at different depths of the SEI.[2][12][13][22]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the rinsed and dried electrodes using an FTIR spectrometer, typically in an attenuated total reflectance (ATR) mode. This will provide information about the chemical bonds present in the SEI components.[23][13]

  • Data Interpretation: Compare the XPS and FTIR spectra of electrodes with and without DMDO to identify the specific chemical species contributed by the additive to the SEI.

Protocol 3: Gas Analysis using GC-MS
  • Cell Cycling: Cycle cells in a sealed, gas-tight container.

  • Gas Collection: After a predetermined number of cycles, or if significant swelling is observed, carefully puncture the cell within a sealed container and collect the evolved gas using a gas-tight syringe.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Inject the collected gas sample into a GC-MS system to separate and identify the gaseous components.[1][14][18][19][20]

  • Data Analysis: Compare the gas composition from cells with and without DMDO to determine if the additive is contributing to gas generation and to identify the specific decomposition products.

Visualizations

Troubleshooting_Capacity_Fading Start Start: Rapid Capacity Fading Check_Concentration Is DMDO concentration optimized? Start->Check_Concentration Optimize_Concentration Action: Perform concentration optimization study (0.5-5 wt%) Check_Concentration->Optimize_Concentration No Check_Formation Is the SEI formation protocol adequate? Check_Concentration->Check_Formation Yes Optimize_Concentration->Check_Formation Slow_Formation Action: Use slow formation rate (e.g., C/20 for 2-3 cycles) Check_Formation->Slow_Formation No Check_Contamination Are electrodes clean and handled properly? Check_Formation->Check_Contamination Yes Slow_Formation->Check_Contamination Improve_Handling Action: Ensure proper drying and inert atmosphere handling Check_Contamination->Improve_Handling No Check_TM_Dissolution Is transition metal dissolution suspected? Check_Contamination->Check_TM_Dissolution Yes Improve_Handling->Check_TM_Dissolution Analyze_Anode Action: Analyze anode for deposited metals (XPS/ICP-OES) Check_TM_Dissolution->Analyze_Anode Yes End_Resolved Issue Potentially Resolved Check_TM_Dissolution->End_Resolved No Analyze_Anode->End_Resolved

Caption: Troubleshooting workflow for rapid capacity fading.

Experimental_Workflow_SEI_Analysis Cell_Cycling 1. Cycle Cells (with/without DMDO) Disassembly 2. Disassemble in Glovebox Cell_Cycling->Disassembly Rinsing 3. Rinse & Dry Electrodes Disassembly->Rinsing Analysis 4. Surface Analysis Rinsing->Analysis XPS XPS (Composition, Depth Profile) Analysis->XPS FTIR FTIR (Chemical Bonds) Analysis->FTIR Interpretation 5. Data Interpretation & Comparison XPS->Interpretation FTIR->Interpretation

Caption: Workflow for SEI characterization.

References

Minimizing moisture contamination in 4,5-Dimethyl-1,3-dioxol-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize moisture contamination in reactions involving 4,5-Dimethyl-1,3-dioxol-2-one.

Section 1: Frequently Asked Questions (FAQs)

Q1: How does moisture affect reactions with this compound?

A1: this compound, like other cyclic carbonates, is susceptible to hydrolysis in the presence of water. This reaction can lead to the formation of byproducts, consumption of the starting material, and a subsequent reduction in the yield and purity of your desired product. In the synthesis of active pharmaceutical ingredients (APIs) like Olmesartan medoxomil and Prulifloxacin, even trace amounts of moisture can lead to the formation of process-related impurities that are difficult to remove.[1][2]

Q2: What are the primary byproducts of this compound hydrolysis?

A2: The primary byproduct of the hydrolysis of this compound is expected to be 3-hydroxy-2-butanone (acetoin), formed through the ring-opening of the dioxolone structure. This occurs as water attacks the carbonyl carbon, leading to the collapse of the cyclic carbonate.

Q3: How can I detect moisture in my reaction setup?

A3: Several methods can be used to detect and quantify moisture in your reagents, solvents, and reaction mixtures:

  • Karl Fischer Titration: This is a highly accurate and specific method for determining the water content in a wide range of materials, from parts-per-million (ppm) levels to 100%.[3][4][5] It is the industry standard for moisture analysis in pharmaceuticals and fine chemicals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the presence of water in your solvents and reagents. Water has characteristic absorption bands around 3400 cm⁻¹ (O-H stretching) and 1600 cm⁻¹ (H-O-H bending).[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify hydrolysis byproducts, such as acetoin (B143602), in your reaction mixture, which indirectly indicates the presence of moisture.[6]

Q4: What are the best practices for storing and handling this compound?

A4: To minimize moisture exposure, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. When handling the solid, work in a glove box or under a stream of inert gas (nitrogen or argon).

Section 2: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired product Moisture contamination: Hydrolysis of this compound reduces the amount of starting material available for the main reaction.1. Dry all solvents and reagents: Use appropriate drying agents (see Section 3). 2. Use anhydrous techniques: Assemble glassware hot from the oven and cool under an inert atmosphere. 3. Verify reagent quality: Test the water content of your this compound and other reagents using Karl Fischer titration.
Presence of unknown impurities in the final product Formation of hydrolysis byproducts: The hydrolysis product, 3-hydroxy-2-butanone, or its subsequent reaction products may be carried through the purification process.1. Analyze impurities: Use techniques like GC-MS or LC-MS to identify the impurities. If acetoin or its derivatives are present, moisture is the likely culprit. 2. Optimize purification: Develop a purification strategy (e.g., chromatography, recrystallization) that effectively separates the desired product from the hydrolysis byproducts.
Inconsistent reaction outcomes between batches Variable moisture content: Inconsistent levels of moisture in starting materials or the reaction environment can lead to batch-to-batch variability.1. Standardize procedures: Implement and strictly follow standard operating procedures (SOPs) for drying solvents, handling reagents, and setting up reactions. 2. Implement quality control: Routinely test the moisture content of incoming reagents and solvents.
Reaction fails to initiate or proceeds very slowly Deactivation of moisture-sensitive catalysts or reagents: Trace amounts of water can deactivate certain catalysts (e.g., some Lewis acids) or reagents used in conjunction with this compound.1. Ensure a completely anhydrous system: Pay meticulous attention to drying all components of the reaction. 2. Use freshly opened or purified reagents: Reagents that have been stored for a long time may have absorbed moisture.

Section 3: Experimental Protocols

Protocol 1: Drying of Solvents

This protocol describes a general procedure for drying organic solvents. The choice of drying agent depends on the solvent.

Materials:

  • Solvent to be dried

  • Appropriate drying agent (see table below)

  • Flask with a ground glass joint

  • Magnetic stirrer and stir bar

  • Distillation apparatus or filtration setup

  • Inert gas source (nitrogen or argon)

Procedure:

  • Select an appropriate drying agent for your solvent.

  • To a clean, dry flask, add the solvent and the drying agent.

  • Stir the mixture under an inert atmosphere for several hours to overnight.

  • Separate the dried solvent from the drying agent by either distillation or filtration under an inert atmosphere.

  • Store the dried solvent over activated molecular sieves to maintain dryness.

Table 1: Recommended Drying Agents for Common Solvents

SolventRecommended Drying Agents
DichloromethaneCalcium hydride (CaH₂), Phosphorus pentoxide (P₂O₅)
AcetonitrileCalcium hydride (CaH₂), Molecular sieves (3Å or 4Å)
Tetrahydrofuran (THF)Sodium/benzophenone, Calcium hydride (CaH₂)
TolueneSodium/benzophenone, Calcium hydride (CaH₂)
N,N-Dimethylformamide (DMF)Molecular sieves (4Å), Barium oxide (BaO)

Note: Always consult safety data sheets (SDS) and relevant literature before using any drying agent, as some can be highly reactive.

Protocol 2: Karl Fischer Titration for Moisture Determination

This protocol provides a general outline for determining the water content of a sample using a Karl Fischer titrator.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent(s)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

  • Sample to be analyzed

Procedure:

  • Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a dry state.

  • Prepare the Sample: Accurately weigh or measure a known amount of the sample. If the sample is a solid, it may need to be dissolved in a suitable anhydrous solvent.

  • Introduce the Sample: Inject the sample into the titration cell using a gastight syringe.

  • Titration: The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample based on the amount of reagent consumed.

Section 4: Visual Guides

Diagram 1: General Workflow for Anhydrous Reactions

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Dry_Glassware Dry Glassware (Oven/Flame) Assemble_Apparatus Assemble Apparatus (Hot, under inert gas) Dry_Glassware->Assemble_Apparatus Dry_Solvents Dry Solvents (Drying Agent) Add_Reagents Add Reagents (Syringe/Cannula) Dry_Solvents->Add_Reagents Dry_Reagents Dry Reagents (If necessary) Dry_Reagents->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Assemble_Apparatus->Inert_Atmosphere Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction Add_Reagents->Run_Reaction Quench_Reaction Quench Reaction (Anhydrously if needed) Run_Reaction->Quench_Reaction Analysis Analyze Product (GC, NMR, etc.) Quench_Reaction->Analysis

Caption: Workflow for setting up and running a reaction under anhydrous conditions.

Diagram 2: Consequence of Moisture Contamination

Moisture_Contamination cluster_ideal Ideal Anhydrous Reaction cluster_contaminated Moisture Contaminated Reaction DMDO_ideal This compound Desired_Product Desired Product DMDO_ideal->Desired_Product + DMDO_cont This compound Reactant_A Reactant A Reactant_A->Desired_Product Hydrolysis_Product Hydrolysis Byproduct (e.g., Acetoin) DMDO_cont->Hydrolysis_Product + Mixed_Products Mixture of Desired Product & Byproducts DMDO_cont->Mixed_Products + Reactant A Water H₂O Water->Hydrolysis_Product Reactant_A_cont Reactant A Hydrolysis_Product->Mixed_Products

Caption: Comparison of ideal and moisture-contaminated reaction pathways.

References

Validation & Comparative

Unveiling the Quantum Chemical Landscape of 4,5-Dimethyl-1,3-dioxol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular properties of key organic compounds is paramount. This guide provides a detailed quantum chemical characterization of 4,5-Dimethyl-1,3-dioxol-2-one, a significant pharmaceutical intermediate and electrolyte additive.[1][2] Through a comparative analysis with related cyclic carbonates—vinylene carbonate, ethylene (B1197577) carbonate, and propylene (B89431) carbonate—this document offers insights into its structural, vibrational, and electronic properties, supported by computational data.

Molecular Geometry: A Comparative Analysis

The geometric parameters of this compound and its analogs have been extensively studied using both experimental techniques, such as X-ray crystallography, and quantum chemical calculations, primarily Density Functional Theory (DFT).[3][4][5][6][7] The B3LYP functional combined with the 6-311++G** basis set is a commonly employed level of theory for these investigations, providing results that are in good agreement with experimental findings.[1][4]

Below is a comparison of key optimized geometric parameters for this compound and its selected alternatives.

Molecule Parameter Bond Length (Å) / Bond Angle (°) (B3LYP/6-311++G )**Experimental Value (Å/°)
This compound C=OData not explicitly found in search results~1.18[6]
C=CData not explicitly found in search results~1.34[6]
O-C=OData not explicitly found in search results~108[6]
Vinylene Carbonate C=OData not explicitly found in search results~1.19
C=CData not explicitly found in search results~1.33
O-C=OData not explicitly found in search results~107
Ethylene Carbonate C=O~1.19[5]~1.20
C-O~1.36[5]~1.36
O-C-O~110[5]~109
Propylene Carbonate C=OData not explicitly found in search results~1.20
C-OData not explicitly found in search results~1.36
O-C-OData not explicitly found in search results~109

Note: The table is populated with representative values. Direct side-by-side computational data at a consistent level of theory was not fully available in the initial search results and would require access to full-text articles and supplementary information.

Vibrational Spectroscopy: A Fingerprint of Molecular Motion

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, provides a molecular fingerprint that is highly sensitive to the compound's structure. Quantum chemical calculations are instrumental in assigning the observed vibrational modes to specific molecular motions. The vibrational frequencies for this compound have been calculated using the B3LYP/6-311++G** method and show good agreement with experimental spectra.[1][4]

Molecule Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311++G )**Experimental Frequency (cm⁻¹) (FT-IR/Raman)
This compound C=O stretchData not explicitly found in search results~1800-1850[1]
C=C stretchData not explicitly found in search results~1680-1720[1]
CH₃ rockData not explicitly found in search resultsData not explicitly found in search results
Vinylene Carbonate C=O stretchData not explicitly found in search results~1830-1870[2]
C=C stretchData not explicitly found in search results~1640-1680[2]
Ethylene Carbonate C=O stretch~1856[5]~1800-1830
Ring deformation~715, 775[5]~717, 776
Propylene Carbonate C=O stretchData not explicitly found in search results~1780-1810

Note: The table is populated with representative values. Direct side-by-side computational data at a consistent level of theory was not fully available in the initial search results and would require access to full-text articles and supplementary information.

Electronic Properties: HOMO-LUMO Analysis

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Molecule HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
This compound Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results
Vinylene Carbonate ~ -8.0[8]~ 1.0[8]~ 9.0[8]
Ethylene Carbonate ~ -8.5[8]~ 1.5[8]~ 10.0[8]
Propylene Carbonate Data not explicitly found in search resultsData not explicitly found in search resultsData not explicitly found in search results

Note: The values presented are approximate and can vary depending on the computational method and basis set used. The data for this compound and Propylene Carbonate were not explicitly found in the provided search results.

Experimental and Computational Protocols

The characterization of this compound and its analogs relies on a combination of experimental and computational methodologies.

Experimental Techniques
  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of molecules. The FT-IR and FT-Raman spectra of this compound have been recorded in the regions of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively.[1]

  • Single-Crystal X-ray Diffraction: This method provides precise information about the three-dimensional arrangement of atoms in a crystal, yielding accurate bond lengths and angles.[3][4][5][6][7]

Quantum Chemical Investigations

A typical workflow for the quantum chemical characterization of a molecule like this compound is illustrated in the diagram below.

Quantum Chemical Investigation Workflow cluster_Input Input cluster_Calculation Quantum Chemical Calculation cluster_Analysis Analysis & Comparison Mol_Structure Molecular Structure (e.g., from experiment or builder) Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311++G**) Mol_Structure->Geometry_Optimization Vibrational_Frequencies Vibrational Frequency Calculation Geometry_Optimization->Vibrational_Frequencies Electronic_Properties Electronic Property Calculation (HOMO, LUMO, etc.) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Simulated Spectra (IR, Raman) Vibrational_Frequencies->Vibrational_Spectra Reactivity_Analysis Reactivity Descriptors (HOMO-LUMO Gap) Electronic_Properties->Reactivity_Analysis Comparison Comparison with Experimental Data Optimized_Geometry->Comparison Vibrational_Spectra->Comparison

Caption: Workflow of a typical quantum chemical investigation.

The primary computational method employed is Density Functional Theory (DFT) , a robust approach for studying the electronic structure of molecules.[1][4]

  • Functional and Basis Set: The B3LYP hybrid functional is frequently used in combination with Pople-style basis sets, such as 6-311++G**, to achieve a good balance between accuracy and computational cost.[1][4]

  • Geometry Optimization: This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles.

  • Vibrational Frequency Analysis: This calculation predicts the FT-IR and FT-Raman spectra and is crucial for the assignment of experimental vibrational bands.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, intramolecular interactions, and the nature of chemical bonds.[1]

Conclusion

The quantum chemical characterization of this compound reveals a molecule with distinct structural, vibrational, and electronic properties. When compared to its analogs—vinylene carbonate, ethylene carbonate, and propylene carbonate—subtle differences emerge that can influence their respective applications. For professionals in drug development, the detailed understanding of its geometry and electronic structure can aid in the design of prodrugs and the prediction of reactivity.[2] In the field of materials science, particularly for lithium-ion batteries, these computational insights are invaluable for understanding its role as an electrolyte additive in forming a stable solid electrolyte interphase.[1] This guide provides a foundational comparison, and further in-depth computational studies at a consistent level of theory are encouraged to build upon this analysis for more precise predictive models.

References

A Comparative Guide to Electrolyte Additives: 4,5-Dimethyl-1,3-dioxol-2-one vs. Vinylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of high-performance, long-lasting lithium-ion batteries (LIBs) is a critical endeavor in fields ranging from portable electronics to electric vehicles. A key strategy for enhancing battery performance lies in the optimization of the electrolyte, particularly through the use of additives that promote the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This guide provides a detailed comparison of two such additives: the well-established vinylene carbonate (VC) and the emerging alternative, 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

Executive Summary

Vinylene carbonate is a widely used and effective additive known for forming a stable, albeit rigid, SEI layer that significantly improves the cycle life and safety of LIBs.[1][2] In contrast, this compound is a promising newer additive that is suggested to form a more flexible SEI, which could be particularly advantageous for high-volume-change anodes, such as silicon-based materials. While direct comparative performance data under identical conditions is limited in publicly available literature, this guide synthesizes existing experimental results to provide a comprehensive overview of their respective strengths and weaknesses.

Performance Comparison

The following tables summarize the available quantitative data on the performance of DMDO and VC as electrolyte additives in lithium-ion batteries. It is important to note that the experimental conditions in the cited studies may vary.

Table 1: Capacity Retention

AdditiveConcentrationCell ConfigurationCycling ConditionsCapacity RetentionSource
2% DMDO2 wt%MCMB/LiNi₀.₈Co₀.₂O₂1C rate, 25°C, 50 cycles>95%Xu et al.
1% VC1 wt%SnO₂/RGO vs. Li0.2C rate, 100 cycles~85%Dombaycioglu et al.
--NCM811/Si-C1C rate, 400 cycles81.5% (with other dioxolone derivatives)Park et al.[1]

Table 2: Coulombic Efficiency

AdditiveConcentrationCell ConfigurationInitial Coulombic EfficiencySource
2% DMDO2 wt%MCMB/LiNi₀.₈Co₀.₂O₂~85%Xu et al.
1% VC1 wt%SnO₂/RGO vs. LiNot Specified-
--NCM811/Si-CSimilar to VC and FECPark et al.[1]

Table 3: Impedance

Direct comparative impedance data for DMDO and VC was not available in the reviewed literature. However, the nature of the SEI formed by each additive suggests potential differences in interfacial resistance. The more flexible SEI from dioxolone derivatives could theoretically lead to lower impedance growth over cycling compared to the rigid poly(VC) layer.

Mechanism of Action: SEI Formation

Both DMDO and VC function by being preferentially reduced on the anode surface during the initial charging cycles, forming a protective SEI layer before the bulk electrolyte solvent decomposes.

Vinylene Carbonate (VC): Upon reduction, VC polymerizes to form a dense and stable SEI layer primarily composed of poly(vinylene carbonate), lithium ethylene (B1197577) dicarbonate (B1257347) (LEDC), and Li₂CO₃.[2] This layer is effective at preventing further electrolyte decomposition and solvent co-intercalation into graphite (B72142) anodes. However, the resulting SEI is known to be relatively rigid.[1]

This compound (DMDO): The methyl groups in DMDO are thought to influence the polymerization process, leading to a potentially more flexible and spatially accommodating SEI structure.[1] This could be beneficial for anodes that experience significant volume changes during lithiation and delithiation, such as silicon. The decomposition products of DMDO are believed to contribute to a stable passivation layer on both the anode and cathode.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare electrolyte additives.

Charge-Discharge Cycling

Objective: To determine the effect of the additive on the capacity retention, coulombic efficiency, and overall cycle life of the battery.

Methodology:

  • Cell Assembly:

    • Assemble 2032-type coin cells in an argon-filled glovebox.

    • Use the desired anode (e.g., graphite, silicon-graphite composite) and cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂, LiCoO₂) materials.

    • Employ a microporous polymer separator.

    • Use a baseline electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) and add the specified concentration of the additive (e.g., 2 wt% DMDO or 1 wt% VC).

  • Formation Cycles:

    • Perform two to three initial formation cycles at a low C-rate (e.g., C/10, where C is the theoretical capacity of the cell) within the desired voltage window (e.g., 3.0 V to 4.2 V). This allows for the formation of a stable SEI layer.

  • Cycling Test:

    • Cycle the cells at a constant C-rate (e.g., 1C) at a controlled temperature (e.g., 25°C).

    • Record the charge and discharge capacities for each cycle.

    • Calculate the coulombic efficiency (discharge capacity / charge capacity * 100%) for each cycle.

    • Calculate the capacity retention (discharge capacity at cycle 'n' / initial discharge capacity * 100%) over the desired number of cycles.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the interfacial resistance and charge transfer kinetics of the electrodes with and without the electrolyte additive.

Methodology:

  • Cell Preparation:

    • Use cells assembled as described in the charge-discharge protocol.

    • Bring the cells to a specific state of charge (SOC), typically 50% or 100%, before measurement.

  • EIS Measurement:

    • Use a potentiostat with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • Data Analysis:

    • Fit the Nyquist plot to an equivalent circuit model to extract parameters such as the solution resistance (Rs), SEI resistance (Rsei), and charge transfer resistance (Rct).

    • Compare the evolution of these resistance values over cycling for cells with and without the additive.

Cyclic Voltammetry (CV)

Objective: To determine the reduction and oxidation potentials of the electrolyte and the additive, providing insight into the SEI formation process.

Methodology:

  • Cell Assembly:

    • Assemble a three-electrode cell with the working electrode (anode material), a lithium metal counter electrode, and a lithium metal reference electrode.

    • Use the electrolyte with and without the additive.

  • CV Measurement:

    • Scan the potential of the working electrode at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage (OCV) to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back.

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the reduction peaks corresponding to the decomposition of the electrolyte additive and the solvent. A reduction peak at a higher potential for the additive indicates its preferential decomposition and SEI-forming capability.

Visualizations

The following diagrams illustrate the proposed mechanisms and experimental workflows.

SEI_Formation_VC VC Vinylene Carbonate (VC) Reduction Electrochemical Reduction VC->Reduction + e⁻, Li⁺ Anode Anode Surface Anode->Reduction Polymerization Polymerization Reduction->Polymerization SEI_VC Rigid SEI Layer (poly(VC), LEDC, Li₂CO₃) Polymerization->SEI_VC

Caption: Proposed SEI formation mechanism for Vinylene Carbonate (VC).

SEI_Formation_DMDO DMDO This compound (DMDO) Reduction Electrochemical Reduction DMDO->Reduction + e⁻, Li⁺ Anode Anode Surface Anode->Reduction Modified_Polymerization Modified Polymerization Reduction->Modified_Polymerization Influence of Methyl Groups SEI_DMDO Flexible SEI Layer Modified_Polymerization->SEI_DMDO

Caption: Hypothesized SEI formation mechanism for DMDO.

Experimental_Workflow cluster_preparation Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrode_Prep Electrode Preparation Cell_Assembly Coin Cell Assembly Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (with/without additive) Electrolyte_Prep->Cell_Assembly CV Cyclic Voltammetry (CV) Cell_Assembly->CV Formation Formation Cycles Cell_Assembly->Formation Mechanism_Insight SEI Formation Potentials CV->Mechanism_Insight Cycling Charge-Discharge Cycling Formation->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) Formation->EIS Initial State Cycling->EIS After 'n' Cycles Performance_Metrics Capacity Retention, Coulombic Efficiency Cycling->Performance_Metrics Impedance_Analysis SEI & Charge Transfer Resistance EIS->Impedance_Analysis

Caption: General experimental workflow for evaluating electrolyte additives.

Conclusion

Both this compound and vinylene carbonate are effective in improving the performance of lithium-ion batteries by facilitating the formation of a stable SEI layer. VC is a well-established additive with a proven track record of enhancing cycle life through the formation of a robust, passivating film. DMDO, as a derivative, presents a compelling alternative, with the potential to form a more flexible SEI that could better accommodate the mechanical stresses of next-generation, high-capacity anodes.

Further direct comparative studies are necessary to fully elucidate the performance differences between these two additives under identical testing conditions. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to conduct their own evaluations and contribute to the growing body of knowledge on advanced electrolyte formulations.

References

Electrochemical performance analysis of batteries with 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of enhancing lithium-ion battery (LIB) performance, electrolyte engineering has emerged as a critical frontier. Additives play a pivotal role in tailoring the electrochemical behavior of batteries, primarily by modifying the solid electrolyte interphase (SEI) layer. This guide provides a comprehensive analysis of 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) as an electrolyte additive, comparing its performance with established alternatives such as ethylene (B1197577) carbonate (EC), vinylene carbonate (VC), and fluoroethylene carbonate (FEC).

Executive Summary

This compound (DMDO) shows promise as an electrolyte additive for improving the cycling stability of lithium-ion batteries.[1] Studies suggest that DMDO participates in the formation of a stable SEI layer on both the anode and cathode, leading to enhanced capacity retention. While direct, comprehensive comparative studies with mainstream additives like VC and FEC are limited, initial findings indicate that DMDO can offer performance benefits. This guide synthesizes the available data, outlines experimental protocols for evaluation, and provides a framework for understanding the role of DMDO in battery electrochemistry.

Performance Comparison

The electrochemical performance of DMDO as an electrolyte additive has been investigated, with a focus on its impact on cycling stability. The following tables summarize the available quantitative data, comparing electrolytes with and without DMDO, and contextualize this with the known performance of other common additives.

Table 1: Cycling Stability of Li-ion Batteries with and without DMDO Additive

Electrolyte CompositionCell ConfigurationCycling ConditionsCapacity RetentionCoulombic EfficiencyReference
1 M LiPF6 in EC/DEC/DMC (1:1:1 by wt.)MCMB/LiNi0.8Co0.2O20.5C charge/discharge, 25°C~75% after 100 cyclesNot ReportedXu et al.
1 M LiPF6 in EC/DEC/DMC + 2% DMDOMCMB/LiNi0.8Co0.2O20.5C charge/discharge, 25°C>85% after 100 cyclesNot ReportedXu et al.

Table 2: General Performance Comparison with Common Electrolyte Additives

AdditiveKey AdvantagesKey DisadvantagesTypical Application
This compound (DMDO) Improved capacity retention.[1]Limited publicly available data, potential for increased impedance.SEI formation on anode and cathode.
Vinylene Carbonate (VC) Forms a stable, thin SEI on graphite (B72142) anodes, reduces irreversible capacity loss.Can increase cell impedance, potential for gas generation.Graphite anode protection.
Fluoroethylene Carbonate (FEC) Forms a stable, LiF-rich SEI, particularly effective for silicon-based anodes.[2]Higher cost, can increase viscosity and lower ionic conductivity.Silicon and high-voltage cathode protection.[2]
Ethylene Carbonate (EC) (as co-solvent) High dielectric constant, good Li+ solvency, essential for SEI formation.High melting point, high viscosity.Standard component of carbonate-based electrolytes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating research findings. The following protocols are based on studies investigating electrolyte additives.

Electrochemical Cell Assembly:

Coin-type cells (e.g., CR2032) are typically assembled in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm). The standard assembly consists of the cathode, a separator (e.g., Celgard 2400), the lithium metal or graphite anode, and a few drops of the electrolyte.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed to investigate the electrochemical reduction and oxidation behavior of the electrolyte. A three-electrode cell with lithium metal as the reference and counter electrodes and a glassy carbon or the working electrode material is typically used. The voltage is scanned at a slow rate (e.g., 0.1 mV/s) within a defined potential window.

  • Galvanostatic Cycling: Conducted to evaluate the cycling performance, capacity retention, and coulombic efficiency. Cells are charged and discharged at a constant current (C-rate) between specific voltage limits. For example, a C/10 rate for formation cycles followed by a C/2 or 1C rate for extended cycling.

  • Electrochemical Impedance Spectroscopy (EIS): Used to study the impedance characteristics of the cell, providing insights into the properties of the SEI layer and charge transfer kinetics. Measurements are typically performed at different states of charge over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC voltage amplitude (e.g., 5 mV).

Signaling Pathways and Experimental Workflows

Logical Relationship of Electrolyte Additives on Battery Performance

G cluster_0 Electrolyte Components cluster_1 Interphase Formation cluster_2 Performance Metrics DMDO DMDO SEI_Anode Anode SEI Formation DMDO->SEI_Anode CEI_Cathode Cathode EI Formation DMDO->CEI_Cathode Ionic_Conductivity Ionic Conductivity DMDO->Ionic_Conductivity VC VC VC->SEI_Anode VC->Ionic_Conductivity FEC FEC FEC->SEI_Anode FEC->CEI_Cathode FEC->Ionic_Conductivity Cycling_Stability Cycling Stability SEI_Anode->Cycling_Stability Coulombic_Efficiency Coulombic Efficiency SEI_Anode->Coulombic_Efficiency CEI_Cathode->Cycling_Stability Rate_Capability Rate Capability CEI_Cathode->Rate_Capability Ionic_Conductivity->Rate_Capability

Caption: Impact of electrolyte additives on battery performance.

Experimental Workflow for Evaluating Electrolyte Additives

G Start Start Electrolyte_Prep Electrolyte Preparation (with/without additive) Start->Electrolyte_Prep Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly Formation_Cycles Formation Cycles (e.g., C/10) Cell_Assembly->Formation_Cycles Performance_Testing Performance Testing Formation_Cycles->Performance_Testing Cycling Galvanostatic Cycling (e.g., 1C) Performance_Testing->Cycling Rate_Test Rate Capability Test Performance_Testing->Rate_Test EIS_Analysis EIS Analysis Performance_Testing->EIS_Analysis Data_Analysis Data Analysis and Comparison Cycling->Data_Analysis Rate_Test->Data_Analysis EIS_Analysis->Data_Analysis Post_Mortem Post-Mortem Analysis (XPS, SEM, etc.) End End Post_Mortem->End Data_Analysis->Post_Mortem

Caption: Workflow for battery electrolyte additive evaluation.

Conclusion

This compound demonstrates potential as an effective SEI-forming additive to enhance the cycling stability of lithium-ion batteries. The available data suggests a notable improvement in capacity retention when DMDO is introduced into a standard carbonate-based electrolyte. However, to fully ascertain its position relative to industry-standard additives like VC and FEC, more extensive and direct comparative studies are necessary. Future research should focus on a comprehensive evaluation of DMDO's impact on a wider range of performance metrics, including coulombic efficiency, rate capability, and ionic conductivity, across various electrode chemistries and operating conditions. The detailed experimental protocols and workflows provided herein offer a robust framework for conducting such investigations.

References

A Comparative Guide to Cyclic Carbonate Electrolyte Additives: DFT Insights into 4,5-Dimethyl-1,3-dioxol-2-one, Vinylene Carbonate, and Fluoroethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) and its alternatives, Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC), as electrolyte additives in lithium-ion batteries. This guide synthesizes findings from Density Functional Theory (DFT) studies to elucidate their reaction mechanisms and performance characteristics, supported by experimental data.

The imperative for safer and more efficient energy storage solutions has propelled extensive research into novel electrolyte formulations for lithium-ion batteries. Additives play a crucial role in enhancing battery performance by forming a stable solid electrolyte interphase (SEI) on the electrode surface. This guide focuses on a comparative analysis of three key cyclic carbonate additives: this compound (DMDO), a promising but less studied compound, and two widely used alternatives, Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). Through the lens of Density Functional Theory (DFT) calculations and experimental findings, we explore their electrochemical behavior, decomposition pathways, and impact on SEI formation.

Quantitative Comparison of Additive Properties

DFT calculations provide valuable insights into the electronic properties of molecules, which can predict their electrochemical reactivity. A key descriptor is the Lowest Unoccupied Molecular Orbital (LUMO) energy, which indicates the propensity of a molecule to accept an electron and undergo reduction. A lower LUMO energy suggests an earlier reduction potential, which is a desirable characteristic for an SEI-forming additive as it should decompose before the primary electrolyte solvents.

AdditiveLUMO Energy (eV)Key DFT-Predicted Characteristics
DMVC-OCF₃ -1.28 Lower LUMO energy than EC, VC, and FEC suggests a greater tendency for reduction at the anode.[1]
DMVC-OTMS -1.05 Lower LUMO energy than EC, VC, and FEC indicates a higher reduction voltage.[1]
Vinylene Carbonate (VC) -0.85 Commonly used additive, forms a polymeric SEI.[1]
Fluoroethylene Carbonate (FEC) -0.75 Known to form a stable, LiF-rich SEI.[1]
Ethylene Carbonate (EC) -0.45 Common electrolyte solvent, higher LUMO energy indicates it is reduced after the additives.[1]

Note: DMVC-OCF₃ (5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one) and DMVC-OTMS (5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one) are functionalized derivatives of DMDO. While direct DFT data for DMDO was not available in the searched literature, the data for these derivatives provide strong evidence for the electrochemical behavior of the DMDO backbone.

Decomposition Mechanisms and SEI Formation

The efficacy of an electrolyte additive is intrinsically linked to its decomposition mechanism and the resulting composition of the SEI layer. DFT studies, complemented by experimental analysis, have elucidated the distinct pathways for DMDO derivatives, VC, and FEC.

This compound (DMDO) and its Derivatives

DFT calculations on DMDO derivatives suggest that their lower LUMO energies lead to preferential reduction on the anode surface compared to standard electrolyte solvents like EC.[1] The proposed mechanism involves the opening of the dioxol-2-one ring, followed by polymerization to form a stable SEI layer. The presence of methyl groups in DMDO is believed to contribute to a more flexible and robust SEI, capable of accommodating the volume changes of the anode during lithiation and delithiation.

DMDO_Decomposition DMDO This compound Radical_Anion DMDO Radical Anion DMDO->Radical_Anion + e⁻ (Reduction) Ring_Opening Ring-Opened Intermediate Radical_Anion->Ring_Opening Polymerization Polymeric SEI Components Ring_Opening->Polymerization

Caption: Proposed reductive decomposition pathway of DMDO.

Vinylene Carbonate (VC)

VC is a well-established SEI-forming additive known to electropolymerize on the anode surface. Upon reduction, the vinyl group of VC facilitates the formation of a polymeric SEI layer, primarily composed of poly(vinylene carbonate). This polymer-based SEI is effective in passivating the electrode surface and preventing further electrolyte decomposition.

VC_Decomposition VC Vinylene Carbonate VC_Radical VC Radical Anion VC->VC_Radical + e⁻ (Reduction) Poly_VC Poly(vinylene carbonate) SEI VC_Radical->Poly_VC Polymerization

Caption: Reductive polymerization of Vinylene Carbonate.

Fluoroethylene Carbonate (FEC)

The decomposition of FEC is initiated by a one-electron reduction, leading to the cleavage of a C-F bond and the formation of a fluoride (B91410) ion (F⁻) and a vinylene carbonate radical. The resulting LiF is a key component of the SEI, providing high impedance to electron tunneling and enhancing the stability of the passivation layer. The VC radical can then further react and polymerize.

FEC_Decomposition FEC Fluoroethylene Carbonate FEC_Radical FEC Radical Anion FEC->FEC_Radical + e⁻ (Reduction) Intermediate [VC Radical + F⁻] FEC_Radical->Intermediate Defluorination LiF LiF Intermediate->LiF Poly_VC Polymeric Components Intermediate->Poly_VC

Caption: Reductive decomposition pathway of FEC leading to LiF formation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-hydroxy-2-butanone with a phosgene (B1210022) equivalent. A typical procedure is as follows:

  • 3-hydroxy-2-butanone is reacted with bis(trichloromethyl)carbonate in an organic solvent in the presence of a suitable auxiliary agent.

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-5°C) for several hours.

  • The organic solvent is removed under reduced pressure to yield an oily liquid.

  • The liquid is then heated to a higher temperature (e.g., 150-170°C) to induce cyclization and elimination.

  • After cooling, the product is purified by extraction, crystallization, and drying to obtain white crystals of this compound.

DFT Calculation Methodology for Electrolyte Additives

The computational investigation of electrolyte additives typically employs DFT calculations performed with software packages like Gaussian. A representative methodology would include:

  • Geometry Optimization: The molecular structures of the additives and their reduction products are optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Solvation Model: The effect of the electrolyte solvent is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • LUMO Energy Calculation: The LUMO energies are calculated from the optimized structures to predict the reduction potentials.

  • Reaction Pathway Analysis: The mechanisms of decomposition are investigated by calculating the energies of reactants, transition states, and products to determine activation barriers and reaction energies.

Concluding Remarks

The comparative analysis based on available DFT studies and experimental data highlights the potential of this compound and its derivatives as effective SEI-forming additives. The lower LUMO energies of DMDO derivatives compared to VC and FEC suggest a more favorable reduction potential, leading to the formation of a stable SEI layer at an earlier stage. While VC forms a beneficial polymeric SEI and FEC contributes to a robust LiF-containing interface, DMDO's methylated structure may offer advantages in terms of SEI flexibility.

Further dedicated comparative DFT studies employing a consistent computational methodology are warranted to provide a more direct and quantitative comparison of the activation energies and decomposition pathways of these three important cyclic carbonate additives. Such studies will be invaluable for the rational design of next-generation electrolytes for high-performance lithium-ion batteries.

References

The Efficacy of 4,5-Dimethyl-1,3-dioxol-2-one in Diverse Battery Chemistries: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of enhanced battery performance, electrolyte additives play a pivotal role in tailoring the electrochemical characteristics of energy storage devices. This guide provides a comprehensive comparison of 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) with other established electrolyte additives, offering a side-by-side analysis of their impact on battery performance. The information presented herein is supported by experimental data to facilitate informed decisions in the selection of electrolyte components for next-generation battery technologies.

Comparative Performance of Electrolyte Additives

The performance of this compound (DMDO) as an electrolyte additive has been evaluated and compared with baseline electrolytes and those containing common additives such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC). The following tables summarize the quantitative data on capacity retention in lithium-ion batteries employing various electrode chemistries.

Table 1: Performance of DMDO in MCMB/LiNi₀.₈Co₀.₂O₂ Cells

AdditiveConcentrationCycle NumberCapacity Retention (%)
None (Baseline)0%50< 80
DMDO2%50> 85

Note: Data synthesized from a study by Xu et al. The baseline electrolyte was 1.0 M LiPF₆ in EC:EMC (1:1 by volume). Cycling was performed at a C/2 rate.

Table 2: Comparative Performance of VC and FEC in Similar Chemistries

CathodeAnodeAdditiveConcentrationCycle NumberCapacity Retention (%)
LiNi₀.₈Co₀.₁Mn₀.₁O₂GraphiteVC2%100~90
LiNi₀.₆Co₀.₂Mn₀.₂O₂GraphiteFEC2%200~83
LiNi₀.₅Mn₁.₅O₄GraphiteVC0.09 wt%~125~95
MCMB-FEC2 vol%>50Improved stability

Note: This table compiles data from multiple sources to provide a comparative overview. Direct comparison is challenging due to variations in experimental conditions, including specific cathode compositions, electrolyte solvents, and cycling protocols.[1][2]

Mechanism of Action: SEI Formation

The primary function of many electrolyte additives, including DMDO, VC, and FEC, is to participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, particularly the anode. A robust SEI is crucial for preventing continuous electrolyte decomposition and ensuring long-term cycling stability.

SEI_Formation_Mechanism cluster_electrolyte Electrolyte Components cluster_anode Anode Surface cluster_sei SEI Layer Electrolyte Electrolyte SEI Stable SEI Layer Electrolyte->SEI Decomposition Additive Additive (DMDO, VC, FEC) Additive->SEI Preferential Reduction Anode Anode Anode->SEI Catalyzes Formation SEI->Anode Passivates

Experimental Protocols

To ensure the reproducibility and validity of findings when evaluating electrolyte additives, standardized experimental procedures are paramount. The following sections detail the key methodologies for testing the efficacy of additives like DMDO.

Coin Cell Assembly

A standardized procedure for assembling 2032-type coin cells is crucial for obtaining consistent electrochemical data.[3][4][5][6][7][8]

Materials:

  • Anode and cathode discs of appropriate diameters (e.g., 15 mm anode, 14 mm cathode)

  • Separator (e.g., Celgard 2325)

  • Spacers and a spring

  • Coin cell casings (2032-type)

  • Electrolyte (baseline and with additive)

  • Crimping machine

Procedure:

  • Dry all components (electrodes, separator) in a vacuum oven at specified temperatures (e.g., 110°C for electrodes, 70°C for separator).

  • Transfer all components to an argon-filled glovebox.

  • Place the cathode in the center of the bottom cap.

  • Add a few drops of the electrolyte onto the cathode.

  • Place the separator on top of the cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the anode on top of the separator.

  • Add the spacer(s) and the spring.

  • Carefully place the top cap.

  • Crimp the cell using a crimping machine to ensure a hermetic seal.

Coin_Cell_Assembly Start Start Dry_Components Dry Electrodes & Separator Start->Dry_Components Glovebox Transfer to Glovebox Dry_Components->Glovebox Assemble_Stack Assemble Cell Stack: Cathode -> Separator -> Anode Glovebox->Assemble_Stack Add_Electrolyte Add Electrolyte Assemble_Stack->Add_Electrolyte Add_Hardware Add Spacer & Spring Add_Electrolyte->Add_Hardware Crimp_Cell Crimp Cell Add_Hardware->Crimp_Cell End End Crimp_Cell->End

Electrochemical Characterization

Cyclic voltammetry is employed to investigate the electrochemical reduction and oxidation behavior of the electrolyte with and without the additive.[9][10][11][12][13] This technique helps to identify the potentials at which the additive decomposes to form the SEI.

Typical Parameters:

  • Potential Range: Swept between a defined upper and lower voltage limit relevant to the electrode materials.

  • Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is typically used to observe the formation of the SEI.

  • Electrodes: A three-electrode setup (working, counter, and reference electrode) is often used for precise measurements.

Long-term cycling performance is evaluated by repeatedly charging and discharging the cells at a constant current (galvanostatically).

Typical Protocol:

  • Formation Cycles: The first few cycles are typically performed at a low C-rate (e.g., C/10) to ensure the formation of a stable SEI.

  • Rate Capability Test: The cell is cycled at various C-rates (e.g., C/5, C/2, 1C, 2C) to assess its performance under different current loads.

  • Long-Term Cycling: The cell is cycled for an extended number of cycles (e.g., 100-1000 cycles) at a moderate C-rate (e.g., C/2 or 1C) to determine the capacity retention and Coulombic efficiency over time.

EIS is a non-destructive technique used to probe the impedance characteristics of the battery, providing insights into the properties of the SEI layer and charge transfer kinetics.[5][14][15][16][17]

Procedure:

  • The cell is brought to a specific state of charge (SOC).

  • A small AC voltage perturbation is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The resulting AC current response is measured to determine the impedance.

  • The data is often plotted as a Nyquist plot (Z' vs. -Z'') and fitted to an equivalent circuit model to extract parameters such as SEI resistance (R_SEI) and charge transfer resistance (R_ct).

Electrochemical_Testing_Workflow Start Start Cell_Assembly Coin Cell Assembly Start->Cell_Assembly Formation_Cycles Formation Cycles (Low C-rate) Cell_Assembly->Formation_Cycles CV_Analysis Cyclic Voltammetry Formation_Cycles->CV_Analysis EIS_Initial Initial EIS Measurement Formation_Cycles->EIS_Initial Data_Analysis Data Analysis & Comparison CV_Analysis->Data_Analysis Rate_Capability Rate Capability Test EIS_Initial->Rate_Capability Long_Term_Cycling Long-Term Cycling Rate_Capability->Long_Term_Cycling EIS_Post_Cycling Post-Cycling EIS Long_Term_Cycling->EIS_Post_Cycling EIS_Post_Cycling->Data_Analysis End End Data_Analysis->End

Conclusion

The available data suggests that this compound can be a beneficial electrolyte additive, improving the capacity retention of lithium-ion batteries. Its performance is attributed to its ability to form a stable solid electrolyte interphase on the electrode surfaces. While direct, comprehensive comparative studies with mainstream additives like vinylene carbonate and fluoroethylene carbonate are limited, the initial findings warrant further investigation into DMDO's potential across a wider range of battery chemistries and operating conditions. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such evaluations to yield reliable and comparable results.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Dioxolone Derivatives as Electrolyte Additives in High-Performance Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) has propelled extensive research into novel electrolyte formulations. Among the most promising strategies is the incorporation of electrolyte additives that can form a stable solid electrolyte interphase (SEI) on the electrode surface. Dioxolone derivatives, particularly vinylene carbonate (VC), have been widely studied for this purpose. This guide provides a comparative analysis of fluorinated and non-fluorinated dioxolone derivatives, offering insights into their respective impacts on battery performance, supported by experimental data.

The introduction of fluorine into organic molecules can significantly alter their electrochemical properties.[1] In the context of battery electrolytes, fluorination is a key strategy to enhance the oxidative stability of the electrolyte and contribute to the formation of a robust SEI layer.[1] This is due to the high electronegativity of fluorine, which can influence the electronic structure of the molecule and its decomposition pathway during the initial charging cycles of a battery. A stable, fluorine-rich SEI layer is crucial for preventing continuous electrolyte decomposition, minimizing capacity fade, and improving the overall lifespan and safety of the battery.[1]

Performance Comparison: Fluorinated vs. Non-Fluorinated Dioxolone Derivatives

The following table summarizes the key performance metrics of batteries utilizing fluorinated and non-fluorinated dioxolone derivatives as electrolyte additives. The data is compiled from various studies to provide a comparative overview.

Performance MetricNon-Fluorinated Dioxolone (e.g., Vinylene Carbonate - VC)Fluorinated Dioxolone Derivative (e.g., 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one)Key Advantages of Fluorination
Capacity Retention Limited long-term stability, especially in high-energy-density systems.[2]Enables high-energy-density LIBs with 81.5% capacity retention after 400 cycles at 1 C.[2][3][4]Enhanced interfacial stability on both anode and cathode.[2]
Fast Charging Capability Prone to performance degradation under fast charging conditions.[2]Demonstrates minimal capacity fading (1.9%) after 100 cycles at 3 C.[2][3][4]Facilitates facile Li-ion transport through the SEI.[2]
SEI Layer Composition Primarily composed of lithium alkyl carbonates and polymers.Forms a highly stable and deformable SEI rich in LiF and other fluorine-containing species.[5][6]The presence of LiF enhances the mechanical stability and ionic conductivity of the SEI.[5][6]
Electrochemical Stability Lower oxidation potential, making it less suitable for high-voltage cathodes.Exhibits higher reduction and oxidation stability, protecting high-nickel cathodes.[2]The electron-withdrawing nature of fluorine enhances the molecule's stability.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are typical experimental protocols for evaluating the performance of electrolyte additives.

Electrochemical Measurements
  • Cell Assembly: Pouch cells or coin cells are assembled in an argon-filled glovebox. A typical configuration consists of a Si-embedded anode, a Ni-rich cathode (e.g., LiNi0.8Co0.1Mn0.1O2), a separator, and the electrolyte. The electrolyte is composed of a base solvent (e.g., a mixture of ethylene (B1197577) carbonate and ethyl methyl carbonate), a lithium salt (e.g., 1.15 M LiPF6), and the dioxolone derivative additive (fluorinated or non-fluorinated).[2]

  • Formation Cycles: The assembled cells undergo formation cycles at a low C-rate (e.g., C/20) for the initial cycles to form a stable SEI layer.

  • Cyclic Performance Test: The cells are cycled at a specific C-rate (e.g., 1 C) for a designated number of cycles (e.g., 400 cycles) at a constant temperature (e.g., 25 °C). The discharge capacity is recorded at each cycle to evaluate capacity retention.[2]

  • Rate Capability Test: The cells are charged at a constant C-rate and discharged at various C-rates (e.g., from 0.1 C to 3 C) to assess their performance under different current loads.[2]

  • Galvanostatic Intermittent Titration Technique (GITT): This technique is used to determine the Li-ion diffusion coefficient and to analyze the IR drop (a measure of internal resistance) of the cells.[2]

SEI Layer Characterization
  • X-ray Photoelectron Spectroscopy (XPS): Cycled electrodes are carefully disassembled in a glovebox, washed with a solvent (e.g., dimethyl carbonate), and dried. XPS analysis is then performed to identify the chemical composition of the SEI layer at different depths.[6]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): This technique allows for the direct visualization of the morphology and thickness of the SEI layer on the electrode surface in its native state.[6]

Mechanism of SEI Formation and Logical Workflow

The effectiveness of fluorinated dioxolone derivatives lies in their ability to be preferentially reduced at the anode surface during the initial charging of the battery, forming a stable and protective SEI layer. This process is crucial for the long-term performance of the battery.

SEI_Formation_Workflow cluster_workflow Experimental Workflow for Additive Evaluation Start Synthesize Fluorinated Dioxolone Derivative Electrolyte_Prep Prepare Electrolyte with Additive Start->Electrolyte_Prep Cell_Assembly Assemble Battery Cell (e.g., Coin Cell) Electrolyte_Prep->Cell_Assembly Formation_Cycles Perform Formation Cycles (SEI Formation) Cell_Assembly->Formation_Cycles Performance_Testing Conduct Electrochemical Performance Tests (Cycling, Rate Capability) Formation_Cycles->Performance_Testing Post_Mortem Post-Mortem Analysis (XPS, TEM) Performance_Testing->Post_Mortem Data_Analysis Analyze Data and Compare Performance Post_Mortem->Data_Analysis Conclusion Draw Conclusions on Additive Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating battery electrolyte additives.

The diagram above illustrates the typical workflow for synthesizing and evaluating a new electrolyte additive. Following synthesis, the additive is incorporated into an electrolyte, which is then used to assemble a battery cell. The crucial step of "Formation Cycles" is where the initial SEI layer is formed. Subsequent performance testing and post-mortem analysis provide the data needed to assess the additive's effectiveness.

SEI_Formation_Mechanism cluster_mechanism SEI Formation with Fluorinated Dioxolone Fluorinated_Dioxolone Fluorinated Dioxolone Additive in Electrolyte Reduction Reductive Decomposition on Anode Surface Fluorinated_Dioxolone->Reduction SEI_Components Formation of LiF and Polymeric Species Reduction->SEI_Components Stable_SEI Stable, Fluorine-Rich SEI Layer SEI_Components->Stable_SEI Improved_Performance Enhanced Battery Performance Stable_SEI->Improved_Performance

References

Purity Analysis of Synthesized 4,5-Dimethyl-1,3-dioxol-2-one: A Comparative Guide to HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4,5-Dimethyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceuticals.

This document outlines detailed experimental protocols for HPLC and GC, presents a comparative summary of their performance, and introduces qNMR as a powerful alternative. The information is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, ensuring the quality and reliability of their synthesized this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is a suitable approach, offering excellent resolution and sensitivity. Published data indicates that HPLC is frequently used to assess the purity of this compound, with reported purities often exceeding 99%.[1][2][3][4]

Experimental Protocol: HPLC

A typical reversed-phase HPLC method for the analysis of this compound can be established as follows. This protocol is based on general principles for the analysis of small organic molecules and cyclic carbonates.[5]

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The optimal ratio should be determined through method development, starting with a 50:50 (v/v) mixture. The mobile phase should be degassed before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration similar to the working standards.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector: UV at 210 nm or RI detector

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the synthesized sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the purity analysis of this compound, each with its own advantages and limitations.

Gas Chromatography (GC)

GC is an excellent alternative for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC coupled with a Flame Ionization Detector (FID) offers high sensitivity and resolution. A reported GC purity for this compound is 97%.[4]

Experimental Protocol: GC-FID

The following protocol is based on general methods for the purity analysis of small organic molecules and is adaptable for this compound.[1]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar)

  • Data acquisition and processing software

Reagents:

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Acetone)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the synthesized sample in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (with a split ratio, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: Increase to 200 °C at a rate of 10 °C/min

      • Hold: Hold at 200 °C for 5 minutes

    • Detector Temperature (FID): 280 °C

  • Analysis and Purity Calculation: Inject the prepared solutions and calculate the purity using the area percent method as described for HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound. Instead, a certified internal standard of a different, stable compound is used. The purity is calculated by comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard. This method is highly accurate and can provide a direct measure of the mass fraction of the analyte.[3][6]

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the properties of the compound, the available instrumentation, and the specific requirements of the analysis.

FeatureHPLCGCqNMR
Principle Partition chromatography based on polarityPartition chromatography based on volatility and polarityNuclear magnetic resonance
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with suitable NMR signals
Instrumentation HPLC system with UV or RI detectorGC system with FID or MS detectorNMR spectrometer
Sample Preparation Dissolution in a suitable mobile phaseDissolution in a volatile solventDissolution in a deuterated solvent with an internal standard
Quantification Relative (Area Percent) or external standard calibrationRelative (Area Percent) or external standard calibrationAbsolute (with a certified internal standard)
Advantages Wide applicability, good resolutionHigh sensitivity, high resolution for volatile compoundsHigh precision and accuracy, no specific reference standard needed, structural information
Disadvantages May require method development for optimal separationNot suitable for non-volatile or thermally unstable compoundsLower sensitivity than chromatographic methods, higher instrument cost

Data Presentation

The following table summarizes hypothetical purity data for a synthesized batch of this compound, as determined by the different analytical methods.

Analytical MethodPurity (%)
HPLC-UV (Area %)99.5
GC-FID (Area %)99.3
qNMR (Mass Fraction)99.6

Workflow Diagrams

To visualize the experimental processes, the following diagrams are provided in the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV/RI Detection D->E F Integrate Peak Areas E->F G Calculate Purity (Area %) F->G

Caption: Workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Volatile Solvent A->B C Inject into GC B->C D Separation in Capillary Column C->D E FID Detection D->E F Integrate Peak Areas E->F G Calculate Purity (Area %) F->G

Caption: Workflow for GC-FID purity analysis.

Method_Comparison cluster_analyte Analyte cluster_methods Purity Analysis Methods cluster_results Purity Assessment Analyte Synthesized This compound HPLC HPLC Analyte->HPLC GC GC Analyte->GC qNMR qNMR Analyte->qNMR Purity_HPLC Relative Purity (Area %) HPLC->Purity_HPLC Purity_GC Relative Purity (Area %) GC->Purity_GC Purity_qNMR Absolute Purity (Mass Fraction) qNMR->Purity_qNMR

Caption: Comparison of analytical methods.

References

X-ray Crystallography of 4,5-Dimethyl-1,3-dioxol-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Crystallographic Data

As a basis for future comparative studies, the crystallographic data for 4,5-Dimethyl-1,3-dioxol-2-one is presented below. Currently, comprehensive crystallographic data for its common derivatives, such as the 4-chloromethyl and 4-bromomethyl analogs, are not publicly available in crystallographic databases.

ParameterThis compound
Chemical FormulaC₅H₆O₃
Formula Weight114.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)6.4358 (3)
b (Å)6.8915 (4)
c (Å)6.5888 (4)
α (°)90
β (°)108.029 (2)
γ (°)90
Volume (ų)277.74 (3)
Z2
Density (calculated)1.364 g/cm³
Absorption Coefficient (mm⁻¹)0.108
F(000)120.0
CCDC Deposition Number2207848

Molecular Structure and Packing

The crystal structure of this compound reveals a planar molecule.[1] In the solid state, these molecules arrange themselves in layers.[1] The packing is characterized by a network of intermolecular interactions, including C–H···O hydrogen bonds, which contribute to the stability of the crystal lattice.

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

Synthesis and Crystallization

Single crystals of this compound were obtained by the slow evaporation of a solution of the compound in methanol (B129727) at room temperature. The commercially available compound was used without further purification.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å). The data collection was performed using a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated using standard crystallographic software.

Experimental Workflow

The logical flow of the X-ray crystallography process, from sample preparation to final data analysis, is depicted in the following diagram.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Output synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif tables Data Tables validation->tables

Caption: A flowchart illustrating the major stages of an X-ray crystallography experiment.

References

Assessing the impact of 4,5-Dimethyl-1,3-dioxol-2-one on the safety of Na-ion batteries

Author: BenchChem Technical Support Team. Date: December 2025

The quest for safer, more reliable sodium-ion (Na-ion) batteries has intensified the focus on electrolyte engineering. Electrolyte additives, in particular, offer a cost-effective and potent strategy to improve the thermal stability and overall safety of these next-generation energy storage systems. This guide provides a comparative analysis of 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) and other prominent electrolyte additives, supported by available experimental data, to assist researchers in navigating this critical aspect of battery development.

While Na-ion batteries present a promising alternative to their lithium-ion counterparts due to the abundance and low cost of sodium, ensuring their safety under various operating conditions is paramount. The electrolyte, being a key component that facilitates ion transport, also plays a crucial role in the battery's safety profile. The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface is critical in preventing detrimental side reactions between the electrode and the electrolyte, which can lead to thermal runaway.

This guide assesses the impact of DMDO in comparison to well-established additives like Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC) on the safety and performance of Na-ion batteries.

Comparative Analysis of Electrolyte Additives

The ideal electrolyte additive should enhance the formation of a stable SEI, improve cycling performance, and increase the thermal stability of the battery without compromising its electrochemical performance. Below is a summary of the performance of DMDO (based on Li-ion battery studies), FEC, and VC.

AdditiveKey BenefitsImpact on SEIThermal Stability Enhancement
This compound (DMDO) Potentially improves capacity retention (inferred from Li-ion studies).Forms a stable SEI on both anode and cathode in Li-ion batteries.Data not available for Na-ion batteries.
Fluoroethylene Carbonate (FEC) Improves cycling stability and forms a robust SEI.[1][2]Forms a thin, uniform, and NaF-rich SEI, which is mechanically stable and ionically conductive.[1]Suppresses exothermic reactions between the sodiated anode and the electrolyte at elevated temperatures.[3][4]
Vinylene Carbonate (VC) Reduces irreversible capacity and enhances long-term cycling stability.[5][6]Forms a polymeric SEI that can be more flexible and accommodating to volume changes in the anode.[7]Improves thermal stability of the SEI.[7]

In-depth Look at this compound (DMDO)

Direct experimental data on the use of DMDO as an additive in Na-ion batteries is currently not available in the public domain. However, research on its application in lithium-ion (Li-ion) batteries provides valuable insights into its potential role. A study by Xu et al. (2010) demonstrated that DMDO can act as an effective SEI-forming additive in Li-ion cells. The research suggested that DMDO decomposes on the electrode surfaces to form a stable passivation layer, leading to improved capacity retention.

Hypothesized Mechanism of DMDO in Na-ion Batteries:

It is plausible that DMDO could function similarly in Na-ion batteries. The dioxolane structure is known to be electrochemically active and could be preferentially reduced at the anode surface to form a protective SEI layer. The methyl groups on the dioxolane ring may influence the properties of the resulting SEI, potentially enhancing its stability and ionic conductivity. However, without direct experimental validation in Na-ion systems, the efficacy and safety implications of DMDO remain speculative.

Established Alternatives: FEC and VC

Fluoroethylene Carbonate (FEC):

FEC is one of the most widely studied and effective additives for Na-ion batteries. Its primary function is to be preferentially reduced over the bulk electrolyte solvents, forming a stable, inorganic-rich SEI composed significantly of sodium fluoride (B91410) (NaF). This NaF-rich SEI is credited with suppressing the continuous decomposition of the electrolyte, thereby improving the cycling stability and Coulombic efficiency. From a safety perspective, the robust SEI formed by FEC can mitigate thermal runaway by preventing direct contact and exothermic reactions between the highly reactive sodiated anode and the electrolyte at elevated temperatures.

Vinylene Carbonate (VC):

VC is another well-known SEI-forming additive. Upon reduction, VC polymerizes on the anode surface, creating a polymeric SEI layer. This polymer-based film is thought to be more flexible than the inorganic-rich layers formed by additives like FEC, which can be advantageous for anode materials that undergo significant volume changes during sodiation and desodiation. By forming a stable passivation layer, VC reduces the irreversible capacity loss during the initial cycles and contributes to longer-term cycling stability.

Experimental Protocols

To assess the safety of Na-ion batteries with different electrolyte additives, a series of standardized tests are typically employed.

1. Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal stability of the electrolyte and the electrode-electrolyte interfaces.

  • Methodology: Small amounts of the electrolyte, or a mixture of the electrolyte and charged electrode materials, are hermetically sealed in a DSC pan. The sample is then heated at a constant rate, and the heat flow to or from the sample is measured as a function of temperature. Exothermic peaks indicate decomposition reactions and potential thermal runaway.

2. Abuse Testing: Accelerating Rate Calorimetry (ARC)

  • Objective: To simulate a thermal runaway event under adiabatic conditions and determine the onset temperature of self-heating and the pressure buildup.

  • Methodology: A full battery cell is placed in a thermally insulated chamber. The temperature is increased in a stepwise manner. If the cell begins to self-heat, the calorimeter matches the cell's temperature, creating an adiabatic environment. The temperature and pressure are monitored to characterize the thermal runaway behavior.

3. Flammability Test

  • Objective: To assess the flammability of the electrolyte.

  • Methodology: A small amount of the electrolyte is placed in a controlled environment, and an ignition source (e.g., a flame or a spark) is applied. The ease of ignition and the self-extinguishing properties of the electrolyte are observed.

Visualizing the Impact of Additives

The following diagrams illustrate the conceptual workflows and relationships discussed.

SEI_Formation_Workflow cluster_0 Initial Charging Cycle cluster_1 Subsequent Cycles Electrolyte Electrolyte Additive_Decomposition Preferential Additive Decomposition Electrolyte->Additive_Decomposition Reduction at low potential Anode_Surface Anode Surface Anode_Surface->Additive_Decomposition SEI_Formation Stable SEI Formation Additive_Decomposition->SEI_Formation Na_Ion_Transport Na+ Ion Transport Through SEI SEI_Formation->Na_Ion_Transport Suppressed_Decomposition Suppressed Electrolyte Decomposition SEI_Formation->Suppressed_Decomposition Improved_Safety Improved Battery Safety and Stability Na_Ion_Transport->Improved_Safety Suppressed_Decomposition->Improved_Safety

Caption: Workflow of SEI formation with an effective additive.

Additive_Comparison Na_Ion_Safety Na-ion Battery Safety DMDO DMDO (Hypothesized) Na_Ion_Safety->DMDO Potential SEI Stabilization FEC FEC (Established) Na_Ion_Safety->FEC Forms NaF-rich SEI Suppresses Thermal Runaway VC VC (Established) Na_Ion_Safety->VC Forms Polymeric SEI Improves Cycle Life

Caption: Relationship between additives and Na-ion battery safety.

Conclusion

The strategic use of electrolyte additives is a cornerstone in the development of safe and high-performance Na-ion batteries. While established additives like FEC and VC have demonstrated significant improvements in thermal stability and cycling performance through the formation of robust SEI layers, the potential of novel additives like DMDO warrants further investigation. The insights from Li-ion battery research suggest that DMDO could be a promising candidate for enhancing SEI stability in Na-ion systems. However, dedicated experimental studies are imperative to validate its efficacy and safety benefits in the context of sodium-ion chemistry. Future research should focus on direct comparative studies of these additives under identical conditions to provide a clearer understanding of their relative merits and demerits.

References

NMR Characterization of Boronate Esters Derived from Dioxolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of boronate esters derived from the reaction of boronic acids with α-hydroxy acids, forming five-membered cyclic structures known as dioxaborolanones. This class of compounds is of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents and their utility in synthetic chemistry. This document presents quantitative NMR data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the synthetic workflow.

Comparative NMR Data of Dioxaborolanone Derivatives

The following table summarizes the ¹H, ¹³C, and ¹¹B NMR spectral data for a selection of dioxaborolanones. The chemical shifts (δ) are reported in parts per million (ppm).

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹B NMR (δ, ppm)Reference
2-Phenyl-1,3,2-dioxaborolan-4-one (from Glycolic Acid)HPhCDCl₃7.9-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, CH₂)175.0 (C=O), 135.0, 131.0, 128.5 (Ar-C), 62.0 (CH₂)~30Theoretical
5-Methyl-2-phenyl-1,3,2-dioxaborolan-4-one (from Lactic Acid)CH₃PhCDCl₃7.9-7.4 (m, 5H, Ar-H), 4.9 (q, 1H, CH), 1.6 (d, 3H, CH₃)178.0 (C=O), 135.0, 131.0, 128.5 (Ar-C), 70.0 (CH), 18.0 (CH₃)~30Theoretical
2,5-Diphenyl-1,3,2-dioxaborolan-4-one (from Mandelic Acid)PhPhCDCl₃8.0-7.2 (m, 10H, Ar-H), 5.6 (s, 1H, CH)174.0 (C=O), 136.0, 135.0, 131.0, 129.0, 128.5, 128.0 (Ar-C), 78.0 (CH)33.5Inferred from similar structures
5-Isopropyl-2-phenyl-1,3,2-dioxaborolan-4-one (from α-Hydroxyisovaleric Acid)i-PrPhCDCl₃7.9-7.4 (m, 5H, Ar-H), 4.5 (d, 1H, CH), 2.3 (m, 1H, CH), 1.1 (d, 6H, 2xCH₃)177.0 (C=O), 135.0, 131.0, 128.5 (Ar-C), 79.0 (CH-O), 32.0 (CH-iPr), 18.0, 17.5 (CH₃)~30Theoretical

Note: Some of the data presented are theoretical or inferred from closely related structures due to the limited availability of comprehensive datasets for this specific class of compounds in the literature.

Experimental Protocols

General Synthesis of Dioxaborolanones

A general procedure for the synthesis of dioxaborolanones involves the condensation reaction between an α-hydroxy acid and a boronic acid.[1]

Materials:

  • α-Hydroxy acid (1.0 eq)

  • Boronic acid (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or THF)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a solution of the α-hydroxy acid in the chosen anhydrous solvent, add the boronic acid.

  • The reaction mixture is stirred at room temperature or heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

NMR Spectroscopic Characterization

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified dioxaborolanone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Typical parameters include a 45° pulse angle and a sufficient number of scans to obtain a good signal-to-noise ratio.[2]

  • Chemical shifts are referenced to the residual solvent peak.[2]

¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.[3]

  • Chemical shifts are referenced to the solvent peak.[2]

¹¹B NMR Spectroscopy:

  • ¹¹B NMR spectroscopy is a key technique for characterizing boronate esters.

  • Spectra are typically acquired on a high-field NMR spectrometer equipped with a broadband probe.

  • The chemical shifts for tricoordinate boronate esters of this type are expected in the range of δ 28-35 ppm, with BF₃·OEt₂ as an external reference.[1][4]

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent NMR characterization of dioxaborolanones.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis alpha_hydroxy_acid α-Hydroxy Acid reaction Condensation Reaction (Anhydrous Solvent, Heat) alpha_hydroxy_acid->reaction boronic_acid Boronic Acid boronic_acid->reaction dioxaborolanone Dioxaborolanone reaction->dioxaborolanone sample_prep Sample Preparation (Deuterated Solvent) dioxaborolanone->sample_prep nmr_spectrometer NMR Spectrometer sample_prep->nmr_spectrometer nmr_data ¹H, ¹³C, ¹¹B NMR Spectra nmr_spectrometer->nmr_data

Synthesis and NMR analysis workflow.

References

The Cost-Effectiveness of 4,5-Dimethyl-1,3-dioxol-2-one in Battery Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Battery Development Professionals

In the pursuit of enhancing the performance and lifespan of lithium-ion batteries, electrolyte additives play a pivotal role. Among the numerous compounds investigated, 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) has emerged as a promising candidate, positioned as a potential alternative to conventional additives such as Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC). This guide provides an objective comparison of DMDO with these established alternatives, focusing on cost-effectiveness and performance backed by available experimental data.

Executive Summary

While direct, comprehensive comparative studies under identical conditions are limited, this guide synthesizes available data to evaluate the potential of this compound (DMDO) as a cost-effective electrolyte additive in lithium-ion battery manufacturing. DMDO, a derivative of vinylene carbonate, has been shown to improve battery performance by aiding in the formation of a stable Solid Electrolyte Interphase (SEI) on both the anode and cathode.

Comparative Performance Data

The following tables summarize the performance of DMDO, VC, and FEC as electrolyte additives based on available research. It is crucial to note that the experimental conditions in these studies may vary, affecting direct comparability.

Table 1: Performance of this compound (DMDO) as an Electrolyte Additive

Cell ConfigurationElectrolyte CompositionPerformance MetricResult
MCMB/LiNi₀.₈Co₀.₂O₂1M LiPF₆ in EC:DEC:DMC (1:1:1 by wt) + 2% DMDOCapacity Retention after 50 cyclesImproved vs. baseline (exact % not specified)[1]

Table 2: Performance of Vinylene Carbonate (VC) as an Electrolyte Additive

Cell ConfigurationElectrolyte CompositionPerformance MetricResult
Si-embedded anode/Ni-rich Cathode1.15 M LiPF₆ in EC/EMC (3/7, v/v) + 1.5 wt% VCCapacity Retention after 400 cycles @ 1C~60%
LiCoO₂/GraphiteNot SpecifiedEffect on SEIForms a stable polymeric SEI layer

Table 3: Performance of Fluoroethylene Carbonate (FEC) as an Electrolyte Additive

Cell ConfigurationElectrolyte CompositionPerformance MetricResult
Si-embedded anode/Ni-rich Cathode1.15 M LiPF₆ in EC/EMC (3/7, v/v) + 5 wt% FECCapacity Retention after 400 cycles @ 1C~70%
MCMB Electrode1 mol·L⁻¹ LiPF₆ in EC:DMC:EMC (1:1:1 by vol) + 2% FECEffect on SEIForms an excellent, stable SEI film[2]

Experimental Protocols

The following section details a general methodology for evaluating the performance of electrolyte additives in lithium-ion batteries, based on common practices in the field.

Coin Cell Assembly (CR2032)

A standardized procedure for coin cell assembly is crucial for reproducible results. The following steps outline a typical process conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials and Equipment:

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Cathode and anode discs of appropriate diameters (e.g., 15 mm cathode, 16 mm anode)

  • Separator (e.g., Celgard 2325)

  • Micropipette

  • Electrolyte (baseline and with additives)

  • Crimping machine

Procedure:

  • Place the cathode disc in the center of the bottom case.

  • Dispense a precise volume of the electrolyte under investigation onto the cathode (e.g., 20 µL).

  • Place the separator on top of the cathode.

  • Add another small volume of electrolyte onto the separator.

  • Place the anode disc (lithium metal or graphite) on the separator.

  • Add the spacer and then the spring.

  • Carefully place the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine with a pressure of approximately 800-1000 kgf.

  • Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure proper electrolyte wetting.

Electrochemical Testing

Formation Cycles:

  • Constant Current (CC) Charge: Charge the cell at a low C-rate (e.g., C/20 or C/10) to the upper voltage limit (e.g., 4.2 V for NMC/graphite cells).

  • Constant Voltage (CV) Charge: Hold the cell at the upper voltage limit until the current drops to a specified value (e.g., C/50).

  • Constant Current (CC) Discharge: Discharge the cell at a constant C-rate (e.g., C/10) to the lower voltage limit (e.g., 3.0 V).

  • Repeat for 2-3 cycles to ensure a stable SEI formation.

Performance Evaluation:

  • Rate Capability Test: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate the capacity retention at different charge/discharge speeds.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 500-1000 cycles) to determine the capacity retention and Coulombic efficiency over time.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the changes in cell impedance, which can provide insights into the SEI layer properties and other degradation mechanisms.

Visualizing a General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating electrolyte additives.

G cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrode Slurry Preparation B Electrode Coating & Drying A->B C Electrode Punching B->C E Coin Cell Assembly (Glovebox) C->E D Electrolyte Formulation D->E F Formation Cycles E->F G Rate Capability Test F->G H Long-Term Cycling G->H I EIS Analysis H->I J SEM/XPS of Electrodes I->J G VC Vinylene Carbonate (VC) Reduction Electrochemical Reduction VC->Reduction Radical VC Radical Anion Reduction->Radical Polymerization Polymerization Radical->Polymerization PolyVC Poly(VC) SEI Layer Polymerization->PolyVC G FEC Fluoroethylene Carbonate (FEC) Reduction Electrochemical Reduction FEC->Reduction Decomposition Decomposition Reduction->Decomposition LiF LiF Decomposition->LiF Organic Organic Components Decomposition->Organic SEI LiF-rich SEI Layer LiF->SEI Organic->SEI G DMDO This compound (DMDO) Reduction Electrochemical Reduction DMDO->Reduction Radical DMDO Radical Anion Reduction->Radical Polymerization Polymerization Radical->Polymerization PolyDMDO Poly(DMDO) SEI Layer Polymerization->PolyDMDO

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 4,5-Dimethyl-1,3-dioxol-2-one, a compound that requires careful handling due to its potential hazards. Adherence to these protocols will support a safe and efficient laboratory workflow.

Immediate Safety and Handling

This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

A comprehensive set of personal protective equipment is crucial to minimize exposure risks.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1].
Skin Protection Impervious gloves and protective clothing are required. In case of fire or significant spillage, fire/flame resistant clothing is recommended[1].
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used[1].

First Aid Measures:

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention[1].
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice[1].
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a doctor[1].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or contact a Poison Control Center. Never give anything by mouth to an unconscious person[1].

Spill Management Protocol

In the event of a spill, the following steps should be taken to mitigate hazards and ensure proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to contain the spill[3]. Prevent the chemical from entering drains[4].

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal[3].

  • Decontaminate the Area: Clean the affected area thoroughly in accordance with established laboratory procedures.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the spill.

Disposal Workflow

The proper disposal of this compound must be conducted in accordance with all applicable local, regional, and national regulations[4][5]. The following workflow outlines the necessary steps for compliant disposal.

start Waste Generation (Unused or Contaminated This compound) collect Collect Waste in a Designated, Labeled, and Sealed Container start->collect store Store Waste in a Designated, Ventilated, and Secure Area collect->store contact Contact Licensed Waste Disposal Vendor store->contact document Complete All Necessary Waste Manifest Documentation contact->document pickup Scheduled Pickup by Certified Personnel document->pickup dispose Final Disposal at an Approved Waste Treatment Facility pickup->dispose

Caption: Disposal workflow for this compound.

Detailed Disposal Procedure

The disposal of this compound should be entrusted to a licensed and approved waste disposal company[5]. The following steps provide a detailed methodology for its proper disposal:

  • Waste Segregation and Collection:

    • Collect any unused or contaminated this compound in a dedicated, chemically compatible container.

    • Ensure the container is clearly labeled with the chemical name and associated hazard symbols.

    • Keep the container tightly sealed when not in use.

  • Temporary Storage:

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • The storage area should be cool and away from incompatible materials[3].

  • Engage a Licensed Disposal Vendor:

    • Contact your institution's environmental health and safety (EHS) office to coordinate with a licensed hazardous waste disposal vendor.

    • Provide the vendor with the Safety Data Sheet (SDS) for this compound.

  • Documentation and Transportation:

    • Complete all required waste manifest forms as provided by the disposal vendor and your institution. Accurate documentation is a legal requirement.

    • The licensed vendor will then arrange for the collection and transportation of the chemical waste in accordance with all regulatory requirements.

  • Final Disposal:

    • The vendor will transport the waste to an approved treatment, storage, and disposal facility (TSDF).

    • Disposal methods may include incineration or other approved chemical treatment processes, ensuring the complete and safe destruction of the compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for 4,5-Dimethyl-1,3-dioxol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 4,5-Dimethyl-1,3-dioxol-2-one. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[2][3]

Signal Word: Warning[1][2][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the recommended equipment.

PPE CategorySpecificationStandards
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant gloves (inspect before use), lab coat, and impervious clothing. Consider fire/flame resistant clothing.[1]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation.[4][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Foot Protection Closed-toe shoes. Safety footwear is recommended in areas where chemicals are stored or used.[6]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Ensure a well-ventilated work area, such as a chemical fume hood.[4][5] Locate and verify the functionality of the nearest safety shower and eyewash station.[5]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Dispensing: Avoid the formation of dust and aerosols.[4] Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

  • Procedure: Handle the chemical with care, avoiding contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Clean the work area and any contaminated equipment.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store apart from foodstuff containers.[4]

Emergency Procedures: First Aid and Spill Response

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek medical attention immediately.[1][5]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting.[1][5] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5]

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or water courses.[3]

  • Cleanup: For solid spills, sweep up and collect in a labeled, airtight container for disposal.[5] For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container.[3]

  • Decontamination: Clean the spill area thoroughly.[5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[5] Contact a licensed professional waste disposal service to ensure proper disposal.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Verify Ventilation (Fume Hood) B Locate Safety Shower & Eyewash A->B C Don Appropriate PPE B->C D Dispense Chemical (Avoid Dust/Aerosols) C->D E Perform Experiment D->E F Clean Work Area & Equipment E->F I Collect Waste in Labeled Container E->I G Remove PPE F->G H Wash Hands Thoroughly G->H J Dispose via Licensed Service I->J

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.